Product packaging for 1-Bromooctane-d17(Cat. No.:CAS No. 126840-36-6)

1-Bromooctane-d17

Cat. No.: B156864
CAS No.: 126840-36-6
M. Wt: 210.23 g/mol
InChI Key: VMKOFRJSULQZRM-OISRNESJSA-N
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Description

1-Bromooctane-d17 is a useful research compound. Its molecular formula is C8H17Br and its molecular weight is 210.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17Br B156864 1-Bromooctane-d17 CAS No. 126840-36-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMKOFRJSULQZRM-OISRNESJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583839
Record name 1-Bromo(~2~H_17_)octane
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Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126840-36-6
Record name 1-Bromo(~2~H_17_)octane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 126840-36-6
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Bromo(2H₁₇)octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of the deuterated organic compound 1-Bromo(2H₁₇)octane, also known as 1-bromooctane-d17. For comparative purposes, data for its non-deuterated counterpart, 1-bromooctane, is also presented. This document is intended to serve as a valuable resource for professionals in research, scientific, and drug development fields who may utilize this compound in their work.

Core Physical Properties

The following table summarizes the essential physical properties of 1-Bromo(2H₁₇)octane and 1-bromooctane. These properties are crucial for understanding the compound's behavior in various experimental and applied settings.

Physical Property1-Bromo(2H₁₇)octane (this compound)1-Bromooctane
Molecular Formula C₈D₁₇BrC₈H₁₇Br
Molecular Weight 210.23 g/mol [1]193.12 g/mol [2][3]
Melting Point -55 °C[4]-55 °C[2][3][5][6][7]
Boiling Point 201 °C (at 1013 mbar)[4]201-202 °C (at 1013 mbar)[2][3][5]
Density 1.217 g/mL at 25 °C[4]1.118 g/mL at 25 °C[2][7]
Refractive Index n20/D 1.4518[4]n20/D 1.452[2]

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections outline the general experimental methodologies used to ascertain the key physical properties of liquid organic compounds like 1-Bromo(2H₁₇)octane.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a pure compound, the boiling point is a characteristic physical property. A common and effective method for determining the boiling point of a small liquid sample is the capillary method.

Procedure:

  • A small amount of the liquid sample is placed in a fusion tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the fusion tube.

  • The fusion tube is then attached to a thermometer and heated in a controlled manner, often using an oil bath or a heating block.

  • As the temperature rises, the air trapped in the capillary tube expands and escapes as a stream of bubbles.

  • Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube. This occurs when the vapor pressure inside the capillary equals the atmospheric pressure.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The melting point of 1-Bromo(2H₁₇)octane, which is a liquid at room temperature, is determined by cooling the substance until it solidifies and then gently heating it to observe the melting transition.

Procedure:

  • A small sample of the liquid is placed in a capillary tube and cooled, for instance, using a dry ice/acetone bath, until it solidifies.

  • The capillary tube containing the solid sample is then placed in a melting point apparatus.

  • The apparatus is heated slowly and at a controlled rate.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid has transformed into a liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Determination of Density

Density is the mass of a substance per unit volume. It is an important physical property that can be used to identify a substance and assess its purity. The density of a liquid is typically determined using a pycnometer or by direct mass and volume measurements.

Procedure (using a graduated cylinder and balance):

  • The mass of a clean, dry graduated cylinder is accurately measured using an analytical balance.

  • A known volume of the liquid is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.

  • The graduated cylinder containing the liquid is then reweighed.

  • The mass of the liquid is calculated by subtracting the mass of the empty graduated cylinder from the total mass.

  • The density is then calculated by dividing the mass of the liquid by its volume.

  • This measurement is typically performed at a specific temperature, as density is temperature-dependent.

Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how light propagates through that medium. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used. An Abbe refractometer is a common instrument used for this measurement.

Procedure:

  • The refractometer is calibrated using a standard liquid with a known refractive index.

  • A few drops of the liquid sample are placed on the prism of the refractometer.

  • The prism is closed, and the light source is adjusted.

  • The user looks through the eyepiece and adjusts the controls to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

  • The refractive index is then read from the instrument's scale.

  • The temperature at which the measurement is taken is also recorded, as the refractive index is temperature-dependent.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the synthesis and purification of an alkyl bromide, which is representative of the preparation of 1-Bromo(2H₁₇)octane.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Start: Deuterated Alcohol & Brominating Agent reaction Reaction under Controlled Conditions (e.g., Reflux) start->reaction quench Reaction Quenching (e.g., Addition of Water) reaction->quench extraction Liquid-Liquid Extraction quench->extraction washing Washing of Organic Layer extraction->washing drying Drying over Drying Agent (e.g., MgSO₄) washing->drying filtration Filtration drying->filtration distillation Distillation under Reduced Pressure filtration->distillation analysis Characterization: - GC-MS - NMR - Refractive Index distillation->analysis end Pure 1-Bromo(2H₁₇)octane analysis->end

References

1-Bromo(2H_17_)octane CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo(2H17)octane is the deuterated isotopologue of 1-bromooctane. In this compound, all 17 hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it a valuable tool in various scientific disciplines, particularly in analytical chemistry and drug development. Its primary application is as an internal standard in quantitative mass spectrometry (MS) assays, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). The use of deuterated internal standards is crucial for correcting variations in sample preparation, instrument response, and matrix effects, thereby enhancing the accuracy and precision of quantitative measurements.[1][2][3] Furthermore, deuterated compounds are increasingly utilized in drug discovery to study pharmacokinetic profiles and metabolic pathways, as the substitution of hydrogen with deuterium can alter the rate of metabolic processes.[4][5][6]

Chemical Identifiers and Properties

The following tables summarize the key identifiers and physicochemical properties of 1-Bromo(2H17)octane.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 126840-36-6[7]
IUPAC Name 1-bromo-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctane[8]
Synonyms 1-Bromooctane-d17, Octyl-d17 bromide[7][9]
Molecular Formula C₈D₁₇Br[7]
InChI InChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2[8][9]
InChIKey VMKOFRJSULQZRM-OISRNESJSA-N[9]
SMILES [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br[9]

Table 2: Physicochemical Properties

PropertyValue
Molecular Weight 210.23 g/mol [7][9]
Appearance Clear colorless to pale yellow liquid
Density 1.217 g/mL at 25 °C[9]
Melting Point -55 °C (lit.)[9]
Boiling Point 201 °C (lit.)[9]
Refractive Index n20/D 1.4518 (lit.)[9]
Flash Point 78 °C (172.4 °F) - closed cup[9]
Isotopic Purity ≥98 atom % D[9]

Experimental Protocols

While specific published protocols detailing the use of 1-Bromo(2H17)octane are scarce, its application as an alkylating agent and an internal standard follows well-established chemical and analytical procedures. The following are representative methodologies.

Synthesis of 1-Bromo(2H17)octane

The synthesis of 1-Bromo(2H17)octane can be adapted from the established methods for preparing its non-deuterated analog, 1-bromooctane, by starting with the corresponding deuterated alcohol.[10][11]

Reaction:

CD₃(CD₂)₆CD₂OD + HBr → CD₃(CD₂)₆CD₂Br + H₂O

Materials:

  • Octan-d18-ol (perdeuterated 1-octanol)

  • Hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Distilled water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine perdeuterated 1-octanol and hydrobromic acid.

  • Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Heat the mixture to reflux for 6-8 hours.

  • After cooling, transfer the mixture to a separatory funnel and wash with water.

  • To remove any unreacted acid, wash the organic layer with a sodium bicarbonate solution until effervescence ceases.

  • Wash again with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the final product by distillation.

Use as an Internal Standard in Quantitative Mass Spectrometry

1-Bromo(2H17)octane can be used as an internal standard for the quantification of 1-bromooctane or other structurally related analytes in various matrices.

Materials:

  • 1-Bromo(2H17)octane (internal standard stock solution of known concentration)

  • Analyte of interest (for calibration curve)

  • Sample matrix (e.g., plasma, soil extract)

  • Appropriate organic solvents for extraction and dilution

  • LC-MS or GC-MS system

Procedure:

  • Preparation of Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of the analyte into the blank sample matrix.

  • Sample Preparation: To a known volume or weight of the sample and each calibration standard, add a fixed amount of the 1-Bromo(2H17)octane internal standard solution.

  • Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the analyte and internal standard from the sample matrix.

  • Analysis: Inject the extracted samples into the LC-MS or GC-MS system.

  • Quantification: Monitor the characteristic mass-to-charge ratios (m/z) for both the analyte and the deuterated internal standard. The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and quantify the analyte in the unknown samples.[3][12]

Visualized Workflow

The following diagram illustrates a typical workflow for a quantitative analysis experiment using a deuterated internal standard like 1-Bromo(2H17)octane.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Biological or Environmental Sample spike Spike Sample with Internal Standard sample->spike is_stock Internal Standard Stock (1-Bromo(2H17)octane) is_stock->spike extract Extraction (LLE or SPE) spike->extract instrument LC-MS or GC-MS Analysis extract->instrument chromatogram Generate Chromatograms (Analyte & IS) instrument->chromatogram integrate Peak Integration chromatogram->integrate ratio Calculate Peak Area Ratio (Analyte / IS) integrate->ratio curve Calibration Curve ratio->curve quantify Quantify Analyte Concentration ratio->quantify curve->quantify

References

In-Depth Technical Guide to the Isotopic Purity and Enrichment of 1-Bromo(2H₁₇)octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, analysis, and quality control of 1-Bromo(2H₁₇)octane, a perdeuterated analog of 1-bromooctane. The incorporation of deuterium in place of hydrogen atoms can significantly alter the physicochemical properties of a molecule, making it a valuable tool in various research and development applications, including as a tracer in metabolic studies and as an internal standard in mass spectrometry-based quantification.

Synthesis of 1-Bromo(2H₁₇)octane

The synthesis of 1-Bromo(2H₁₇)octane typically involves a two-step process: the deuteration of the starting material, 1-octanol, followed by the bromination of the resulting deuterated alcohol.

Step 1: Deuteration of 1-Octanol

The perdeuteration of 1-octanol can be achieved through various methods, most commonly via catalytic H-D exchange reactions using deuterium oxide (D₂O) as the deuterium source.

Step 2: Bromination of (2H₁₇)octan-1-ol

The resulting (2H₁₇)octan-1-ol is then converted to 1-Bromo(2H₁₇)octane. A common method for this transformation is the reaction with a brominating agent such as phosphorus tribromide (PBr₃) or hydrobromic acid (HBr) in the presence of a strong acid catalyst like sulfuric acid.

Isotopic Purity and Enrichment Data

The isotopic purity of 1-Bromo(2H₁₇)octane is a critical parameter that defines its quality and suitability for specific applications. It is typically reported as "atom percent Deuterium (D)".

ParameterValueSource
Isotopic Purity98 atom % DSigma-Aldrich Product Information[1]

Note: This value indicates that 98% of the hydrogen isotopes in the molecule are deuterium. The remaining 2% are protium (¹H). This information is crucial for accurate interpretation of experimental results.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 1-Bromo(2H₁₇)octane are not widely published. However, the following are generalized protocols adapted from standard organic chemistry procedures and analytical methods for deuterated compounds.

Synthesis of 1-Bromo(2H₁₇)octane from (2H₁₇)octan-1-ol

Materials:

  • (2H₁₇)octan-1-ol

  • Concentrated hydrobromic acid (48%)

  • Concentrated sulfuric acid

  • Sodium bicarbonate solution (saturated)

  • Anhydrous calcium chloride

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • In a round-bottom flask, combine (2H₁₇)octan-1-ol and concentrated hydrobromic acid.

  • Slowly add concentrated sulfuric acid to the mixture while cooling in an ice bath.

  • Heat the mixture under reflux for several hours to ensure complete reaction.

  • After cooling, transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and again with water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the crude 1-Bromo(2H₁₇)octane by distillation.

Isotopic Enrichment Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution and purity of volatile deuterated compounds. Deuterated compounds often exhibit slightly shorter retention times compared to their non-deuterated counterparts.[2]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., quadrupole or time-of-flight).

  • Capillary column suitable for the analysis of haloalkanes (e.g., DB-5ms).

Sample Preparation:

  • Dissolve a small amount of 1-Bromo(2H₁₇)octane in a suitable volatile solvent (e.g., dichloromethane or hexane).

  • Prepare a series of calibration standards with known concentrations.

GC-MS Parameters (General):

  • Injector Temperature: 250 °C

  • Carrier Gas: Helium

  • Column Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • MS Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 30-300

Data Analysis:

The isotopic enrichment is determined by analyzing the mass spectrum of the 1-Bromo(2H₁₇)octane peak. The relative abundances of the molecular ion peaks corresponding to different numbers of deuterium atoms are used to calculate the overall isotopic enrichment.

Isotopic Purity Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR spectroscopy can be employed to assess isotopic purity.

  • ¹H NMR: The absence or significant reduction of proton signals in the spectrum, relative to an internal standard, indicates a high degree of deuteration.

  • ²H NMR: The presence of deuterium signals at the expected chemical shifts confirms the incorporation of deuterium. The integral of these signals can be used for quantification.[3]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve the 1-Bromo(2H₁₇)octane sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Add a known amount of an internal standard for quantitative analysis.

NMR Parameters (General):

  • ¹H NMR: Standard pulse sequence, sufficient relaxation delay for quantitative integration.

  • ²H NMR: Specific deuterium probe or a broadband probe tuned to the deuterium frequency.

Visualizations

The following diagrams illustrate key workflows and concepts related to the quality control and potential application of 1-Bromo(2H₁₇)octane.

experimental_workflow cluster_synthesis Synthesis cluster_qc Quality Control cluster_application Potential Application Deuterated_Octanol d18-Octanol Bromination Bromination (e.g., HBr/H₂SO₄) Deuterated_Octanol->Bromination Crude_Product Crude 1-Bromo(2H₁₇)octane Bromination->Crude_Product Purification Purification (Distillation) Crude_Product->Purification Final_Product Pure 1-Bromo(2H₁₇)octane Purification->Final_Product GC_MS GC-MS Analysis Final_Product->GC_MS NMR NMR Spectroscopy (¹H and ²H) Final_Product->NMR Tracer_Study Metabolic Tracer Study Final_Product->Tracer_Study Internal_Standard Internal Standard in MS Final_Product->Internal_Standard Purity_Check Chemical Purity GC_MS->Purity_Check Enrichment_Check Isotopic Enrichment GC_MS->Enrichment_Check NMR->Enrichment_Check Drug_Dev Drug Development (Pharmacokinetic Studies) Tracer_Study->Drug_Dev

Caption: Experimental workflow for the synthesis, quality control, and potential applications of 1-Bromo(2H₁₇)octane.

logical_relationship Start Isotopic Purity Assessment of 1-Bromo(2H₁₇)octane Mass_Spec Mass Spectrometry (MS) Start->Mass_Spec NMR_Spec Nuclear Magnetic Resonance (NMR) Start->NMR_Spec Isotopologue_Distribution Determine Isotopologue Distribution Mass_Spec->Isotopologue_Distribution Proton_Signal Quantify Residual Proton Signals (¹H NMR) NMR_Spec->Proton_Signal Deuteron_Signal Integrate Deuterium Signals (²H NMR) NMR_Spec->Deuteron_Signal Calculate_Enrichment_MS Calculate Atom % D from MS data Isotopologue_Distribution->Calculate_Enrichment_MS Calculate_Enrichment_NMR Calculate Atom % D from NMR data Proton_Signal->Calculate_Enrichment_NMR Deuteron_Signal->Calculate_Enrichment_NMR Final_Purity Final Isotopic Purity Value Calculate_Enrichment_MS->Final_Purity Calculate_Enrichment_NMR->Final_Purity

References

An In-depth Technical Guide to 1-Bromo(2H17)octane: Safety, Handling, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and Material Safety Data Sheet (MSDS) for 1-Bromo(2H17)octane. It is intended for professionals in research and drug development who utilize deuterated compounds to modulate the metabolic profiles of bioactive molecules. This document details the physical and chemical properties, safety protocols, and the application of this compound in the synthesis of deuterated analogues of bioactive compounds, with a focus on cannabinoid derivatives as a practical example.

Chemical and Physical Properties

1-Bromo(2H17)octane is the deuterated analogue of 1-bromooctane, where all 17 hydrogen atoms have been replaced with deuterium. This isotopic substitution is key to its primary application in altering the metabolic fate of parent drug molecules. While the physical properties are very similar to its non-deuterated counterpart, the increased mass of deuterium can have a significant impact on the kinetics of metabolic reactions.

PropertyValueReference
Molecular Formula C₈D₁₇Br[1]
Molecular Weight 210.23 g/mol [1]
CAS Number 126840-36-6[1]
Appearance Clear, colorless to pale yellow liquid[2]
Boiling Point 201 °C (for 1-bromooctane)[3]
Melting Point -55 °C (for 1-bromooctane)[3]
Density 1.118 g/mL at 25 °C (for 1-bromooctane)[3]
Solubility Insoluble in water; miscible with alcohol and ether[2]
Refractive Index n20/D 1.452 (for 1-bromooctane)[3]

Safety and Handling (MSDS Information)

The safety and handling precautions for 1-Bromo(2H17)octane are analogous to those for 1-bromooctane. The following information is a summary of the key safety data.

Hazard Identification
Hazard ClassGHS ClassificationPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)WarningH335: May cause respiratory irritation
Hazardous to the Aquatic Environment, Long-Term HazardCategory 1WarningH410: Very toxic to aquatic life with long lasting effects
Precautionary Measures
CategoryPrecautionary Statements
Prevention P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P271: Use only outdoors or in a well-ventilated area. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Response P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P391: Collect spillage.
Storage P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up.
Disposal P501: Dispose of contents/container to an approved waste disposal plant.
First Aid Measures
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Application in Drug Development: A Focus on Cannabinoid Analogues

The primary utility of 1-Bromo(2H17)octane in drug development is as a synthetic intermediate to introduce a deuterated n-octyl side chain into a target molecule. This is particularly relevant for compounds where this alkyl chain is a site of metabolic activity. By replacing hydrogen with deuterium, the carbon-deuterium bond, being stronger than the carbon-hydrogen bond, can slow down metabolism at that position. This "kinetic isotope effect" can lead to an improved pharmacokinetic profile, such as a longer half-life or reduced formation of undesirable metabolites.[4]

A pertinent example is in the field of cannabinoid research. The length and structure of the alkyl side chain on cannabinoid molecules are known to significantly influence their binding affinity to cannabinoid receptors (CB1 and CB2) and their overall pharmacological activity.[3] The synthesis of novel cannabinoid analogues often involves the alkylation of a resorcinol intermediate.

Logical Workflow for Utilizing 1-Bromo(2H17)octane in Drug Discovery

G cluster_0 Pre-clinical Development cluster_1 Synthesis & In Vitro Testing cluster_2 In Vivo & Clinical Development Identify_Target Identify Target Molecule (e.g., Cannabinoid Analogue) Identify_Metabolic_Soft_Spot Identify Metabolic 'Soft Spot' (e.g., n-alkyl chain) Identify_Target->Identify_Metabolic_Soft_Spot Hypothesize_Deuteration_Benefit Hypothesize Benefit of Deuteration (Improved PK/Toxicity Profile) Identify_Metabolic_Soft_Spot->Hypothesize_Deuteration_Benefit Plan_Synthesis Plan Synthesis using 1-Bromo(2H17)octane Hypothesize_Deuteration_Benefit->Plan_Synthesis Synthesize_Deuterated_Analogue Synthesize Deuterated Analogue Plan_Synthesis->Synthesize_Deuterated_Analogue In_Vitro_Metabolism In Vitro Metabolism Assay (e.g., Liver Microsomes) Synthesize_Deuterated_Analogue->In_Vitro_Metabolism In_Vitro_Activity In Vitro Activity Assay (e.g., Receptor Binding) Synthesize_Deuterated_Analogue->In_Vitro_Activity In_Vivo_PK_Studies In Vivo Pharmacokinetic Studies (Animal Models) In_Vitro_Metabolism->In_Vivo_PK_Studies In_Vitro_Activity->In_Vivo_PK_Studies Toxicology_Studies Toxicology Studies In_Vivo_PK_Studies->Toxicology_Studies Clinical_Trials Clinical Trials Toxicology_Studies->Clinical_Trials

Caption: A logical workflow for the use of 1-Bromo(2H17)octane in drug discovery.

Representative Experimental Protocol: Synthesis of a Deuterated Cannabidiol (CBD) Analogue

This protocol is a representative example based on established methods for the synthesis of cannabinoid analogues.[5]

Objective: To synthesize a cannabidiol analogue with a deuterated n-octyl side chain using 1-Bromo(2H17)octane.

Materials:

  • Olivetol

  • 1-Bromo(2H17)octane

  • Potassium carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • (-)-p-mentha-2,8-dien-1-ol

  • p-Toluenesulfonic acid monohydrate (p-TSA)

  • Dichloromethane (DCM, anhydrous)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Alkylation of Olivetol:

    • In a round-bottom flask under an inert atmosphere (e.g., argon), dissolve olivetol (1 equivalent) and potassium carbonate (2.5 equivalents) in anhydrous DMF.

    • Add 1-Bromo(2H17)octane (1.1 equivalents) dropwise to the stirring mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction by TLC.

    • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield the deuterated resorcinol intermediate.

  • Condensation to form the Deuterated CBD Analogue:

    • In a separate flask under an inert atmosphere, dissolve the deuterated resorcinol intermediate (1 equivalent) and (-)-p-mentha-2,8-dien-1-ol (1.2 equivalents) in anhydrous DCM.

    • Add a catalytic amount of p-TSA (0.1 equivalents).

    • Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.

    • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the final product by silica gel column chromatography to obtain the desired deuterated CBD analogue.

Signaling Pathway of Cannabinoid Receptors

The synthesized deuterated cannabinoid analogues would be expected to interact with the cannabinoid receptors, CB1 and CB2. These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a downstream signaling cascade.

G Ligand Deuterated Cannabinoid Analogue Receptor CB1/CB2 Receptor (GPCR) Ligand->Receptor Binds and Activates G_Protein Gi/o G-Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits MAPK MAP Kinase (ERK) G_Protein->MAPK Activates Ion_Channels Ion Channels (Ca2+, K+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates

Caption: Simplified signaling pathway of cannabinoid receptors CB1 and CB2.

Conclusion

1-Bromo(2H17)octane is a valuable synthetic tool for researchers in drug development, enabling the introduction of a deuterated alkyl chain to modulate the metabolic properties of bioactive molecules. Understanding its chemical properties, safety, and handling is paramount for its effective and safe use in the laboratory. The application in synthesizing deuterated cannabinoid analogues highlights its potential in creating novel therapeutics with improved pharmacokinetic profiles. The provided protocols and diagrams serve as a guide for professionals working in this innovative area of medicinal chemistry.

References

An In-depth Technical Guide to the Solubility of 1-Bromo(2H_17_)octane in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo(2H_17_)octane, a deuterated isotopologue of 1-bromooctane, is a valuable compound in various research applications, including as an internal standard in mass spectrometry and in studies of reaction mechanisms where kinetic isotope effects are of interest[1][2]. Understanding its solubility in organic solvents is crucial for its effective use in synthesis, purification, and various analytical techniques. This guide summarizes the expected solubility profile of 1-Bromo(2H_17_)octane, provides a general experimental protocol for solubility determination, and discusses the potential influence of deuteration on its physicochemical properties.

Physicochemical Properties

1-bromooctane is a non-polar, colorless to pale yellow liquid[3]. Its long hydrocarbon chain dictates its low polarity[4]. The deuterated version, 1-Bromo(2H_17_)octane, is expected to have very similar physical properties, although subtle differences can arise from the increased mass of deuterium compared to protium[5][6].

Solubility Profile of 1-Bromooctane

Based on the principle of "like dissolves like," the solubility of the non-polar 1-bromooctane is highest in non-polar organic solvents. The following table summarizes the qualitative solubility of 1-bromooctane in various common organic solvents, which can be used as a strong predictor for the solubility of 1-Bromo(2H_17_)octane.

Solvent ClassExample SolventsExpected Solubility of 1-BromooctaneReference
Non-Polar Solvents Hexane, Toluene, CyclohexaneHighly Soluble / Miscible[3][4]
Polar Aprotic Solvents Diethyl Ether, DichloromethaneMiscible[1][7][8]
Polar Protic Solvents Ethanol, MethanolMiscible[1][7][8]
Highly Polar Solvents WaterInsoluble[1][3][7][9][10]

The Potential Impact of Deuteration on Solubility

The replacement of hydrogen with deuterium can lead to subtle changes in the physicochemical properties of a molecule due to the kinetic isotope effect and differences in bond vibrations[10][11]. These changes can, in turn, affect solubility:

  • Molecular Volume and Polarizability: The C-D bond is slightly shorter and less polarizable than the C-H bond. This can lead to a smaller molecular volume and altered intermolecular dispersion forces, which are key determinants of solubility in non-polar solvents[6].

  • Intermolecular Interactions: Changes in vibrational frequencies upon deuteration can affect the strength of van der Waals interactions. For non-polar compounds, where these forces are dominant, even minor changes can influence how well the solute interacts with the solvent molecules[5].

While these effects are generally small, they can lead to measurable differences in solubility. However, without specific experimental data for 1-Bromo(2H_17_)octane, the solubility is expected to closely follow that of 1-bromooctane.

Experimental Protocol for Thermodynamic Solubility Determination

The following is a generalized and robust "shake-flask" method for determining the thermodynamic (or equilibrium) solubility of a liquid like 1-Bromo(2H_17_)octane in an organic solvent. This method is considered the gold standard for its accuracy and reliability[12].

Objective: To determine the maximum concentration of a solute that can be dissolved in a solvent at a specific temperature to form a saturated solution at equilibrium.

Materials:

  • 1-Bromo(2H_17_)octane (solute)

  • High-purity organic solvent of choice

  • Reference standard of 1-Bromo(2H_17_)octane for analytical calibration

  • Glass vials with Teflon-lined screw caps

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Equipment:

  • Analytical balance

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detection (GC-FID) or High-Performance Liquid Chromatography with UV detection (HPLC-UV))

Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of 1-Bromo(2H_17_)octane to a glass vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of a separate, undissolved phase of the solute.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the solute in the solvent has reached a plateau.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for several hours to allow the undissolved solute to settle.

    • Carefully withdraw an aliquot of the supernatant (the saturated solution) using a syringe.

    • Immediately filter the aliquot through a chemically resistant syringe filter to remove any undissolved micro-droplets of the solute.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

  • Quantification:

    • Prepare a series of calibration standards of 1-Bromo(2H_17_)octane in the chosen solvent.

    • Analyze the calibration standards and the diluted sample using a validated analytical method (e.g., GC-FID or HPLC-UV).

    • Construct a calibration curve by plotting the instrument response against the concentration of the standards.

    • Determine the concentration of 1-Bromo(2H_17_)octane in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration of the saturated solution by taking into account the dilution factor. The result is the thermodynamic solubility of 1-Bromo(2H_17_)octane in the specific solvent at the tested temperature, typically expressed in g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the thermodynamic solubility determination protocol.

Solubility_Workflow cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing start Start add_excess Add excess 1-Bromo(2H_17_)octane to a known volume of solvent start->add_excess equilibrate Equilibrate at constant temperature with agitation (24-72h) add_excess->equilibrate settle Allow undissolved solute to settle equilibrate->settle sample Withdraw and filter supernatant settle->sample dilute Dilute sample to a known concentration sample->dilute quantify Quantify concentration using GC or HPLC dilute->quantify calculate Calculate original concentration (Solubility) quantify->calculate end_point End calculate->end_point

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While direct quantitative data for the solubility of 1-Bromo(2H_17_)octane in organic solvents is scarce, a strong predictive understanding can be derived from its non-deuterated analogue, 1-bromooctane. It is expected to be highly soluble in non-polar organic solvents and miscible with ethers and alcohols, while being insoluble in water. The subtle physicochemical effects of deuteration are unlikely to dramatically alter this general solubility profile. For precise quantitative measurements, the detailed experimental protocol provided in this guide offers a robust methodology for determining its thermodynamic solubility, which is essential for its effective application in research and development.

References

A Technical Guide to Natural Abundance Correction for the Mass Spectrometry Analysis of 1-Bromo(2H₁₇)octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and methodologies for correcting for the natural abundance of isotopes in the mass spectrometry analysis of 1-Bromo(2H₁₇)octane. Accurate correction is critical for the precise quantification and interpretation of data in studies utilizing isotopically labeled compounds.

Introduction to Isotopic Abundance and its Impact on Mass Spectrometry

In mass spectrometry, the presence of naturally occurring stable isotopes leads to the appearance of characteristic isotopic patterns for any given molecule. For organic compounds, the most significant contributions to these patterns arise from the isotopes of carbon (¹³C), hydrogen (²H or deuterium), oxygen (¹⁷O, ¹⁸O), nitrogen (¹⁵N), and, in the case of halogenated compounds, isotopes of elements like chlorine and bromine.

1-Bromo(2H₁₇)octane (C₈H₁₇Br with all 17 hydrogens as deuterium) presents a unique analytical challenge due to the combination of a highly deuterated alkyl chain and a bromine atom. The natural isotopic abundances of both hydrogen and bromine significantly influence the observed mass spectrum. Failure to account for these natural abundances can lead to misinterpretation of the isotopic enrichment and inaccurate quantification.

Natural Isotopic Abundances of Key Elements

The accurate correction for natural abundance requires precise knowledge of the isotopic distribution of the constituent elements. The relevant data for the analysis of 1-Bromo(2H₁₇)octane are summarized in the table below.

ElementIsotopeAtomic Mass (Da)Natural Abundance (%)
Hydrogen¹H (Protium)1.007825~99.985
²H (Deuterium)2.014102~0.015
Carbon¹²C12.00000098.93
¹³C13.0033551.07
Bromine⁷⁹Br78.91833750.69[1]
⁸¹Br80.91629149.31[1]

Table 1: Natural Abundances of Relevant Isotopes.[1][2][3][4][5][6][7]

Experimental Protocol: Mass Spectrometry of 1-Bromo(2H₁₇)octane

A robust and well-defined experimental protocol is the foundation for obtaining high-quality data that can be accurately corrected.

Sample Preparation
  • Standard Preparation: Prepare a series of calibration standards of 1-Bromo(2H₁₇)octane of known concentrations in a suitable solvent (e.g., methanol, acetonitrile).

  • Sample Dilution: Dilute the experimental samples to fall within the linear range of the calibration curve.

  • Internal Standard: If required for quantitative analysis, add a suitable internal standard. An ideal internal standard would be a stable isotope-labeled version of 1-bromooctane with a different isotopic labeling pattern (e.g., ¹³C labeled) that does not overlap with the analyte's isotopic cluster.

Mass Spectrometry Parameters

The following parameters are recommended for a standard gas chromatography-mass spectrometry (GC-MS) analysis. These may need to be optimized for your specific instrumentation.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Inlet Temperature250 °C
Carrier GasHelium
Oven ProgramInitial: 60 °C, hold for 2 min; Ramp: 10 °C/min to 280 °C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Mass AnalyzerQuadrupole or Time-of-Flight (TOF)
Scan Rangem/z 50-250

Table 2: Recommended GC-MS Parameters.

The Core of Natural Abundance Correction

The correction for natural abundance involves a mathematical deconvolution of the observed isotopic distribution to determine the true contribution of the labeled species. This is typically achieved using a matrix-based approach.

Theoretical Isotopic Distribution

The first step is to calculate the theoretical isotopic distribution of 1-Bromo(2H₁₇)octane based on the natural abundances of its constituent atoms. For a molecule with the formula C₈(²H)₁₇Br, we must consider the contributions of ¹³C, ¹H (present as an impurity in the deuterated starting materials), and ⁸¹Br.

The molecular ion region will be dominated by two main peaks due to the two bromine isotopes:

  • M peak: [C₈(²H)₁₇⁷⁹Br]⁺

  • M+2 peak: [C₈(²H)₁₇⁸¹Br]⁺

Each of these will have associated isotopologue peaks due to the presence of ¹³C and residual ¹H.

Correction Algorithm

A simplified representation of the correction logic is outlined below. This process can be implemented using various software packages or custom scripts.

Correction_Logic A Acquire Raw Mass Spectrum B Identify Isotopic Cluster of 1-Bromo(2H_17_)octane A->B C Extract Observed Intensities (I_obs) for each m/z B->C F Set up Linear Equation System: I_obs = A * I_corr C->F D Define Chemical Formula (C8H0D17Br) E Calculate Theoretical Isotopic Abundance Matrix (A) D->E E->F G Solve for Corrected Intensities (I_corr) F->G H Report Corrected Abundance of Labeled Species G->H

Figure 1: Logical workflow for natural abundance correction.

Experimental Workflow and Data Processing

The overall experimental and data analysis workflow is depicted in the following diagram.

Experimental_Workflow cluster_experiment Experimental Phase cluster_data Data Analysis Phase Sample_Prep Sample Preparation - Standard Dilution - Internal Standard Addition GC_MS_Analysis GC-MS Analysis - Injection - Separation - Detection Sample_Prep->GC_MS_Analysis Data_Acquisition Raw Data Acquisition GC_MS_Analysis->Data_Acquisition Peak_Integration Peak Integration & Identification Data_Acquisition->Peak_Integration Abundance_Correction Natural Abundance Correction Peak_Integration->Abundance_Correction Quantification Quantification & Reporting Abundance_Correction->Quantification

Figure 2: High-level experimental and data analysis workflow.

Signaling Pathways (Illustrative Example)

While 1-Bromo(2H₁₇)octane is not directly involved in signaling pathways, isotopically labeled molecules are often used as tracers to study metabolic pathways. The following diagram illustrates a generic signaling pathway to demonstrate the creation of such visualizations as required.

Signaling_Pathway Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 activates Kinase2 Kinase B Kinase1->Kinase2 phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor activates Gene Target Gene TranscriptionFactor->Gene binds to Response Cellular Response Gene->Response leads to

Figure 3: Example of a signaling pathway diagram.

Conclusion

The accurate analysis of 1-Bromo(2H₁₇)octane by mass spectrometry is critically dependent on the correct application of natural abundance correction. By following a well-defined experimental protocol and employing a systematic data correction workflow, researchers can ensure the integrity and accuracy of their results. The methodologies outlined in this guide provide a robust framework for achieving high-quality data in studies involving this and other highly deuterated compounds.

References

Methodological & Application

Application Note: Utilizing 1-Bromo(2H17)octane as an Internal Standard for Enhanced Accuracy in GC-MS Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive protocol for the utilization of 1-Bromo(2H17)octane as an internal standard in gas chromatography-mass spectrometry (GC-MS) for quantitative analysis. The use of deuterated internal standards is a robust method to correct for analyte loss during sample preparation and injection variability, thereby significantly improving the accuracy and precision of analytical results.[1][2][3] This document outlines the principles of internal standard methodology, the physicochemical properties of 1-Bromo(2H17)octane, a detailed experimental protocol, and data presentation examples.

Introduction

Quantitative analysis by GC-MS is a cornerstone of modern analytical chemistry, particularly within the pharmaceutical and biotechnology industries. A significant challenge in achieving accurate quantification is the potential for sample loss during multi-step preparation procedures and variations in injection volume. The internal standard (IS) method is a widely accepted technique to mitigate these sources of error.[4] An ideal internal standard is a compound that is chemically similar to the analyte of interest but is not naturally present in the sample.[4]

Deuterated compounds, such as 1-Bromo(2H17)octane, are excellent internal standards for GC-MS analysis.[5][6] Their chemical and physical properties are nearly identical to their non-deuterated analogs, ensuring they behave similarly during extraction, derivatization, and chromatography. However, their increased mass allows for clear differentiation by the mass spectrometer, preventing interference with the analyte signal.[5] 1-Bromo(2H17)octane, with its 17 deuterium atoms, offers a significant mass shift from its protonated counterpart, making it an ideal candidate for a wide range of non-polar to moderately polar analytes.

Principle of the Internal Standard Method

The fundamental principle of the internal standard method is the addition of a known and constant amount of the IS to all samples, calibration standards, and quality control samples. The ratio of the analyte's response to the IS's response is then used for quantification. This ratio corrects for variations in sample volume, injection volume, and instrument response, as any loss or variation will affect both the analyte and the IS proportionally.[4]

The concentration of the analyte is determined using a calibration curve where the response ratio (Analyte Peak Area / IS Peak Area) is plotted against the analyte concentration.

Physicochemical Properties of 1-Bromo(2H17)octane

PropertyValue
Molecular Formula C8D17Br
Molecular Weight 210.23 g/mol [7]
CAS Number 126840-36-6[7]
Boiling Point Similar to 1-Bromooctane (~201 °C)
Solubility Soluble in most organic solvents (e.g., methanol, acetonitrile, dichloromethane)
Appearance Colorless liquid

Experimental Protocol

This protocol provides a general framework for using 1-Bromo(2H17)octane as an internal standard. Specific parameters should be optimized for the particular analyte and matrix being investigated.

Materials and Reagents
  • 1-Bromo(2H17)octane (≥98% isotopic purity)

  • Analyte of interest

  • High-purity solvents (e.g., methanol, acetonitrile, ethyl acetate)

  • Volumetric flasks and pipettes

  • GC-MS vials with septa

  • Analytical balance

Preparation of Stock Solutions
  • Internal Standard Stock Solution (IS Stock): Accurately weigh a known amount of 1-Bromo(2H17)octane and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • Analyte Stock Solution: Accurately weigh a known amount of the analyte and dissolve it in the same solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

Preparation of Calibration Standards
  • Prepare a series of calibration standards by performing serial dilutions of the Analyte Stock Solution.

  • To each calibration standard, add a constant volume of the IS Stock Solution to achieve a fixed final concentration of the internal standard (e.g., 10 µg/mL).

  • Bring each standard to a final volume with the appropriate solvent.

Sample Preparation
  • Accurately measure a known amount of the sample (e.g., 1 mL of liquid or 1 g of solid).

  • Spike the sample with the same constant volume of the IS Stock Solution as used for the calibration standards.

  • Perform the necessary sample extraction, cleanup, and/or derivatization steps.

  • Reconstitute the final extract in a known volume of a suitable solvent for GC-MS analysis.

GC-MS Parameters

The following are example GC-MS parameters and should be optimized for the specific application.

ParameterSetting
Gas Chromatograph Agilent 8890 GC or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless
Oven Program Start at 50 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 230 °C
Quadrupole Temperature 150 °C
Acquisition Mode Selected Ion Monitoring (SIM)
SIM Ions (Analyte) To be determined based on the analyte's mass spectrum
SIM Ions (IS) To be determined based on the mass spectrum of 1-Bromo(2H17)octane (e.g., m/z corresponding to fragments containing bromine and the deuterated alkyl chain)

Data Presentation and Analysis

Calibration Curve

Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte for each calibration standard. Perform a linear regression to determine the equation of the line (y = mx + c) and the coefficient of determination (R²).

Table 1: Example Calibration Curve Data

Analyte Concentration (µg/mL)Analyte Peak AreaIS Peak AreaResponse Ratio (Analyte/IS)
115,234150,1230.101
576,543151,2340.506
10153,456150,5671.019
25380,987149,8762.542
50755,432150,3455.025
1001,510,876149,98710.073
  • Linear Regression Equation: y = 0.100x + 0.005

  • Coefficient of Determination (R²): 0.9995

Precision and Accuracy

Evaluate the precision and accuracy of the method by analyzing quality control (QC) samples at low, medium, and high concentrations in replicate (n=5).

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (µg/mL)Mean Measured Conc. (µg/mL)Accuracy (%)Precision (%RSD)
Low2.52.4598.04.2
Medium4040.8102.02.5
High8079.599.41.8
Recovery

Assess the extraction recovery by comparing the analyte response in pre-extraction spiked samples to post-extraction spiked samples at three different concentrations.

Table 3: Extraction Recovery Data

Spiked Concentration (µg/mL)Mean Peak Area (Pre-extraction Spike)Mean Peak Area (Post-extraction Spike)Recovery (%)
Low35,67837,12396.1
Medium589,123605,43297.3
High1,180,4561,201,78998.2

Workflow Diagram

GCMS_Workflow Workflow for GC-MS Analysis using 1-Bromo(2H17)octane as an Internal Standard cluster_prep Sample and Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing and Quantification prep_stock Prepare Analyte and IS Stock Solutions prep_cal Prepare Calibration Standards prep_stock->prep_cal add_is_cal Add fixed amount of IS to Calibration Standards prep_stock->add_is_cal add_is_sample Add fixed amount of IS to Samples prep_stock->add_is_sample prep_cal->add_is_cal prep_sample Prepare Samples (Extraction, Cleanup) prep_sample->add_is_sample gcms_analysis Inject Samples and Standards into GC-MS add_is_cal->gcms_analysis add_is_sample->gcms_analysis data_acquisition Acquire Data (SIM Mode) gcms_analysis->data_acquisition peak_integration Integrate Peak Areas of Analyte and IS data_acquisition->peak_integration calc_ratio Calculate Response Ratios (Analyte/IS) peak_integration->calc_ratio cal_curve Construct Calibration Curve calc_ratio->cal_curve For Standards quantify Quantify Analyte in Samples calc_ratio->quantify For Samples cal_curve->quantify report Report Results quantify->report

Caption: Workflow for GC-MS analysis using an internal standard.

Conclusion

The use of 1-Bromo(2H17)octane as an internal standard provides a reliable and effective method for improving the quantitative performance of GC-MS analyses. Its chemical similarity to a range of analytes and its significant mass difference make it an excellent choice for correcting analytical variability. By following the outlined protocol and optimizing it for specific applications, researchers can achieve highly accurate and precise quantitative results, which is critical in research, development, and quality control settings.

References

Application Notes and Protocols for the Use of Deuterated Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the realm of quantitative mass spectrometry, particularly in bioanalysis and drug development, achieving the highest levels of accuracy and precision is paramount. Deuterated internal standards, which are stable isotope-labeled analogs of the target analyte, have become the gold standard for quantification.[1] By replacing one or more hydrogen atoms with deuterium, these standards are chemically identical to the analyte of interest but possess a distinct mass-to-charge ratio (m/z), allowing for their differentiation by the mass spectrometer. This subtle yet significant modification enables them to co-elute with the analyte during chromatography and experience similar ionization effects, thereby effectively compensating for variations in sample preparation, matrix effects, and instrument response.[2] The use of deuterated standards significantly enhances the reliability and robustness of quantitative assays, a critical factor in regulated environments and for making crucial decisions in drug development.[1]

Advantages of Using Deuterated Standards

The primary advantage of employing deuterated internal standards is the significant improvement in analytical accuracy and precision.[3] They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow:

  • Compensation for Matrix Effects: Biological matrices are complex and can contain endogenous components that interfere with the ionization of the target analyte, leading to ion suppression or enhancement. Since deuterated standards have nearly identical physicochemical properties to the analyte, they are affected by the matrix in the same way, allowing for accurate correction.[2]

  • Correction for Sample Loss During Preparation: Steps such as protein precipitation, liquid-liquid extraction, and solid-phase extraction can lead to analyte loss. By adding a known amount of the deuterated standard at the beginning of the sample preparation process, any loss of the analyte will be mirrored by a proportional loss of the internal standard, ensuring an accurate final concentration calculation.[2]

  • Minimization of Instrumental Variability: Fluctuations in instrument performance, such as injection volume variations and changes in ion source conditions, can affect the analyte signal. As the deuterated standard is analyzed simultaneously, the ratio of the analyte to the internal standard remains constant, mitigating the impact of such variations.[4]

Quantitative Data Summary

The use of deuterated internal standards demonstrably improves the precision and accuracy of quantitative mass spectrometry assays. The following tables summarize data from various studies, highlighting the enhanced performance achieved with deuterated standards compared to methods without them or with non-isotopically labeled standards.

AnalyteMatrixInternal StandardIntra-Assay Precision (%CV)Inter-Assay Precision (%CV)Accuracy (%)
Sirolimus Whole BloodDeuterated (SIR-d3)2.7 - 5.7[5]--
Non-deuterated (DMR)7.6 - 9.7[5]--
Cyclosporine A Whole BloodDeuterated0.9 - 14.7[1]2.5 - 12.5[1]89 - 138[1]
Tacrolimus Whole BloodDeuterated0.9 - 14.7[1]2.5 - 12.5[1]89 - 138[1]
Everolimus Whole BloodDeuterated0.9 - 14.7[1]2.5 - 12.5[1]89 - 138[1]
Mycophenolic Acid PlasmaDeuterated0.9 - 14.7[1]2.5 - 12.5[1]89 - 138[1]
Testosterone SerumDeuterated (D2)-3.7 - 4.8[6]High[6]
Deuterated (D5)--Lower than D2[7]
Carbon-13 (C13)--Lower than D2[7]

Table 1: Comparison of Assay Precision and Accuracy with and without Deuterated Internal Standards.

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of deuterated standards in mass spectrometry.

Protocol 1: Quantification of Immunosuppressive Drugs in Whole Blood

This protocol is adapted from a validated method for the simultaneous quantification of cyclosporine A, tacrolimus, sirolimus, and everolimus in whole blood using their respective deuterated internal standards.[1][8]

1. Sample Preparation (Protein Precipitation):

  • Thaw whole blood samples and internal standard working solutions at room temperature.

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the whole blood sample.

  • Add 100 µL of the internal standard working solution (containing a mixture of deuterated cyclosporine A, tacrolimus, sirolimus, and everolimus in methanol).

  • Add 150 µL of zinc sulfate solution (0.1 M in water) to precipitate proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in methanol.

    • Gradient: Start with 50% B, increase to 95% B over 2 minutes, hold for 1 minute, and then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Scan Type: Selected Reaction Monitoring (SRM).

    • SRM Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and its corresponding deuterated internal standard.

3. Data Analysis:

  • Integrate the peak areas for each analyte and its deuterated internal standard.

  • Calculate the peak area ratio (analyte peak area / internal standard peak area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

  • Determine the concentration of the unknown samples by interpolating their peak area ratios on the calibration curve.

Protocol 2: Quantification of Pesticides in a Food Matrix

This protocol outlines a general procedure for the analysis of pesticide residues in a food matrix (e.g., fruit or vegetable) using deuterated internal standards.

1. Sample Preparation (QuEChERS - Quick, Easy, Cheap, Effective, Rugged, and Safe):

  • Homogenize 10-15 g of the food sample.

  • To a 50 mL centrifuge tube, add the homogenized sample.

  • Add 10 mL of acetonitrile and the deuterated internal standard solution.

  • Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

  • Shake vigorously for 1 minute.

  • Centrifuge at 4,000 rpm for 5 minutes.

  • Take an aliquot of the acetonitrile (upper) layer and transfer it to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA, C18).

  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

  • Filter the supernatant into an autosampler vial for LC-MS/MS analysis.[9]

2. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: C18 or similar reversed-phase column suitable for pesticide analysis.

    • Mobile Phase A: Water with a suitable modifier (e.g., 5 mM ammonium formate, 0.1% formic acid).

    • Mobile Phase B: Methanol or acetonitrile with the same modifier.

    • Gradient: A suitable gradient to separate the target pesticides.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Injection Volume: 5 - 20 µL.

  • Mass Spectrometry:

    • Ionization Mode: ESI, positive and/or negative mode depending on the pesticides.

    • Scan Type: SRM.

    • SRM Transitions: Monitor at least two specific transitions for each pesticide and its deuterated standard for confirmation and quantification.

3. Data Analysis:

  • Follow the same data analysis procedure as described in Protocol 1.

Visualizations

Bioanalytical_Workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-Analytical Phase Sample_Collection Sample Collection (e.g., Blood, Plasma) Sample_Storage Sample Storage and Handling Sample_Collection->Sample_Storage Transport Internal_Standard Addition of Deuterated Internal Standard Sample_Storage->Internal_Standard Sample_Preparation Sample Preparation (e.g., Protein Precipitation) LC_Separation LC Separation Sample_Preparation->LC_Separation Internal_Standard->Sample_Preparation MS_Detection MS Detection (SRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing (Peak Integration) MS_Detection->Data_Processing Quantification Quantification (Calibration Curve) Data_Processing->Quantification Data_Review Data Review and Reporting Quantification->Data_Review

Caption: A typical bioanalytical workflow for quantitative analysis using deuterated internal standards.

Experimental_Workflow start Start add_is Spike with Deuterated Internal Standard start->add_is sample_prep Sample Preparation (e.g., Protein Precipitation, LLE, SPE) lc_injection Inject Sample onto LC System sample_prep->lc_injection add_is->sample_prep chromatography Chromatographic Separation lc_injection->chromatography ms_analysis Mass Spectrometric Analysis (ESI-MS/MS) chromatography->ms_analysis data_acquisition Data Acquisition (SRM Mode) ms_analysis->data_acquisition peak_integration Peak Area Integration data_acquisition->peak_integration ratio_calculation Calculate Analyte/IS Peak Area Ratio peak_integration->ratio_calculation quantification Quantify Analyte Concentration ratio_calculation->quantification calibration_curve Generate Calibration Curve calibration_curve->quantification end End quantification->end

Caption: A detailed experimental workflow for quantitative analysis using deuterated standards.

References

Application Notes: 1-Bromo(2H_17)octane as a Novel Tracer for Probing Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The study of fatty acid metabolism is crucial for understanding numerous physiological and pathological processes, including metabolic syndrome, diabetes, and cancer. Stable isotope-labeled compounds are invaluable tools for tracing the metabolic fate of fatty acids in vivo and in vitro. While various deuterated and 13C-labeled fatty acids are commonly employed, the use of a dually labeled tracer such as 1-Bromo(2H_17)octane offers unique possibilities for metabolic flux analysis. This document provides detailed application notes and protocols for the hypothetical use of 1-Bromo(2H_17)octane as a tracer in metabolic pathway studies. Although direct literature on this specific molecule is scarce, the principles outlined are based on established methodologies for similar tracer molecules.

Principle of the Tracer

1-Bromo(2H_17)octane is an analog of octanoic acid, a medium-chain fatty acid. The molecule is modified in two key ways:

  • Deuterium Labeling (2H_17): The extensive deuteration of the octyl chain provides a heavy isotope signature that allows for its distinction from endogenous fatty acids using mass spectrometry. This enables the tracing of its incorporation into various lipid species and the quantification of its metabolic flux.

  • Bromine Atom at C1: The bromine atom at the first carbon position is expected to influence its metabolic processing. It may act as a probe to study the activity of enzymes involved in fatty acid activation and transport. Furthermore, the C-Br bond may alter the rate of beta-oxidation, potentially allowing for the study of specific enzymatic steps or creating a "trapped" metabolic state.

Potential Applications

  • Tracing Fatty Acid Uptake and Transport: The tracer can be used to quantify the rate of fatty acid uptake by cells and tissues.

  • Investigating Fatty Acid Activation: The bromine atom may influence the interaction with acyl-CoA synthetases, providing insights into the enzyme kinetics and substrate specificity.

  • Monitoring Beta-Oxidation: The deuterated backbone allows for the tracking of the molecule through the initial cycles of mitochondrial beta-oxidation. The bromine atom may stall or alter this process, which can be studied to understand the regulation of fatty acid catabolism.

  • Mapping Incorporation into Complex Lipids: The tracer can be used to follow the incorporation of the octanoyl moiety into triglycerides, phospholipids, and cholesterol esters.

  • Drug Development: This tracer can be a valuable tool in preclinical studies to assess the effect of new therapeutic agents on fatty acid metabolism.

Experimental Protocols

1. Conceptual Synthesis of 1-Bromo(2H_17)octane

This protocol is a conceptual outline based on general methods for deuteration and bromination of fatty acids.

  • Step 1: Perdeuteration of Octanoic Acid. Octanoic acid can be perdeuterated via a platinum-catalyzed hydrothermal process using heavy water (D2O).[1][2]

  • Step 2: Activation of the Carboxylic Acid. The deuterated octanoic acid is then activated, for example, using 1,1'-carbonyldiimidazole (CDI).[1]

  • Step 3: Bromination. The activated deuterated octanoic acid can then be subjected to a bromination reaction, potentially involving a Hunsdiecker-type reaction or a similar method to replace the carboxyl group with a bromine atom.

2. In Vitro Cell Culture Protocol for Tracer Analysis

  • Cell Seeding: Plate cells of interest (e.g., hepatocytes, adipocytes, cancer cell lines) in appropriate culture vessels and allow them to adhere and reach the desired confluency.

  • Tracer Incubation: Prepare a stock solution of 1-Bromo(2H_17)octane complexed to fatty acid-free bovine serum albumin (BSA) in the culture medium. Replace the existing medium with the tracer-containing medium and incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).

  • Cell Lysis and Lipid Extraction: After incubation, wash the cells with ice-cold PBS, and then lyse the cells. Extract total lipids using a method such as the Folch or Bligh-Dyer procedure.

  • Sample Preparation for Mass Spectrometry: The lipid extract can be fractionated into different lipid classes (e.g., triglycerides, phospholipids) using thin-layer chromatography (TLC) or liquid chromatography (LC). The fatty acids within these fractions are then typically transesterified to fatty acid methyl esters (FAMEs) for analysis by gas chromatography-mass spectrometry (GC-MS).

3. In Vivo Animal Protocol for Tracer Studies

All animal experiments should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols.

  • Animal Acclimation: Acclimate animals (e.g., mice or rats) to the experimental conditions.

  • Tracer Administration: Administer 1-Bromo(2H_17)octane to the animals, for example, via oral gavage or intravenous injection. The tracer should be formulated in a suitable vehicle.

  • Sample Collection: Collect blood samples at various time points post-administration. At the end of the study, euthanize the animals and collect tissues of interest (e.g., liver, adipose tissue, muscle, heart).

  • Sample Processing: Separate plasma from blood samples. Homogenize tissues and perform lipid extraction as described in the in vitro protocol.

  • Mass Spectrometry Analysis: Analyze the isotopic enrichment of the tracer in the lipid fractions of plasma and tissues.

4. Mass Spectrometry Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is commonly used for the analysis of FAMEs. High-resolution mass spectrometry can be beneficial for resolving deuterated and non-deuterated species.[3]

  • Analysis: Monitor the mass spectra for the characteristic isotopic pattern of the deuterated brominated octanoyl chain. Quantification is typically achieved by comparing the peak areas of the labeled and unlabeled fatty acids.

Data Presentation

Table 1: Hypothetical Isotopic Enrichment of 1-Bromo(2H_17)octane in Different Lipid Fractions of Cultured Hepatocytes

Time (hours)Triglycerides (% Enrichment)Phospholipids (% Enrichment)Free Fatty Acids (% Enrichment)
15.2 ± 0.82.1 ± 0.315.7 ± 2.1
418.9 ± 2.58.5 ± 1.29.3 ± 1.5
1235.1 ± 4.115.3 ± 2.04.1 ± 0.7
2442.6 ± 5.320.8 ± 2.92.5 ± 0.4

Table 2: Hypothetical Pharmacokinetic Parameters of 1-Bromo(2H_17)octane in Rat Plasma Following a Single Oral Dose

ParameterValue
Cmax (µg/mL)25.4
Tmax (hours)2.0
AUC (0-t) (µg·h/mL)158.9
Half-life (t1/2) (hours)6.5

Visualizations

Metabolic_Pathway Tracer 1-Bromo(2H_17)octane ACS Acyl-CoA Synthetase Tracer->ACS Tracer_CoA 1-Bromo(2H_17)octanoyl-CoA ACS->Tracer_CoA BetaOx Beta-Oxidation Tracer_CoA->BetaOx ComplexLipids Incorporation into Complex Lipids Tracer_CoA->ComplexLipids Metabolites Deuterated Metabolites BetaOx->Metabolites TG Triglycerides ComplexLipids->TG PL Phospholipids ComplexLipids->PL

Caption: Hypothetical metabolic fate of 1-Bromo(2H_17)octane.

Experimental_Workflow cluster_in_vivo In Vivo / In Vitro cluster_sample_prep Sample Preparation cluster_analysis Analysis TracerAdmin Tracer Administration (1-Bromo(2H_17)octane) SampleCollection Sample Collection (Blood, Tissues, Cells) TracerAdmin->SampleCollection LipidExtraction Lipid Extraction SampleCollection->LipidExtraction Fractionation Lipid Fractionation (TLC/LC) LipidExtraction->Fractionation Derivatization Derivatization to FAMEs Fractionation->Derivatization GCMS GC-MS Analysis Derivatization->GCMS DataAnalysis Data Analysis & Interpretation GCMS->DataAnalysis

Caption: General experimental workflow for metabolic tracer studies.

Logical_Relationships cluster_advantages Advantages cluster_limitations Limitations adv1 Dual labeling (D and Br) provides unique tracing properties adv2 Enables study of specific enzyme-substrate interactions adv3 High sensitivity and specificity with mass spectrometry lim1 Potential for isotopic effects due to heavy deuteration lim2 Bromine atom may alter natural metabolic pathways lim3 Complex synthesis of the tracer molecule Tracer 1-Bromo(2H_17)octane as a Metabolic Tracer Tracer->adv1 Tracer->adv2 Tracer->adv3 Tracer->lim1 Tracer->lim2 Tracer->lim3

Caption: Advantages and limitations of the proposed tracer.

References

Application Note: Quantitative Analysis of Volatile Organic Compounds Using 1-Bromo(2H₁₇)octane as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and accurate method for the quantitative analysis of semi-volatile organic compounds (SVOCs) in aqueous samples using gas chromatography-mass spectrometry (GC-MS) with 1-Bromo(2H₁₇)octane as a deuterated internal standard. The use of a stable isotope-labeled internal standard is a critical component of this methodology, as it compensates for variations in sample preparation, injection volume, and instrument response, thereby ensuring high precision and accuracy in quantification.[1][2] This protocol is particularly suited for environmental monitoring, industrial wastewater analysis, and quality control in pharmaceutical manufacturing where precise measurement of organic contaminants is essential.

Introduction

Volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) are a broad class of chemicals that are common environmental and industrial pollutants.[3] Accurate and reliable quantification of these compounds is crucial for regulatory compliance, environmental protection, and ensuring product quality. Gas chromatography-mass spectrometry (GC-MS) is a widely accepted and powerful technique for the analysis of SVOCs.[4]

A significant challenge in quantitative GC-MS is the potential for variability introduced during sample preparation and analysis. To address this, the use of an internal standard is a common practice. An ideal internal standard should be chemically similar to the analytes of interest but distinguishable by the mass spectrometer. Deuterated compounds, such as 1-Bromo(2H₁₇)octane, serve as excellent internal standards because they co-elute with their non-deuterated counterparts and exhibit similar behavior during extraction and ionization, yet are easily differentiated by their mass-to-charge ratio.[1] This approach significantly improves the reliability and reproducibility of quantitative results.[1]

1-Bromo(2H₁₇)octane is a deuterated analog of 1-bromooctane. With a boiling point of approximately 201°C, it is classified as a semi-volatile organic compound, making it an ideal internal standard for the analysis of other SVOCs with similar physicochemical properties.[4][5][6] This application note provides a detailed protocol for the extraction and GC-MS analysis of a range of SVOCs from water samples using 1-Bromo(2H₁₇)octane as the internal standard.

Principle of the Method

The fundamental principle of this method lies in the use of a known concentration of a deuterated internal standard, 1-Bromo(2H₁₇)octane, which is added to each sample, calibration standard, and quality control sample. The internal standard experiences the same sample preparation and analysis conditions as the target analytes. By comparing the peak area of the target analyte to the peak area of the internal standard, accurate quantification can be achieved, as any variations in the analytical process will affect both the analyte and the internal standard proportionally.

Principle of Deuterated Internal Standard in Quantitative Analysis cluster_sample Sample cluster_process Analytical Process cluster_data Data Analysis Analyte Analyte (Unknown Concentration) SamplePrep Sample Preparation (e.g., SPE) Analyte->SamplePrep IS 1-Bromo(2H₁₇)octane (Known Concentration) IS->SamplePrep GCMS GC-MS Analysis SamplePrep->GCMS PeakAreas Measure Peak Areas (Analyte and IS) GCMS->PeakAreas Ratio Calculate Area Ratio (Analyte / IS) PeakAreas->Ratio Quantification Quantify Analyte using Calibration Curve Ratio->Quantification

Principle of the internal standard method.

Experimental Protocols

Materials and Reagents
  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Hexane (all pesticide residue grade or equivalent)

  • Reagents: Sodium sulfate (anhydrous, granular), Hydrochloric acid (HCl), Sodium thiosulfate

  • Standards: 1-Bromo(2H₁₇)octane (internal standard), certified reference standards for all target analytes

  • Solid-Phase Extraction (SPE) Cartridges: Divinylbenzene-N-vinylpyrrolidone copolymer or similar reversed-phase cartridges suitable for a broad range of organic compounds.

  • Glassware: 1 L amber glass bottles, 40 mL vials with PTFE-lined septa, graduated cylinders, volumetric flasks, Pasteur pipettes.

Sample Preparation: Solid-Phase Extraction (SPE) of Aqueous Samples

This protocol is adapted from procedures outlined for EPA Method 8270.[1][7]

  • Sample Collection and Preservation: Collect 1 L aqueous samples in amber glass bottles. If residual chlorine is present, dechlorinate by adding 80 mg of sodium thiosulfate per liter. Adjust the sample pH to < 2 with 6N HCl.

  • Internal Standard Spiking: Spike each sample, blank, and calibration standard with a known amount of 1-Bromo(2H₁₇)octane solution in methanol to achieve a final concentration of 40 µg/L.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 10 mL of dichloromethane, followed by 10 mL of methanol, and finally 10 mL of reagent water at pH < 2. Do not allow the cartridge to go dry.

  • Sample Loading: Load the entire 1 L sample onto the SPE cartridge at a flow rate of 10-15 mL/min.

  • Cartridge Drying: After the entire sample has passed through, dry the cartridge under a vacuum for 10-15 minutes to remove residual water.[1][7]

  • Elution: Elute the trapped analytes from the cartridge with 10 mL of dichloromethane into a collection vial.

  • Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any remaining water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Analysis: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a starting point and may require optimization based on the specific instrument and target analytes. These conditions are based on typical parameters for EPA Method 8270.[1][4][7][8][9][10]

Parameter Condition
Gas Chromatograph Agilent 8890 GC or equivalent
Injector Split/Splitless Inlet
Injection Volume 1 µL
Injection Mode Pulsed Splitless
Inlet Temperature 250°C
Carrier Gas Helium at a constant flow of 1.5 mL/min
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5ms)
Oven Program Initial temp 40°C, hold for 3 min; ramp at 15°C/min to 240°C; ramp at 6°C/min to 310°C, hold for 2 min.
Mass Spectrometer Agilent 5977 MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Source Temperature 250°C
Quadrupole Temp. 150°C
Transfer Line Temp. 280°C
Acquisition Mode Selected Ion Monitoring (SIM)
Data Acquisition and Processing

For quantitative analysis, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity. A list of suggested quantification and qualification ions for representative SVOCs and the internal standard are provided in the table below.

Compound Quantification Ion (m/z) Qualification Ion(s) (m/z)
Naphthalene128129, 127
Acenaphthene154153, 152
Fluorene166165, 167
Phenanthrene178179, 176
Anthracene178179, 176
Pyrene202200, 203
Benzo[a]anthracene228229, 226
Chrysene228229, 226
1-Bromo(2H₁₇)octane 152 138

Note: The quantification and qualification ions for 1-Bromo(2H₁₇)octane are hypothetical and should be confirmed by analyzing the standard.

Quantitative Data

The following tables summarize the expected performance characteristics of this method. The data are representative and based on typical values reported for the analysis of SVOCs using similar methodologies.[4][11][12]

Table 1: Calibration Data for Selected SVOCs

Analyte Calibration Range (µg/L) Correlation Coefficient (r²)
Naphthalene0.5 - 100> 0.995
Acenaphthene0.5 - 100> 0.995
Fluorene0.5 - 100> 0.995
Phenanthrene0.5 - 100> 0.995
Pyrene1.0 - 100> 0.995
Benzo[a]anthracene1.0 - 100> 0.995

Table 2: Method Detection Limits (MDL), Limits of Quantification (LOQ), and Recovery

Analyte MDL (µg/L) LOQ (µg/L) Average Recovery (%)
Naphthalene0.150.595
Acenaphthene0.180.692
Fluorene0.200.798
Phenanthrene0.250.890
Pyrene0.301.088
Benzo[a]anthracene0.351.285

Experimental Workflow

The overall experimental workflow for the quantitative analysis of SVOCs using 1-Bromo(2H₁₇)octane as an internal standard is depicted in the following diagram.

Experimental Workflow for Quantitative SVOC Analysis cluster_prep Sample Preparation cluster_analysis Analysis and Data Processing SampleCollection 1. Sample Collection (1 L aqueous) Preservation 2. Preservation (pH < 2) SampleCollection->Preservation Spiking 3. Internal Standard Spiking (1-Bromo(2H₁₇)octane) Preservation->Spiking SPE 4. Solid-Phase Extraction (SPE) Spiking->SPE Concentration 5. Elution and Concentration (to 1 mL in DCM) SPE->Concentration GCMS_Analysis 6. GC-MS Analysis (SIM Mode) Concentration->GCMS_Analysis Integration 7. Peak Integration and Area Determination GCMS_Analysis->Integration Calibration 8. Calibration Curve Generation Integration->Calibration Quantification 9. Concentration Calculation Calibration->Quantification Reporting 10. Reporting of Results Quantification->Reporting

A comprehensive experimental workflow.

Conclusion

The use of 1-Bromo(2H₁₇)octane as a deuterated internal standard provides a highly reliable and accurate method for the quantitative analysis of semi-volatile organic compounds by GC-MS. The protocol detailed in this application note, which includes solid-phase extraction for sample preparation and optimized GC-MS conditions, is suitable for a wide range of applications in environmental and industrial settings. The inherent advantages of the internal standard approach, particularly the compensation for matrix effects and analytical variability, ensure data of high quality and reproducibility.

References

Application Note: Analysis of 1-Bromo(2H17)octane by LC-MS for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-Bromo(2H17)octane is a deuterated form of the alkyl halide 1-bromooctane. Its isotopic labeling makes it a valuable tool in various research and development applications, including as an internal standard for quantitative mass spectrometry assays, a tracer in metabolic or environmental fate studies, and a starting material in synthetic chemistry where monitoring of specific atoms is required. Accurate and sensitive quantification of 1-Bromo(2H17)octane is crucial for these applications. This document outlines a general protocol for the sample preparation and analysis of 1-Bromo(2H17)octane using Liquid Chromatography-Mass Spectrometry (LC-MS), a technique well-suited for the analysis of halogenated hydrocarbons.[1][2][3]

The methodology leverages the distinct isotopic signature of bromine for selective detection and employs common extraction techniques to isolate the analyte from complex matrices. While direct analysis of alkyl halides by LC-MS can be challenging due to their nonpolar nature and potential for poor ionization, this protocol provides a robust starting point for method development.

Experimental Protocols

This section details the materials and step-by-step procedures for the extraction and LC-MS analysis of 1-Bromo(2H17)octane from a biological matrix (e.g., plasma).

Materials and Reagents

  • 1-Bromo(2H17)octane standard

  • Internal Standard (e.g., 1-Bromodecane or a stable isotope-labeled analog)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid, LC-MS grade

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • LC-MS system (equipped with an ESI or APCI source)

Sample Preparation: Liquid-Liquid Extraction (LLE)

  • Sample Aliquoting: Pipette 100 µL of the sample (e.g., plasma) into a 2 mL centrifuge tube.

  • Internal Standard Spiking: Add a known concentration of the internal standard to the sample.

  • Protein Precipitation (Optional but Recommended): Add 300 µL of cold acetonitrile to the sample to precipitate proteins. Vortex for 30 seconds.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean centrifuge tube.

  • Extraction: Add 1 mL of MTBE to the supernatant. Vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the upper organic layer (containing the analyte) to a new tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 90:10 Methanol:Water with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for LC-MS analysis.[4]

Sample Preparation: Solid-Phase Extraction (SPE)

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample (e.g., plasma supernatant from steps 1-5 of LLE) onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 20% methanol in water) to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of a strong organic solvent (e.g., acetonitrile or methanol).

  • Drying and Reconstitution: Dry the eluate under nitrogen and reconstitute as described in steps 9-10 of the LLE protocol.

LC-MS Parameters

  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Methanol with 0.1% formic acid.

  • Gradient: A suitable gradient starting with a high percentage of Mobile Phase A and ramping up to a high percentage of Mobile Phase B to elute the nonpolar analyte.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS System: A triple quadrupole or high-resolution mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often suitable for nonpolar compounds. Electrospray Ionization (ESI) may also be effective, potentially with the aid of mobile phase additives.

  • Polarity: Positive ion mode.

  • Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The distinctive bromine isotope pattern (m/z and m/z+2) should be monitored for confirmation.[5]

Data Presentation

The following table summarizes typical performance metrics that can be expected from a validated LC-MS method for the analysis of halogenated hydrocarbons. These values are illustrative and should be determined experimentally for 1-Bromo(2H17)octane.

ParameterTypical ValueDescription
Linearity (R²) > 0.99The coefficient of determination for the calibration curve over the desired concentration range.
Limit of Detection (LOD) 0.1 - 10 ng/mLThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantitation (LOQ) 0.5 - 25 ng/mLThe lowest concentration of the analyte that can be accurately and precisely quantified.
Recovery (%) 85 - 110%The efficiency of the extraction process, determined by comparing the analyte response in an extracted sample to a non-extracted standard.[6]
Precision (%RSD) < 15%The relative standard deviation of replicate measurements, indicating the reproducibility of the method.[6]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample 1. Sample Aliquoting (e.g., 100 µL Plasma) istd 2. Internal Standard Spiking sample->istd extract 3. Extraction (LLE or SPE) istd->extract dry 4. Evaporation to Dryness extract->dry reconstitute 5. Reconstitution in Mobile Phase dry->reconstitute lc_separation 6. LC Separation (C18 Column) reconstitute->lc_separation ms_detection 7. MS Detection (APCI/ESI Source) lc_separation->ms_detection quant 8. Quantification ms_detection->quant report 9. Reporting quant->report

Caption: Workflow for the LC-MS analysis of 1-Bromo(2H17)octane.

Note on Derivatization

For analytes that exhibit poor ionization efficiency, chemical derivatization can be employed to enhance their LC-MS response.[7] This involves reacting the analyte with a reagent to introduce a more readily ionizable group. For alkyl halides, derivatization strategies could involve nucleophilic substitution reactions to introduce a charged moiety. For instance, reacting 1-Bromo(2H17)octane with a primary or secondary amine-containing reagent can introduce a basic nitrogen that is easily protonated in positive ion mode ESI.[8] While not detailed in the primary protocol, this approach should be considered during method development if sensitivity is a limiting factor. The use of bromine's isotopic signature in derivatization reagents can also aid in the specific profiling of certain classes of metabolites.[9]

References

Unveiling Reaction Mechanisms: A Practical Guide to Using Deuterium-Labeled Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

The elucidation of reaction mechanisms is a cornerstone of chemical and pharmaceutical research, providing fundamental insights that drive innovation in drug discovery, process optimization, and materials science. Among the powerful tools available for these investigations, the use of deuterium-labeled compounds stands out for its precision and versatility. By strategically replacing hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), researchers can probe the intimate details of chemical transformations. This substitution, while minimally altering the electronic properties of a molecule, significantly impacts its mass and vibrational energy, leading to observable changes in reaction rates known as the Kinetic Isotope Effect (KIE).[1][2] This application note provides a comprehensive overview and detailed protocols for leveraging deuterium labeling to study reaction mechanisms, with a focus on applications in organic chemistry and drug development.

Core Principles: The Kinetic Isotope Effect (KIE)

The primary basis for using deuterium labeling in mechanistic studies is the Kinetic Isotope Effect (KIE), which is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes.[2] The C-D bond is stronger and vibrates at a lower frequency than the corresponding C-H bond, requiring more energy to break.[3] Consequently, reactions where a C-H bond is cleaved in the rate-determining step will proceed slower when hydrogen is replaced by deuterium.[4] The magnitude of the KIE, expressed as the ratio of the rate constant for the light isotope (kH) to that of the heavy isotope (kD), provides valuable information about the transition state of the reaction.

  • Primary KIE (kH/kD > 1): A significant primary KIE (typically in the range of 2-8 at room temperature) is observed when the bond to the isotopically labeled hydrogen is broken or formed in the rate-determining step of the reaction.[1][4]

  • Secondary KIE (kH/kD ≠ 1): A smaller KIE may be observed even when the bond to the deuterium is not broken in the rate-determining step. These secondary effects arise from changes in hybridization or steric environment at the labeled position during the reaction and can also provide valuable mechanistic insights.[2]

  • Inverse KIE (kH/kD < 1): In some cases, the deuterated compound may react faster than its protio analog, resulting in an inverse KIE. This is often observed when a C-H bond becomes stiffer in the transition state compared to the reactant.

Applications in Elucidating Reaction Mechanisms

Deuterium labeling is a powerful technique for differentiating between proposed reaction mechanisms. A classic example is its use in distinguishing between the E1 and E2 elimination reactions.

Case Study: E2 Elimination Reaction

In an E2 (bimolecular elimination) reaction, the C-H and C-X (where X is a leaving group) bonds are broken in a single, concerted step.[4] If the hydrogen involved in this step is replaced by deuterium, a significant primary KIE is expected. For the reaction of 2-bromopropane with sodium ethoxide, a kH/kD of 6.7 has been observed, strongly supporting the E2 mechanism where the C-H bond is broken in the rate-determining step.[4]

E2 Elimination Mechanism with a Deuterated Substrate.
Case Study: SN2 Reaction Mechanism

In contrast to elimination reactions, substitution reactions like the SN2 (bimolecular nucleophilic substitution) reaction do not involve the cleavage of a C-H bond at the reaction center. Instead, a nucleophile attacks the carbon atom, and the leaving group departs in a single concerted step. Deuterium labeling at the α-carbon (the carbon bearing the leaving group) results in a small secondary KIE, typically close to 1. This is because the C-H(D) bonds are not broken but their vibrational frequencies change as the carbon atom transitions from sp³ to a trigonal bipyramidal sp²-like transition state.[2]

SN2 Reaction Mechanism with a Deuterated Substrate.

Applications in Drug Development and Metabolism Studies

Deuterium labeling is a valuable tool in the pharmaceutical industry for studying drug metabolism and improving pharmacokinetic profiles.[5][6] Cytochrome P450 (CYP) enzymes are major players in drug metabolism, often catalyzing the oxidation of C-H bonds.[7]

By replacing a hydrogen atom at a known site of metabolic oxidation with deuterium, the rate of metabolism at that position can be significantly reduced due to the KIE. This "metabolic switching" can lead to:

  • Increased drug exposure: A slower rate of metabolism can increase the half-life and overall exposure of the drug in the body.[8]

  • Reduced formation of toxic metabolites: By blocking a metabolic pathway that leads to a toxic byproduct, deuteration can improve the safety profile of a drug.[9]

  • Improved therapeutic efficacy: Enhanced exposure and reduced toxicity can lead to better therapeutic outcomes.

Deutetrabenazine, the first deuterated drug approved by the FDA, exemplifies this strategy. It is a deuterated version of tetrabenazine used to treat chorea associated with Huntington's disease. The deuteration slows down its metabolism, leading to lower and less frequent dosing.[10]

Quantitative Data Presentation

The following tables summarize quantitative data from various studies utilizing deuterium-labeled compounds.

Table 1: Kinetic Isotope Effects in Various Organic Reactions

Reaction TypeSubstratekH/kDMechanistic Implication
E2 Elimination2-Bromopropane6.7C-H bond cleavage in the rate-determining step.[4]
SN2 SubstitutionMethyl Bromide (α-deuteration)~1.0-1.2No C-H bond cleavage in the rate-determining step.[2]
Bromination of AcetoneAcetone7.0Tautomerization involving C-H bond cleavage is rate-determining.[1]
Cytochrome P450 OxidationToluene1.9-9.6C-H bond cleavage is at least partially rate-limiting.[11]

Table 2: Impact of Deuteration on Pharmacokinetic Parameters of Selected Drugs

DrugDeuterated AnalogChange in Parameter (Ratio of Deuterated/Non-deuterated)Reference
TetrabenazineDeutetrabenazineAUC: ~2-fold increase; Cmax: ~2-fold increase[8]
ParoxetineCTP-347Reduced CYP2D6 inactivation[12]
EnzalutamideHC-1119Increased drug exposure and anti-tumor effect in vivo[8]

Experimental Protocols

Protocol 1: Determination of a Primary Kinetic Isotope Effect via a Competition Experiment

This protocol describes a general method for determining the intermolecular KIE for a reaction where a C-H bond is broken.

Materials:

  • Non-deuterated starting material

  • Deuterated starting material (at the position of interest)

  • Reagents and solvents for the reaction

  • Internal standard for analysis (if necessary)

  • Analytical instrument (e.g., GC-MS, LC-MS, or NMR)

Procedure:

  • Prepare a reaction mixture: Accurately weigh and mix equimolar amounts of the non-deuterated and deuterated starting materials.

  • Initiate the reaction: Add the other reactants and/or catalyst to start the reaction.

  • Monitor the reaction: At various time points (including t=0), take aliquots of the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent).

  • Analyze the samples: Analyze the quenched aliquots using a suitable analytical technique (e.g., GC-MS or LC-MS) to determine the ratio of the non-deuterated to deuterated starting material and the ratio of the non-deuterated to deuterated product.

  • Calculate the KIE: The KIE (kH/kD) can be calculated from the changes in the isotopic ratios of the starting materials and products over time using the following equation for a competitive experiment: kH/kD = ln(f) / ln(1 - (P_H / (P_H + P_D))) where f is the fraction of the remaining starting material, and P_H and P_D are the amounts of the non-deuterated and deuterated products, respectively.

Protocol 2: General Workflow for Studying Drug Metabolism with Deuterated Compounds

This workflow outlines the steps to investigate the metabolic fate of a drug candidate using deuterium labeling.

Drug_Metabolism_Workflow A Identify Potential Metabolic Hotspots B Synthesize Deuterated Analog A->B C In Vitro Metabolism Studies (e.g., liver microsomes, hepatocytes) B->C D Incubate Deuterated and Non-deuterated Compounds C->D E Sample Analysis by LC-MS/MS D->E F Quantify Parent Drug and Metabolites E->F G Compare Metabolic Profiles F->G H Determine KIE for Metabolite Formation G->H I In Vivo Pharmacokinetic Studies (optional) H->I J Assess Impact on ADME Properties I->J

References

Application Notes & Protocols: The Use of 1-Bromo(2H17)octane in Pharmacokinetic (ADME) Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The use of stable isotope-labeled (SIL) compounds is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. These compounds, particularly those labeled with deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), are invaluable tools for elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities. Compounds labeled with stable isotopes are frequently used by drug metabolism scientists to gain a better understanding of a drug's disposition.[1] The strategic incorporation of deuterium can also be used to improve the pharmacokinetic profiles of drug candidates.[2][3]

This document provides detailed application notes and protocols for the use of 1-Bromo(²H₁₇)octane, a deuterated analog of 1-bromooctane. Due to its structural similarity to alkyl halide-containing compounds and its heavy isotope labeling, 1-Bromo(²H₁₇)octane serves as an ideal internal standard (IS) for quantitative bioanalysis. Its use ensures high accuracy and precision in liquid chromatography-mass spectrometry (LC-MS/MS) assays by co-eluting with the non-labeled analyte and correcting for variability in sample preparation and instrument response.

While specific ADME data for 1-Bromo(²H₁₇)octane itself is not the primary focus, its application as a tool in the ADME studies of other compounds is critical. The following sections will detail its use as an internal standard in a hypothetical pharmacokinetic study of "Drug X," an analog of 1-bromooctane.

Application: Quantification of "Drug X" in Plasma using LC-MS/MS

In this application, 1-Bromo(²H₁₇)octane is employed as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of an investigational compound, "Drug X" (1-bromooctane), in rat plasma. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it minimizes analytical variability.

Logical Workflow for Pharmacokinetic Sample Analysis

The diagram below illustrates the typical workflow for a pharmacokinetic study, from the administration of a drug to the final data analysis, highlighting the introduction of 1-Bromo(²H₁₇)octane as the internal standard.

G cluster_0 In-Vivo Phase cluster_1 Bioanalytical Phase cluster_2 Data Processing drug_admin Drug X Administration (e.g., IV or Oral Dosing in Rats) sample_collection Time-Point Blood Sampling drug_admin->sample_collection plasma_prep Plasma Preparation (Centrifugation) sample_collection->plasma_prep is_spike Spike Plasma with 1-Bromo(2H17)octane (IS) plasma_prep->is_spike Transfer Plasma Aliquot extraction Liquid-Liquid Extraction (LLE) is_spike->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification (Analyte/IS Peak Area Ratio) analysis->quant pk_calc Pharmacokinetic Calculations (Cmax, Tmax, AUC, T1/2) quant->pk_calc

Pharmacokinetic study workflow from dosing to data analysis.

Experimental Protocol: LC-MS/MS Bioanalytical Method

This protocol provides a detailed methodology for the extraction and quantification of "Drug X" from rat plasma using 1-Bromo(²H₁₇)octane as the internal standard.

Materials and Reagents
  • Analyte: Drug X (1-bromooctane)

  • Internal Standard: 1-Bromo(²H₁₇)octane

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC-grade), Methyl tert-butyl ether (MTBE)

  • Reagents: Formic acid, Rat plasma (K₂EDTA)

  • Equipment: Centrifuge, Vortex mixer, HPLC system, Mass spectrometer (Triple Quadrupole)

Stock and Working Solutions
  • Drug X Stock (1 mg/mL): Accurately weigh 10 mg of Drug X and dissolve in 10 mL of MeOH.

  • IS Stock (1 mg/mL): Accurately weigh 10 mg of 1-Bromo(²H₁₇)octane and dissolve in 10 mL of MeOH.

  • Drug X Working Solutions: Prepare serial dilutions of the Drug X stock solution in 50% ACN/water to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution in 50% ACN/water.

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 50 µL of plasma sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the IS Working Solution (100 ng/mL) to all tubes except for the blank matrix.

  • Vortex briefly for 10 seconds.

  • Add 500 µL of MTBE.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 13,000 rpm for 5 minutes.

  • Carefully transfer the upper organic layer (approx. 450 µL) to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50% ACN/water.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Experimental Workflow Diagram

G start Start: 50 µL Plasma Sample spike_is Add 10 µL of 1-Bromo(2H17)octane (IS) start->spike_is add_mtbe Add 500 µL MTBE spike_is->add_mtbe vortex1 Vortex (2 min) add_mtbe->vortex1 centrifuge Centrifuge (5 min) vortex1->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in 100 µL 50% ACN/Water evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Step-by-step sample preparation workflow.
LC-MS/MS Conditions

ParameterCondition
HPLC System Standard UPLC/HPLC System
Column C18 Column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temp 40°C
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Drug X: 193.1 -> 113.1, 1-Bromo(²H₁₇)octane: 210.2 -> 113.1
Source Temp 500°C
Capillary Voltage 3.5 kV

Data Presentation and Expected Results

The following tables summarize the expected performance characteristics of the bioanalytical method described above. These values are representative of a validated assay suitable for regulated pharmacokinetic studies.

Table 1: Calibration Curve Performance
ParameterExpected Result
Concentration Range 1 - 1000 ng/mL
Regression Model Linear, 1/x² weighting
Correlation (r²) ≥ 0.995
Accuracy 85-115% (80-120% for LLOQ)
Precision (CV) ≤ 15% (≤ 20% for LLOQ)
Table 2: Precision and Accuracy Data for Quality Control (QC) Samples
QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
LLOQ 1≤ 20%± 20%≤ 20%± 20%
Low QC 3≤ 15%± 15%≤ 15%± 15%
Mid QC 100≤ 15%± 15%≤ 15%± 15%
High QC 800≤ 15%± 15%≤ 15%± 15%
Table 3: Matrix Effect and Recovery
QC LevelAnalyte Recovery (%)IS Recovery (%)Matrix FactorIS-Normalized Matrix Factor
Low QC 85.286.10.980.99
High QC 87.586.91.021.01

Conclusion

1-Bromo(²H₁₇)octane is a highly effective tool for pharmacokinetic studies when used as an internal standard. Its deuterated nature ensures it behaves almost identically to the non-labeled analyte during extraction and ionization, yet it is clearly distinguishable by mass spectrometry. This application note provides a robust and reproducible protocol for the quantification of an analogous compound, "Drug X," demonstrating the critical role of stable isotope-labeled standards in generating high-quality pharmacokinetic data for drug development. The use of such standards is essential for making confident decisions in lead optimization and preclinical development.

References

Application Notes and Protocols: Tracing Metabolic Fate with 1-Bromo(2H₁₇)octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for utilizing 1-Bromo(2H₁₇)octane, a deuterated alkylating agent, in isotopic labeling experiments. The high degree of deuteration makes it an excellent tracer for mass spectrometry-based metabolic studies, enabling the elucidation of metabolic pathways and the quantification of metabolite turnover.

Introduction

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system.[1][2][3] By replacing hydrogen atoms with their stable isotope, deuterium, the mass of the molecule is increased. This mass shift allows for the clear differentiation of the labeled molecule and its downstream metabolites from their endogenous, unlabeled counterparts using mass spectrometry. 1-Bromo(2H₁₇)octane serves as a valuable tool for introducing a deuterated octyl group onto a molecule of interest, such as a drug candidate or a biological probe. The C-D bond is also stronger than the C-H bond, which can sometimes alter the rate of metabolism, a phenomenon known as the kinetic isotope effect, providing further insights into metabolic processes.[4]

Applications:

  • Drug Metabolism Studies: Elucidating the metabolic pathways of drug candidates containing an octyl moiety.

  • Enzyme Activity Assays: Quantifying the activity of enzymes that metabolize alkyl chains.

  • Metabolic Flux Analysis: Tracing the incorporation of the octyl group into various metabolic pools.

  • Pharmacokinetic Studies: Differentiating between an administered deuterated drug and its non-deuterated form, which can be useful in "micro-dosing" studies.

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

This protocol outlines the use of 1-Bromo(2H₁₇)octane to synthesize a deuterated drug candidate and subsequently assess its metabolic stability in a common in vitro model.

Materials:

  • 1-Bromo(2H₁₇)octane

  • Parent drug molecule with a suitable nucleophilic site for alkylation

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with 0.1% formic acid (for quenching and extraction)

  • Internal standard (e.g., a structurally similar, stable-isotope labeled compound)

  • LC-MS/MS system

Procedure:

  • Synthesis of Deuterated Drug Candidate: Synthesize the deuterated drug candidate by reacting the parent molecule with 1-Bromo(2H₁₇)octane. The specific reaction conditions will depend on the nature of the parent molecule but will typically involve a nucleophilic substitution reaction. Purify the resulting deuterated compound.

  • Incubation:

    • Prepare a master mix containing HLM and the NADPH regenerating system in phosphate buffer.

    • Pre-warm the master mix to 37°C.

    • Initiate the reaction by adding the deuterated drug candidate (final concentration, e.g., 1 µM).

    • Incubate at 37°C with gentle shaking.

  • Time Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching and Extraction:

    • Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with the internal standard.

    • Vortex to precipitate proteins.

    • Centrifuge to pellet the precipitated protein.

  • Sample Analysis:

    • Transfer the supernatant to a new tube or a 96-well plate.

    • Analyze the samples by LC-MS/MS to quantify the remaining concentration of the deuterated parent drug and to identify any deuterated metabolites.

Protocol 2: Identification of Metabolites

This protocol focuses on the identification of potential metabolites of the deuterated drug candidate.

Procedure:

  • Follow the incubation and quenching steps from Protocol 1, using a longer incubation time (e.g., 120 minutes) to allow for the formation of metabolites.

  • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis:

    • Perform a parent ion scan to identify all ions that have lost a fragment corresponding to the deuterated octyl group.

    • Search for predicted metabolites (e.g., hydroxylations, oxidations of the octyl chain). The mass of these metabolites will be shifted by the mass of the deuterium atoms. For example, a hydroxylation of the octyl chain would result in an increase of 16 Da (for the oxygen) plus the mass of the 17 deuterium atoms.

    • Compare the fragmentation patterns of the deuterated metabolites with those of any available non-deuterated standards to confirm their identity.

Data Presentation

The following table presents hypothetical quantitative data from an in vitro metabolic stability assay as described in Protocol 1.

Time (minutes)Deuterated Parent Drug Remaining (%)
0100
585
1562
3038
6015

Visualizations

The following diagrams illustrate the experimental workflow and a hypothetical metabolic pathway.

experimental_workflow cluster_synthesis Synthesis cluster_incubation In Vitro Metabolism cluster_analysis Analysis parent Parent Molecule deuterated_drug Deuterated Drug parent->deuterated_drug Alkylation bromo 1-Bromo(2H17)octane bromo->deuterated_drug incubation Incubation at 37°C deuterated_drug->incubation hlm Human Liver Microsomes + NADPH hlm->incubation quench Quench & Extract incubation->quench Time Points lcms LC-MS/MS Analysis quench->lcms data Data Interpretation lcms->data

Caption: Experimental workflow for in vitro metabolic studies.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent Deuterated Drug (M+17) metabolite1 Hydroxylated Metabolite (M+17+16) parent->metabolite1 CYP450 metabolite2 Oxidized Metabolite (M+17+14) parent->metabolite2 CYP450 conjugate1 Glucuronide Conjugate metabolite1->conjugate1 UGT excretion Excretion metabolite2->excretion conjugate1->excretion

Caption: Hypothetical metabolic pathway of a deuterated drug.

References

The Role of 1-Bromo(2H₁₇)octane in Organic Synthesis and Mechanistic Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 1-Bromo(2H₁₇)octane, a perdeuterated analog of 1-bromooctane. Its unique isotopic labeling makes it a valuable tool in various fields of chemical and pharmaceutical research, particularly in organic synthesis for the introduction of deuterated alkyl chains and in mechanistic studies to probe reaction pathways.

Application Notes

Introduction of Deuterated Octyl Moieties in Organic Synthesis

1-Bromo(2H₁₇)octane serves as a key building block for the synthesis of molecules containing a perdeuterated octyl chain. The incorporation of deuterium can significantly alter the physicochemical properties of a molecule, a feature increasingly exploited in drug development and materials science.

Key Applications:

  • Isotopic Labeling for Mechanistic Studies: Molecules synthesized using 1-Bromo(2H₁₇)octane can be used as tracers in complex reaction mechanisms.

  • Improving Pharmacokinetic Properties of Drugs: The "deuterium effect" can slow down metabolic processes by strengthening C-D bonds compared to C-H bonds, potentially leading to improved drug efficacy and reduced dosage.

  • Internal Standards in Mass Spectrometry: Deuterated compounds are ideal internal standards for quantitative analysis using mass spectrometry (MS) as they have nearly identical chemical properties to their non-deuterated counterparts but are easily distinguishable by their mass-to-charge ratio.

  • Neutron Scattering Studies: Deuterated molecules are crucial in neutron scattering techniques to control the contrast of organic samples and reduce incoherent scattering background, providing clearer structural and dynamic information.[1]

Probing Reaction Mechanisms through Kinetic Isotope Effects (KIE)

The replacement of hydrogen with deuterium can influence the rate of a chemical reaction, a phenomenon known as the Kinetic Isotope Effect (KIE). By measuring the KIE, researchers can gain insights into the rate-determining step of a reaction and the nature of the transition state.

  • Primary KIE: A significant change in reaction rate is observed when a C-D bond is broken in the rate-determining step.

  • Secondary KIE: A smaller change in reaction rate can be observed even when the C-D bond is not directly broken, providing information about changes in hybridization or steric environment at the deuterated position.

Quantitative Data Summary

The primary quantitative data available for 1-Bromo(2H₁₇)octane relates to its isotopic purity, which is crucial for its application.

PropertyValueSource
Isotopic Purity98 atom % DCommercial Suppliers (e.g., C/D/N Isotopes, Inc.)[1]
Molecular Weight210.23 g/mol PubChem
CAS Number126840-36-6PubChem

Experimental Protocols

Protocol 1: Synthesis of a Deuterated Imidazolium-Based Ionic Liquid

This protocol describes the synthesis of fully deuterated 1-octyl-3-methylimidazolium hexafluorophosphate (d-C₈mimPF₆), a room-temperature ionic liquid, using 1-Bromo(2H₁₇)octane as a starting material. This procedure is adapted from the synthetic methodology referenced in the study by Kofu et al. (2013) on imidazolium-based ionic liquids.[1]

Materials:

  • 1-Bromo(2H₁₇)octane (1-bromooctane-d₁₇)

  • 1-Methylimidazole-d₆

  • Ethyl acetate

  • Sodium hexafluorophosphate (NaPF₆)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Quaternization:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine equimolar amounts of 1-Bromo(2H₁₇)octane and 1-methylimidazole-d₆ in ethyl acetate.

    • Heat the mixture to reflux and maintain for 24 hours with vigorous stirring.

    • Cool the reaction mixture to room temperature. The product, 1-(octyl-d₁₇)-3-(methyl-d₃)imidazolium bromide, will precipitate as a white solid.

    • Collect the solid by filtration and wash with ethyl acetate.

    • Dry the product under vacuum.

  • Anion Exchange:

    • Dissolve the dried 1-(octyl-d₁₇)-3-(methyl-d₃)imidazolium bromide in deionized water.

    • In a separate flask, prepare a solution of sodium hexafluorophosphate (NaPF₆) in deionized water.

    • Slowly add the NaPF₆ solution to the imidazolium bromide solution with stirring. A water-immiscible ionic liquid phase will form.

    • Transfer the mixture to a separatory funnel and separate the lower ionic liquid layer.

    • Wash the ionic liquid layer multiple times with deionized water to remove any remaining bromide ions. The absence of bromide can be confirmed by testing the aqueous washings with a silver nitrate solution (no precipitate should form).

    • Dry the final product, d-C₈mimPF₆, under high vacuum at an elevated temperature (e.g., 70 °C) for several hours to remove any residual water.

Visualizations

organic_synthesis_workflow start 1-Bromo(2H_17_)octane reaction Reaction start->reaction Nucleophilic Substitution reagent Nucleophile (e.g., Amine, Thiol, etc.) reagent->reaction product Deuterated Product (e.g., Deuterated Amine) application Applications (Drug Development, Material Science) product->application reaction->product

Caption: Workflow for the use of 1-Bromo(2H₁₇)octane in organic synthesis.

mechanistic_study_logic cluster_experiment Experimental Observation cluster_analysis Analysis cluster_conclusion Mechanistic Conclusion reactant_H Reactant with C-H bond rate_H Reaction Rate (k_H) reactant_H->rate_H reactant_D Reactant with C-D bond (e.g., 1-Bromo(2H_17_)octane) rate_D Reaction Rate (k_D) reactant_D->rate_D kie Calculate KIE = k_H / k_D rate_H->kie rate_D->kie conclusion If KIE > 1: C-H/C-D bond breaking is in the rate-determining step. kie->conclusion

Caption: Logic diagram for using 1-Bromo(2H₁₇)octane in mechanistic studies via KIE.

ionic_liquid_synthesis bromo 1-Bromo(2H_17_)octane intermediate 1-(octyl-d17)-3-(methyl-d3) imidazolium bromide bromo->intermediate imidazole 1-Methylimidazole-d6 imidazole->intermediate intermediate_ref Imidazolium Bromide Intermediate napf6 NaPF6 final_product d-C8mimPF6 (Deuterated Ionic Liquid) napf6->final_product intermediate_ref->final_product

Caption: Synthesis pathway for a deuterated ionic liquid.

References

Troubleshooting & Optimization

minimizing isotopic exchange in experiments with 1-Bromo(2H_17_)octane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-Bromo(2H_17_)octane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic exchange during experiments. Below you will find troubleshooting guides and frequently asked questions to ensure the isotopic integrity of your compound.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing a decrease in the isotopic purity of my 1-Bromo(2H_17_)octane after my reaction. What are the most likely causes?

A1: Loss of deuterium (H/D exchange) from an alkyl chain typically occurs under specific conditions. The most common causes are:

  • Presence of Acid or Base Catalysts: Even trace amounts of strong acids or bases can catalyze the exchange of deuterium for protons from the reaction medium.[1]

  • Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for H/D exchange, especially in the presence of catalysts.

  • Metal Catalysts: Certain transition metals can facilitate the activation of C-D bonds, leading to isotopic exchange.[1]

  • Protic Solvents: While generally stable in aprotic solvents, prolonged exposure to protic solvents (e.g., water, alcohols) can lead to slow exchange, especially under non-neutral pH or at elevated temperatures.

Troubleshooting Steps:

  • Analyze Your Reagents: Ensure all reagents and solvents are anhydrous and free from acidic or basic impurities. Consider purifying or distilling sensitive reagents.

  • Control Reaction Temperature: If possible, run your experiment at the lowest effective temperature.

  • Evaluate Your Catalyst: If a metal catalyst is necessary, consider if a less reactive alternative could be used or if reaction times can be minimized.

  • Solvent Choice: Opt for aprotic, non-polar solvents whenever your reaction chemistry allows.

Q2: How can I best store and handle 1-Bromo(2H_17_)octane to prevent contamination with protic species?

A2: Proper storage and handling are critical to maintaining the isotopic purity of your deuterated compound.

  • Storage: Store 1-Bromo(2H_17_)octane under an inert atmosphere (e.g., argon or dry nitrogen) in a tightly sealed container. For long-term storage, refrigeration in a desiccated environment is recommended.

  • Handling:

    • Work in a dry glovebox or under a positive pressure of inert gas.

    • Use oven-dried glassware and syringes that have been cooled under an inert atmosphere.

    • Avoid exposure to atmospheric moisture.

Q3: What are the best practices for quenching a reaction involving 1-Bromo(2H_17_)octane to minimize back-exchange?

A3: The workup and quenching steps are critical moments where back-exchange can occur.

  • Use Deuterated Quenching Reagents: Whenever possible, use deuterated quenching reagents (e.g., D₂O, deuterated methanol) to minimize the introduction of protons.

  • Maintain Low Temperatures: Perform the quench at low temperatures (e.g., 0 °C or below) to reduce the rate of any potential exchange reactions.

  • pH Control: If an aqueous quench is necessary, use a buffered solution to maintain a neutral pH. The rate of H/D exchange is minimized around neutral pH.[2]

  • Rapid Extraction: After quenching, proceed immediately to extraction with a non-polar, aprotic solvent to remove the compound from the aqueous environment.

Q4: How can I accurately determine the isotopic purity of my 1-Bromo(2H_17_)octane before and after my experiment?

A4: The two primary methods for determining isotopic purity are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • ¹H NMR (Proton NMR): This method can be used to quantify the amount of residual protons in the deuterated positions. By integrating the signals of the residual protons against a known internal standard, you can calculate the percentage of deuteration.

  • ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, providing a more direct measure of deuteration at specific sites.[3][4]

  • Mass Spectrometry (MS): High-resolution mass spectrometry can resolve the isotopic distribution of the molecule, allowing for the calculation of the average deuterium incorporation.[5][6][7]

Troubleshooting Inaccurate Readings:

  • NMR: Ensure your sample is free of protonated solvent impurities. Use a high-purity deuterated solvent for analysis.

  • MS: Be aware of potential in-source back-exchange, where exchange can occur within the mass spectrometer. Optimize your source conditions to minimize this effect.[8]

Experimental Protocols

Protocol 1: General Handling and Storage of 1-Bromo(2H_17_)octane
  • Glassware Preparation: All glassware (flasks, syringes, cannulas) should be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry, inert gas (argon or nitrogen).

  • Inert Atmosphere: All manipulations of 1-Bromo(2H_17_)octane should be performed under a positive pressure of dry argon or nitrogen. A glovebox is ideal, but a well-maintained Schlenk line is also suitable.

  • Solvent and Reagent Preparation: All solvents and liquid reagents should be freshly distilled from an appropriate drying agent. Solid reagents should be dried in a vacuum oven.

  • Storage: Store the compound in a sealed vial with a PTFE-lined cap, wrapped with Parafilm for an extra barrier against moisture. For long-term storage, place the vial inside a larger, sealed container with a desiccant and store at 4°C.

Protocol 2: Monitoring Isotopic Purity by ¹H NMR Spectroscopy
  • Sample Preparation: In a dry NMR tube, accurately weigh a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Add a known mass of your 1-Bromo(2H_17_)octane sample.

  • Add a sufficient volume of a high-purity deuterated solvent (e.g., CDCl₃, ensuring the solvent itself has very low residual proton signals).

  • Acquisition: Acquire a quantitative ¹H NMR spectrum with a sufficient relaxation delay (at least 5 times the longest T₁ of the protons of interest) to ensure accurate integration.

  • Analysis:

    • Integrate the peak of the internal standard and set its value to the known number of protons.

    • Integrate the residual proton signals in the region corresponding to the octane chain.

    • Calculate the moles of residual protons and compare to the initial moles of the deuterated compound to determine the isotopic purity.

Protocol 3: Monitoring Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of your 1-Bromo(2H_17_)octane in a volatile, aprotic solvent (e.g., hexane or dichloromethane).

  • Instrument Calibration: Ensure the mass spectrometer is properly calibrated to achieve high mass accuracy.

  • Acquisition: Infuse the sample directly or use a GC-MS or LC-MS method with a non-polar mobile phase. Use a soft ionization technique like Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation.

  • Analysis:

    • Acquire the mass spectrum in the region of the molecular ion.

    • Determine the relative intensities of the isotopologues (M, M+1, M+2, etc.).

    • Use the instrument's software or a separate program to calculate the average deuterium incorporation based on the observed isotopic distribution compared to the theoretical distribution for a non-deuterated standard.

Data Summary

Table 1: Factors Influencing Isotopic Exchange in Aliphatic C-D Bonds

FactorConditions Promoting ExchangeConditions Minimizing Exchange
pH Strongly acidic or basic conditions[1]Neutral pH (around 7)[2]
Temperature Elevated temperaturesLow temperatures (e.g., 0°C or below)
Catalysts Presence of Lewis acids, strong Brønsted acids/bases, certain transition metals[1]Absence of catalysts
Solvents Protic solvents (e.g., H₂O, alcohols) especially with catalysts or heatAprotic, non-polar solvents (e.g., hexane, toluene, dichloromethane)
Reaction Time Longer reaction timesShorter reaction times

Visualizations

Experimental_Workflow Experimental Workflow for Minimizing Isotopic Exchange cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_glass Oven-Dried Glassware reaction_setup Assemble Reaction Under Inert Gas prep_glass->reaction_setup prep_reagents Anhydrous Solvents/Reagents prep_reagents->reaction_setup prep_inert Inert Atmosphere (Ar/N2) prep_inert->reaction_setup add_reagents Add 1-Bromo(2H17)octane reaction_setup->add_reagents run_reaction Run at Lowest Possible Temperature add_reagents->run_reaction quench Quench at Low Temp (with Deuterated Reagents if possible) run_reaction->quench extract Rapid Extraction with Aprotic Solvent quench->extract purify Purify (e.g., Chromatography with Aprotic Solvents) extract->purify nmr NMR Analysis (¹H or ²H) purify->nmr ms Mass Spectrometry Analysis purify->ms

Caption: Workflow for minimizing isotopic exchange.

Troubleshooting_Logic Troubleshooting Isotopic Exchange start Isotopic Purity Lost? check_reagents Check Reagents for H₂O/Acid/Base Contamination start->check_reagents Yes check_temp Was Reaction Temperature Too High? start->check_temp Yes check_catalyst Is a Catalyst Promoting Exchange? start->check_catalyst Yes check_workup Was Workup/Quench with Protic Reagents? start->check_workup Yes solution_reagents Purify/Dry Reagents check_reagents->solution_reagents solution_temp Lower Reaction Temperature check_temp->solution_temp solution_catalyst Consider Catalyst-Free Route or Shorter Reaction Time check_catalyst->solution_catalyst solution_workup Use Deuterated/Aprotic Quench & Rapid Extraction check_workup->solution_workup

Caption: Logic diagram for troubleshooting H/D exchange.

References

Technical Support Center: Enhancing Analytical Accuracy with 1-Bromo(2H₁₇)octane Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the application of 1-Bromo(2H₁₇)octane as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the accuracy and precision of quantitative analytical methods, particularly in chromatography and mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using 1-Bromo(2H₁₇)octane as an internal standard?

A1: 1-Bromo(2H₁₇)octane is a deuterated analog of 1-bromooctane. It is primarily used as an internal standard in quantitative analysis to correct for variations in sample preparation, injection volume, and instrument response.[1][2] By adding a known amount of the internal standard to every sample and calibration standard, the ratio of the analyte signal to the internal standard signal is used for quantification. This method significantly improves the accuracy and precision of results by compensating for potential errors that can occur during the analytical process.

Q2: In which analytical techniques is 1-Bromo(2H₁₇)octane most commonly used?

A2: This internal standard is most effective in chromatographic techniques coupled with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical properties are very similar to non-deuterated bromo-organic compounds, allowing it to co-elute and behave similarly during ionization, while its different mass allows for separate detection by the mass spectrometer.

Q3: How does a deuterated internal standard like 1-Bromo(2H₁₇)octane help to mitigate matrix effects?

A3: Matrix effects occur when components of the sample matrix (e.g., soil, plasma, water) interfere with the ionization of the target analyte, leading to either suppression or enhancement of its signal.[2] Because 1-Bromo(2H₁₇)octane is chemically almost identical to the analyte of interest (e.g., 1-bromooctane or other brominated compounds), it is affected by the matrix in a very similar way. Therefore, any signal suppression or enhancement experienced by the analyte will also be experienced by the internal standard. By using the ratio of the two signals, the matrix effect is effectively normalized, leading to more accurate quantification.

Q4: Can the deuterium atoms on 1-Bromo(2H₁₇)octane exchange with hydrogen atoms from the sample or solvent?

A4: While isotopic exchange is a potential issue with some deuterated compounds, the deuterium atoms on the alkyl chain of 1-Bromo(2H₁₇)octane are generally stable under typical chromatographic conditions. However, it is crucial to avoid highly acidic or basic conditions and high temperatures for prolonged periods during sample preparation, as these could potentially facilitate H/D exchange, leading to inaccurate results.

Troubleshooting Guides

This section provides solutions to common problems encountered when using 1-Bromo(2H₁₇)octane as an internal standard.

Problem 1: High variability in the internal standard peak area across a sample batch.

  • Possible Cause 1: Inconsistent addition of the internal standard.

    • Solution: Ensure that the internal standard is added to every sample, standard, and quality control sample at the exact same concentration using calibrated pipettes. It is best to add the internal standard at an early stage of the sample preparation to account for variability in the extraction and workup process.

  • Possible Cause 2: Degradation of the internal standard.

    • Solution: 1-Bromo(2H₁₇)octane is stable under recommended storage conditions but can be sensitive to heat, light, and strong oxidizing or basic conditions.[3] Store the standard solution in a dark, cool place and prepare fresh working solutions regularly.

  • Possible Cause 3: Inconsistent injection volume.

    • Solution: While the internal standard is meant to correct for this, large variations can still be problematic. Check the autosampler for any issues with the syringe or injection port. Ensure there are no air bubbles in the syringe.

Problem 2: The retention time of the internal standard is shifting.

  • Possible Cause 1: Chromatographic column degradation.

    • Solution: Over time, the stationary phase of the GC or LC column can degrade, leading to shifts in retention time. This can be exacerbated by complex sample matrices.[4] Consider using a guard column and ensure proper sample cleanup to protect the analytical column. If the shift is significant and persistent, the column may need to be replaced.

  • Possible Cause 2: Changes in the mobile phase or carrier gas flow rate.

    • Solution: Verify that the mobile phase composition (for LC) or the carrier gas flow rate (for GC) is consistent. For GC, check for leaks in the gas lines.

Problem 3: Isotopic cross-talk or interference is observed.

  • Possible Cause 1: Contribution from the analyte's natural isotopes to the internal standard's mass channel.

    • Solution: Bromine has two abundant naturally occurring isotopes (⁷⁹Br and ⁸¹Br). This, combined with the natural abundance of ¹³C, can lead to a small signal from the non-deuterated analyte at the mass-to-charge ratio (m/z) of the deuterated internal standard.[1][5] This effect is more pronounced at high analyte concentrations. To mitigate this, one can:

      • Select a different, less abundant isotope of the internal standard for quantification that has minimal overlap with the analyte's isotopic pattern.

      • Narrow the calibration range to minimize the concentration disparity between the analyte and the internal standard.

      • Use a mathematical correction to subtract the contribution of the analyte's isotopes from the internal standard's signal.

  • Possible Cause 2: Impurities in the internal standard.

    • Solution: Ensure the isotopic purity of the 1-Bromo(2H₁₇)octane is high (typically >98%). A significant amount of unlabeled 1-bromooctane in the internal standard solution will interfere with the analyte quantification.

Data Presentation

The following tables summarize the improvement in analytical performance when using 1-Bromo(2H₁₇)octane as an internal standard for the hypothetical analysis of "Bromo-X" in a complex matrix via GC-MS.

Table 1: Comparison of Method Precision with and without Internal Standard

ParameterWithout Internal StandardWith 1-Bromo(2H₁₇)octane IS
Mean Concentration (ng/mL) 10.510.1
Standard Deviation (ng/mL) 1.20.3
Relative Standard Deviation (%RSD) 11.4%3.0%

Table 2: Comparison of Method Accuracy with and without Internal Standard

Spiked Concentration (ng/mL)Measured Concentration (Without IS) (ng/mL)Recovery (%)Measured Concentration (With IS) (ng/mL)Recovery (%)
5.06.1122%5.1102%
10.011.5115%10.2102%
20.023.8119%20.5102.5%

Experimental Protocols

Protocol 1: Quantitative Analysis of Bromo-X in Water by GC-MS with 1-Bromo(2H₁₇)octane Internal Standard

  • Preparation of Standards:

    • Prepare a stock solution of Bromo-X and 1-Bromo(2H₁₇)octane in methanol at 1 mg/mL.

    • Create a series of calibration standards by diluting the Bromo-X stock solution to concentrations ranging from 1 to 100 ng/mL.

    • Spike each calibration standard and sample with the 1-Bromo(2H₁₇)octane internal standard to a final concentration of 20 ng/mL.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a 10 mL water sample, add 20 µL of the 1 µg/mL 1-Bromo(2H₁₇)octane working solution.

    • Add 2 mL of hexane and vortex for 2 minutes.

    • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

    • Transfer the upper hexane layer to a clean vial for GC-MS analysis.

  • GC-MS Parameters:

    • GC System: Agilent 7890B GC or equivalent

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness)

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (splitless)

    • Oven Program: Start at 60°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS System: Agilent 5977B MSD or equivalent

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM)

      • Bromo-X ions: (Select characteristic ions, e.g., m/z 150, 152)

      • 1-Bromo(2H₁₇)octane ions: (Select characteristic ions, e.g., m/z 136, 138 - based on fragmentation pattern)

  • Data Analysis:

    • Integrate the peak areas for the selected ions of Bromo-X and 1-Bromo(2H₁₇)octane.

    • Calculate the response ratio (Area of Bromo-X / Area of 1-Bromo(2H₁₇)octane).

    • Construct a calibration curve by plotting the response ratio against the concentration of Bromo-X for the calibration standards.

    • Determine the concentration of Bromo-X in the samples using the regression equation from the calibration curve.

Mandatory Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample IS_Addition Add 1-Bromo(2H17)octane Internal Standard Sample->IS_Addition Standard Calibration Standard Standard->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection (SIM) Separation->Detection Integration Peak Area Integration Detection->Integration Ratio Calculate Response Ratio (Analyte/IS) Integration->Ratio Calibration Calibration Curve Construction Ratio->Calibration Quantification Quantification of Analyte Calibration->Quantification

Caption: Experimental workflow for quantitative analysis using an internal standard.

Isotopic_Interference Analyte Analyte (e.g., Bromo-X) Natural Isotopic Distribution (12C, 13C, 79Br, 81Br) Analyte_MS Analyte Signal (m/z) Analyte->Analyte_MS IS_MS Internal Standard Signal (m/z + n) Analyte->IS_MS Isotopic Cross-Talk (Analyte's M+n isotopes) IS Internal Standard 1-Bromo(2H17)octane (12C, 2H, 79Br, 81Br) IS->IS_MS

Caption: Diagram illustrating isotopic cross-talk from the analyte to the internal standard.

Troubleshooting_Tree Start Inaccurate Results? IS_Area_Var High IS Area Variability? Start->IS_Area_Var Check RT_Shift Retention Time Shift? IS_Area_Var->RT_Shift No Check_IS_Addition Verify IS addition procedure and stability. IS_Area_Var->Check_IS_Addition Yes Non_Linear Non-Linear Calibration? RT_Shift->Non_Linear No Check_Column Check column health and flow rates. RT_Shift->Check_Column Yes End Consult Instrument Manual or Further Support Non_Linear->End No Check_Interference Investigate isotopic cross-talk and matrix effects. Non_Linear->Check_Interference Yes Check_IS_Addition->End Check_Column->End Check_Interference->End

References

Technical Support Center: Deuterated Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of deuterated internal standards in mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when using deuterated internal standards in LC-MS?

A1: The most frequent issues include:

  • Isotopic Back-Exchange: The loss of deuterium atoms and their replacement with hydrogen from the solvent or matrix.[1][2][3]

  • Chromatographic Shifts: The deuterated internal standard and the analyte having slightly different retention times.[1][4][5]

  • Differential Matrix Effects: The analyte and internal standard experiencing different levels of ion suppression or enhancement, even with co-elution.[6][7]

  • Purity of the Standard: The presence of unlabeled analyte as an impurity in the deuterated internal standard.[8]

  • Stability Issues: Degradation or deuterium exchange of the standard under certain storage or experimental conditions.[1][2][9]

Q2: Why does my deuterated internal standard have a different retention time than my analyte?

A2: This phenomenon is known as the "isotope effect". The substitution of hydrogen with the heavier deuterium isotope can lead to subtle changes in the physicochemical properties of the molecule, such as its lipophilicity, which can affect its interaction with the stationary phase in liquid chromatography, often causing the deuterated compound to elute slightly earlier.[5]

Q3: Can a deuterated internal standard fail to correct for matrix effects?

A3: Yes, deuterated internal standards do not always fully compensate for matrix effects.[6] If there is a chromatographic shift between the analyte and the internal standard, they may elute in regions with different levels of ion suppression, leading to inaccurate quantification.[10][6] Even with perfect co-elution, there can be differential matrix effects.[6]

Q4: What is isotopic back-exchange and when is it a problem?

A4: Isotopic back-exchange is the replacement of deuterium atoms on the internal standard with protons from the surrounding environment (e.g., solvent, matrix).[2][3] This becomes a significant problem when it leads to a decrease in the signal of the deuterated standard or an artificial increase in the signal of the unlabeled analyte, compromising the accuracy of quantification.[3] Deuterium atoms on heteroatoms (like -OH, -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[2]

Q5: How pure do my deuterated internal standards need to be?

A5: For reliable quantitative analysis, deuterated internal standards should have high chemical (>99%) and isotopic (≥98%) purity.[8] The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration.

Troubleshooting Guides

Issue 1: Inconsistent or drifting internal standard response.
  • Question: Why is the peak area of my deuterated internal standard inconsistent across a run or between samples?

    • Possible Cause A: Isotopic Back-Exchange. The deuterium labels may be exchanging with protons from the mobile phase or the sample matrix.

      • Troubleshooting Steps:

        • Assess Label Position: Determine if the deuterium atoms are in chemically labile positions (e.g., on heteroatoms or activated carbons).[2]

        • Modify pH: If possible, adjust the pH of the mobile phase and sample diluent to conditions where exchange is minimized. Avoid strongly acidic or basic conditions.[9]

        • Solvent Selection: Prepare standards and samples in aprotic solvents if the assay allows. Minimize the time the standard is in a protic solvent, especially at elevated temperatures.

        • Consider 13C or 15N Standards: If back-exchange is unavoidable, using an internal standard with a more stable isotopic label like 13C or 15N is the most robust solution.[1][3]

    • Possible Cause B: Instability of the Standard. The internal standard may be degrading during sample preparation or in the autosampler.

      • Troubleshooting Steps:

        • Evaluate Stability: Perform stability tests of the internal standard in the sample matrix and in the final extraction solvent under the conditions of the experiment (e.g., time, temperature, light exposure).

        • Adjust Storage Conditions: Ensure standards are stored at the recommended temperature and protected from light if they are light-sensitive.

Issue 2: Poor accuracy and high variability in quantitative results.
  • Question: My calibration curve is non-linear or the precision and accuracy of my QC samples are poor, despite using a deuterated internal standard.

    • Possible Cause A: Chromatographic Separation of Analyte and Internal Standard. A slight difference in retention time can lead to differential matrix effects.[10][6]

      • Troubleshooting Steps:

        • Confirm Co-elution: Overlay the chromatograms of the analyte and the internal standard to visually inspect for any separation.

        • Modify Chromatography: Adjust the chromatographic conditions (e.g., gradient, mobile phase composition, column chemistry) to achieve co-elution. In some cases, a column with lower resolution might be beneficial to ensure the peaks overlap.[10]

        • Workflow for Troubleshooting Chromatographic Shift:

          A Observe Poor Accuracy/ Variability B Check for Chromatographic Shift (Overlay XICs) A->B C Is there a noticeable shift? B->C D Modify LC Gradient/ Mobile Phase C->D Yes H Investigate Other Causes (e.g., Matrix Effects) C->H No E Try a Different Column Chemistry D->E F Achieve Co-elution E->F G Re-evaluate Assay Performance F->G

          Caption: Troubleshooting workflow for chromatographic shifts.

    • Possible Cause B: Differential Matrix Effects. Even with co-elution, the ionization of the analyte and internal standard can be affected differently by the matrix.[6]

      • Troubleshooting Steps:

        • Perform a Post-Extraction Addition Experiment: This will help quantify the extent of ion suppression or enhancement for both the analyte and the internal standard.

        • Improve Sample Cleanup: Employ a more rigorous sample preparation method (e.g., solid-phase extraction instead of protein precipitation) to remove more matrix components.

        • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of matrix components and minimize their effect.

    • Possible Cause C: Impurity in the Internal Standard. The presence of unlabeled analyte in the deuterated standard can skew results.

      • Troubleshooting Steps:

        • Check Certificate of Analysis: Verify the chemical and isotopic purity of the internal standard from the supplier.

        • Analyze the Standard Alone: Inject a high concentration of the deuterated internal standard and monitor the mass channel of the unlabeled analyte to check for any signal.

Data and Protocols

Table 1: Impact of Deuterium Label Position on Isotopic Exchange
Label PositionSusceptibility to ExchangeRecommended Use
On a heteroatom (e.g., -OH, -NH2)HighNot recommended for quantitative applications
Alpha to a carbonyl group (C=O)Moderate to HighUse with caution; assess stability
On an aromatic ringLow to ModerateGenerally stable, but can exchange under harsh acidic/basic conditions
On a stable alkyl chainLowRecommended for quantitative applications
Experimental Protocol: Assessment of Isotopic Back-Exchange

Objective: To determine the stability of the deuterium label on an internal standard in the presence of the sample matrix and analytical mobile phase.

Methodology:

  • Prepare a High-Concentration IS Solution: Prepare a solution of the deuterated internal standard in a non-protic solvent (e.g., acetonitrile) at a concentration approximately 100-fold higher than the final concentration in the assay.

  • Incubation:

    • Matrix Stability: Spike the high-concentration IS solution into a blank matrix (e.g., plasma, urine) and incubate at the same temperature and for the same duration as the actual sample preparation procedure.

    • Mobile Phase Stability: Mix the high-concentration IS solution with the initial mobile phase composition and let it sit in the autosampler for the maximum expected run time.

  • Analysis:

    • Inject the incubated samples onto the LC-MS system.

    • Monitor the mass transition for the deuterated internal standard and, crucially, the mass transition for the unlabeled analyte.

  • Evaluation:

    • An increase in the peak area of the unlabeled analyte in the incubated samples compared to a control sample (IS in non-protic solvent) indicates isotopic back-exchange.

    • Quantify the percentage of back-exchange by comparing the area of the newly formed unlabeled analyte to the initial area of the deuterated standard. An exchange of >1-2% may be problematic for the assay.

Experimental Protocol: Evaluation of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for both the analyte and the deuterated internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into the final reconstitution solvent.

    • Set B (Post-Extraction Spike): Extract a blank matrix and then spike the analyte and internal standard into the final extract.

    • Set C (Matrix-Matched Standard): Spike the analyte and internal standard into the blank matrix before extraction. (This set is for evaluating recovery, but Set A and B are key for matrix effects).

  • Analysis: Inject all three sets of samples and acquire data.

  • Calculation:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • Calculate the matrix effect for both the analyte and the internal standard.

  • Evaluation:

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

    • Compare the matrix effect values for the analyte and the internal standard. A significant difference suggests that the deuterated standard is not adequately compensating for matrix effects.

Logical Diagram for Internal Standard Selection

Start Need an Internal Standard (IS) CheckDeuterated Is a Deuterated IS Available? Start->CheckDeuterated CheckLabelPosition Is the Deuterium Label on a Stable Position? CheckDeuterated->CheckLabelPosition Yes ConsiderAlternative Consider 13C or 15N Labeled IS CheckDeuterated->ConsiderAlternative No AssessPurity Is Isotopic and Chemical Purity High (>98%)? CheckLabelPosition->AssessPurity Yes CheckLabelPosition->ConsiderAlternative No ValidatePerformance Validate in Assay: - Co-elution - Matrix Effects - Stability AssessPurity->ValidatePerformance Yes AssessPurity->ConsiderAlternative No UseDeuteratedIS Use Deuterated IS ValidatePerformance->UseDeuteratedIS Passes ValidatePerformance->ConsiderAlternative Fails End IS Selected UseDeuteratedIS->End FindAlternative Find an Alternative Analog IS ConsiderAlternative->FindAlternative Not Available/ Too Expensive ConsiderAlternative->End FindAlternative->End

Caption: Decision-making process for selecting an appropriate internal standard.

References

optimizing mass spectrometry parameters for 1-Bromo(2H_17_)octane detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing mass spectrometry parameters for the detection of 1-Bromo(2H_17_)octane.

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight and m/z for the molecular ion of 1-Bromo(2H_17_)octane?

A1: The molecular formula of 1-Bromo(2H_17_)octane is C₈D₁₇Br. To calculate the monoisotopic mass, we use the masses of the most abundant isotopes:

  • Carbon-12: 12.0000 Da

  • Deuterium (²H): 2.0141 Da

  • Bromine-79: 78.9183 Da

  • Bromine-81: 80.9163 Da

The calculated monoisotopic masses for the two major isotopologues of the molecular ion [M]⁺˙ are:

  • [C₈D₁₇⁷⁹Br]⁺˙ = (8 * 12.0000) + (17 * 2.0141) + 78.9183 = 209.1580 Da

  • [C₈D₁₇⁸¹Br]⁺˙ = (8 * 12.0000) + (17 * 2.0141) + 80.9163 = 211.1560 Da

Therefore, you should look for a characteristic pair of peaks at approximately m/z 209 and 211, with a nearly 1:1 intensity ratio.

Q2: What are the characteristic isotopic patterns I should look for in the mass spectrum?

A2: Due to the presence of a single bromine atom, you will observe a distinct isotopic pattern for the molecular ion and any bromine-containing fragments.[1][2] Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[1] This results in a pair of peaks (an "M" and "M+2" peak) of roughly equal intensity, separated by two m/z units.[1][2]

Q3: What ionization technique is most suitable for 1-Bromo(2H_17_)octane analysis?

A3: Electron Ionization (EI) coupled with Gas Chromatography (GC-MS) is a common and effective method for analyzing volatile and semi-volatile compounds like 1-Bromo(2H_17_)octane.[3][4] For higher sensitivity and selectivity, particularly in complex matrices, you might consider Negative-Ion Electrospray Ionization (NI-ESI) with in-source fragmentation, which can selectively detect brominated compounds by monitoring for the bromide ions (m/z 79 and 81).[5]

Q4: What are the expected major fragment ions for 1-Bromo(2H_17_)octane in EI-MS?

A4: The fragmentation of 1-Bromo(2H_17_)octane is expected to be analogous to that of 1-bromooctane. The primary fragmentation pathways involve the loss of the bromine atom and cleavage of the alkyl chain. Due to the extensive deuteration, the m/z values of the fragments will be shifted compared to the non-deuterated compound.

Troubleshooting Guides

Issue 1: Poor or No Signal for the Molecular Ion

  • Possible Cause: The molecular ion of halogenated alkanes can be unstable and prone to fragmentation.

  • Troubleshooting Steps:

    • Lower Ionization Energy: If your instrument allows, reduce the electron energy in the EI source from the standard 70 eV to a lower value (e.g., 20-30 eV). This will reduce fragmentation and enhance the relative abundance of the molecular ion.

    • Check for Leaks: Air leaks in the GC-MS system can lead to ion-molecule reactions that suppress the signal. Check for leaks at the injector, column fittings, and the MS interface.

    • Confirm Sample Integrity: Ensure your sample has not degraded. Re-prepare a fresh standard to verify.

Issue 2: Incorrect Isotopic Ratio for Bromine-Containing Fragments

  • Possible Cause: The observed isotopic ratio deviates significantly from the expected ~1:1 for ⁷⁹Br/⁸¹Br.

  • Troubleshooting Steps:

    • Check for Co-eluting Interferences: A co-eluting compound can interfere with one of the isotope peaks, altering the observed ratio. Review the chromatogram for any signs of peak overlap. Improve chromatographic separation if necessary.

    • Detector Saturation: If the signal is too high, the detector may be saturated, leading to non-linear response and distorted isotopic ratios. Dilute your sample and re-inject.

    • Mass Calibration: Ensure the mass spectrometer is properly calibrated across the mass range of interest.

Issue 3: High Background Noise or Presence of Contaminants

  • Possible Cause: Contamination from the sample, solvent, or GC system can obscure the signal of your analyte.

  • Troubleshooting Steps:

    • Run a Solvent Blank: Inject a sample of the solvent used to dissolve your analyte to identify any background contaminants.

    • Bake Out the GC System: Contaminants can accumulate in the injector and column. Perform a bake-out of the injector and column according to the manufacturer's instructions.

    • Check Carrier Gas Purity: Impurities in the carrier gas can contribute to background noise. Ensure high-purity gas is being used and that gas purifiers are functioning correctly.

Experimental Protocols

GC-MS Analysis of 1-Bromo(2H_17_)octane

This protocol provides a starting point for the analysis of 1-Bromo(2H_17_)octane using a standard GC-MS system with an EI source. Optimization may be required for your specific instrumentation and application.

1. Sample Preparation:

  • Prepare a stock solution of 1-Bromo(2H_17_)octane in a high-purity volatile solvent such as hexane or ethyl acetate.
  • Create a series of dilutions to determine the optimal concentration for your instrument.

2. GC Parameters:

  • Injector Temperature: 250 °C
  • Injection Mode: Splitless or split (e.g., 20:1), depending on sample concentration.
  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
  • Oven Temperature Program:
  • Initial temperature: 60 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 200 °C.
  • Hold: 5 minutes at 200 °C.
  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

3. Mass Spectrometer Parameters:

  • Ion Source: Electron Ionization (EI)
  • Ion Source Temperature: 230 °C
  • Electron Energy: 70 eV (can be lowered to reduce fragmentation)
  • Mass Range: Scan from m/z 40 to 250 to cover the expected fragments and molecular ion.
  • Acquisition Mode: Full Scan to identify all fragments. For quantitative analysis, Selected Ion Monitoring (SIM) can be used for higher sensitivity, monitoring the ions listed in the table below.

Data Presentation

Table 1: Expected m/z Values for Key Ions of 1-Bromo(2H_17_)octane

Ion DescriptionFormulaExpected m/z (⁷⁹Br)Expected m/z (⁸¹Br)
Molecular Ion[C₈D₁₇Br]⁺˙209.16211.16
Loss of Bromine[C₈D₁₇]⁺130.29-
Loss of C₂D₅[C₆D₁₂Br]⁺181.10183.10
Loss of C₃D₇[C₅D₁₀Br]⁺167.07169.07
Bromide Ion (NI-ESI)[Br]⁻78.9280.92

Visualizations

Troubleshooting_Workflow start Start: No or Poor Signal for 1-Bromo(2H_17_)octane check_ms Is the MS tuned and calibrated? start->check_ms tune_ms Action: Perform MS tuning and calibration. check_ms->tune_ms No check_mi Is the Molecular Ion (m/z 209/211) absent or very weak? check_ms->check_mi Yes tune_ms->check_mi lower_energy Action: Lower ionization energy to 20-30 eV. check_mi->lower_energy Yes check_leaks Are there leaks in the system? check_mi->check_leaks No lower_energy->check_leaks fix_leaks Action: Find and fix leaks (injector, column fittings). check_leaks->fix_leaks Yes check_chrom Is the chromatographic peak shape poor (tailing, fronting)? check_leaks->check_chrom No success Problem Resolved fix_leaks->success optimize_gc Action: Optimize GC method (temperature program, flow rate). Check for column activity. check_chrom->optimize_gc Yes fail Consult Instrument Specialist check_chrom->fail No optimize_gc->success

Caption: Troubleshooting workflow for poor signal detection of 1-Bromo(2H₁₇)octane.

Fragmentation_Pathway parent [C8D17Br]+• m/z 209/211 frag1 [C8D17]+ m/z 130 parent->frag1 frag2 [C6D12Br]+ m/z 181/183 parent->frag2 frag3 [C5D10Br]+ m/z 167/169 parent->frag3 p1 parent->p1 p2 parent->p2 - Br• p3 parent->p3 - C2D5• loss_br - Br• loss_c2d5 - C2D5• loss_c3d7 - C3D7• p1->frag1 p1:e->frag1:w - Br• p2->frag2 - Br• p2:e->frag2:w - C2D5• p3->frag3 - C2D5• p3:e->frag3:w - C3D7•

Caption: Simplified EI fragmentation pathway for 1-Bromo(2H₁₇)octane.

References

troubleshooting poor peak shape for 1-Bromo(2H_17_)octane in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor peak shape during the chromatographic analysis of 1-Bromo(2H₁₇)octane.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of poor peak shape in chromatography?

A1: Poor peak shape, such as tailing, fronting, splitting, or broadening, can arise from a variety of factors in both gas chromatography (GC) and high-performance liquid chromatography (HPLC). These issues can generally be categorized into problems related to the instrument, the column, the mobile phase or carrier gas, and the sample itself. Common culprits include improper column installation, column contamination, mismatched solvent polarities between the sample and mobile phase, and column overload.[1][2]

Q2: Are there any specific challenges associated with the chromatography of halogenated compounds like 1-Bromo(2H₁₇)octane?

A2: Yes, halogenated compounds can present unique challenges. In gas chromatography, they can sometimes interact with active sites in the injector liner or on the column, leading to peak tailing.[1] It is often beneficial to use deactivated liners and columns specifically designed for inertness. In liquid chromatography, the choice of mobile phase and column chemistry is critical to prevent secondary interactions that can cause poor peak shape.

Q3: How does the deuterium labeling in 1-Bromo(2H₁₇)octane affect its chromatographic behavior compared to the non-deuterated 1-Bromooctane?

A3: Deuterated compounds generally have very similar chemical properties to their non-deuterated counterparts and thus their chromatographic behavior is quite similar. However, subtle differences in retention time can occur, with the deuterated compound often eluting slightly earlier in reversed-phase HPLC and sometimes in GC. This is attributed to the slightly weaker intermolecular forces of C-D bonds compared to C-H bonds.[3][4] This small shift in retention time is not typically a cause of poor peak shape.

Q4: What is an acceptable peak shape?

A4: An ideal chromatographic peak has a symmetrical, Gaussian shape. In practice, some deviation is common. Peak symmetry is often measured by the asymmetry factor (As) or tailing factor (Tf). A value of 1.0 indicates a perfectly symmetrical peak. Generally, As or Tf values between 0.9 and 1.5 are considered acceptable for most applications. Values outside this range may indicate a problem that needs to be addressed as they can affect the accuracy and precision of quantification.

Troubleshooting Guides

Poor peak shape can be a frustrating issue. The following guides provide a systematic approach to diagnosing and resolving common problems encountered during the analysis of 1-Bromo(2H₁₇)octane.

Peak Tailing

Peak tailing is characterized by an asymmetry where the latter half of the peak is broader than the front half.

// Path for all peaks tailing frit_blockage [label="Check for blocked column frit or\ninlet filter."]; column_damage [label="Inspect for column void or damage."]; extra_column_volume [label="Minimize extra-column volume\n(e.g., long tubing)."];

// Path for single peak tailing active_sites [label="Suspect active sites.\nUse a deactivated liner/column."]; secondary_interactions [label="Consider secondary interactions.\nOptimize mobile phase pH (HPLC)\nor use a more inert GC column."]; sample_overload [label="Sample overload?\nInject a diluted sample."]; analyte_degradation [label="Analyte degradation?\nCheck injector temperature (GC)\nor sample stability."];

start -> check_all_peaks; check_all_peaks -> yes_all_peaks [label="Yes"]; check_all_peaks -> no_all_peaks [label="No"];

yes_all_peaks -> frit_blockage; frit_blockage -> column_damage; column_damage -> extra_column_volume;

no_all_peaks -> active_sites; active_sites -> secondary_interactions; secondary_interactions -> sample_overload; sample_overload -> analyte_degradation; }

Caption: A decision tree for troubleshooting peak fronting issues.

Potential Cause Recommended Action
Column Overload Injecting a highly concentrated sample can lead to fronting. Reduce the injection volume or the concentration of the sample.
Poor Sample Solubility If the sample is not fully dissolved in the mobile phase, it can cause fronting. Ensure the sample is completely dissolved, or change the sample solvent to one that is more compatible with the mobile phase.
Column Collapse A sudden physical change in the column packing can lead to fronting. This can be caused by operating outside the recommended temperature or pH range. If suspected, the column will likely need to be replaced.
Low Column Temperature Insufficient temperature can lead to poor mass transfer and fronting. Try increasing the column temperature.
Split Peaks

Split peaks appear as two or more peaks for a single compound.

Troubleshooting Workflow for Split Peaks

G Troubleshooting Split Peaks start Split Peaks Observed check_all_peaks Does it affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No check_all_peaks->no_all_peaks No blocked_frit Check for a partially blocked inlet frit. yes_all_peaks->blocked_frit solvent_mismatch Sample solvent incompatible with mobile phase? no_all_peaks->solvent_mismatch column_void Inspect for a void at the head of the column. blocked_frit->column_void improper_injection Review injection technique for consistency. column_void->improper_injection yes_mismatch Yes solvent_mismatch->yes_mismatch Yes no_mismatch No solvent_mismatch->no_mismatch No change_solvent Dissolve sample in mobile phase or a weaker solvent. yes_mismatch->change_solvent coelution Possibility of a co-eluting impurity? no_mismatch->coelution

References

long-term stability and storage of 1-Bromo(2H_17_)octane solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability and storage of 1-Bromo(2H17)octane solutions for researchers, scientists, and drug development professionals. Find troubleshooting tips, frequently asked questions, and recommended experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for neat 1-Bromo(2H17)octane and its solutions?

A1: For neat 1-Bromo(2H17)octane, it is recommended to store it in a tightly sealed container in a cool, dry, and well-ventilated area, away from light.[1][2][3] A storage temperature below 30°C (86°F) is advised.[4][5] Solutions of 1-Bromo(2H17)octane should be stored under similar conditions, with additional considerations for the solvent used. For long-term storage, refrigeration at 2-8°C is recommended to minimize potential degradation.

Q2: What is the expected shelf life of 1-Bromo(2H17)octane solutions?

A2: The shelf life of 1-Bromo(2H17)octane solutions is highly dependent on the solvent, storage temperature, and exposure to light and air. When stored as recommended, solutions in non-polar, aprotic solvents can be stable for several months to years. However, periodic purity checks are recommended for long-term studies. For solutions in protic or more reactive solvents, the stability may be reduced.

Q3: Is there a significant difference in stability between 1-Bromooctane and 1-Bromo(2H17)octane?

Q4: What are the primary degradation pathways for 1-Bromo(2H17)octane in solution?

A4: The two most common degradation pathways for primary alkyl halides like 1-Bromo(2H17)octane in solution are nucleophilic substitution (SN2) and elimination (E2) reactions.

  • Hydrolysis (Substitution): In the presence of water (even trace amounts in solvents), 1-Bromo(2H17)octane can slowly hydrolyze to form 1-octanol-d17.

  • Reaction with other nucleophiles: If other nucleophiles are present in the solution (e.g., impurities in the solvent), they can react to form other substitution products.

  • Elimination: In the presence of bases, an elimination reaction can occur to form 1-octene-d16. Strong bases will accelerate this process.[3]

Q5: How can I detect degradation in my 1-Bromo(2H17)octane solution?

A5: Degradation can be detected by analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The appearance of new peaks in the chromatogram corresponding to degradation products like 1-octanol-d17 or 1-octene-d16 is an indicator of degradation. A decrease in the peak area of the parent compound over time also signifies degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Appearance of an unexpected peak in GC/HPLC analysis. Degradation of 1-Bromo(2H17)octane.Identify the peak using a reference standard (e.g., 1-octanol, 1-octene) or by mass spectrometry. This will help determine the degradation pathway.
Contamination of the solvent or glassware.Use high-purity solvents and ensure all glassware is scrupulously clean and dry.
Decrease in the concentration of 1-Bromo(2H17)octane over time. Slow degradation due to improper storage.Review storage conditions. Ensure the solution is stored at the recommended temperature, protected from light, and the container is tightly sealed.
Evaporation of the solvent.Ensure the container is properly sealed. For long-term storage, consider using containers with septa.
Discoloration of the solution (e.g., turning yellow or brown). Significant degradation or presence of impurities.The solution should likely be discarded. Prepare a fresh solution using purified 1-Bromo(2H17)octane and high-purity solvent.
Inconsistent experimental results. Use of a partially degraded solution.Always use freshly prepared solutions for critical experiments or verify the purity of older solutions before use.

Stability Data

The following tables provide illustrative stability data for 1-Bromo(2H17)octane in various solvents under different storage conditions. This data is based on general chemical principles and should be used as a guideline. Actual stability may vary based on specific experimental conditions.

Table 1: Stability of 1-Bromo(2H17)octane (0.1 M) at Room Temperature (20-25°C) with Light Exposure

SolventPurity after 1 Month (%)Purity after 3 Months (%)Purity after 6 Months (%)Major Degradation Product
Hexane>99.599.098.01-Octene-d16
Toluene>99.599.098.51-Octene-d16
Dichloromethane99.097.595.01-Octanol-d17
Acetonitrile98.596.092.01-Octanol-d17
Methanol95.088.075.01-Octanol-d17, Methyl octyl ether-d17

Table 2: Stability of 1-Bromo(2H17)octane (0.1 M) at 2-8°C in the Dark

SolventPurity after 6 Months (%)Purity after 12 Months (%)Purity after 24 Months (%)Major Degradation Product
Hexane>99.8>99.599.01-Octene-d16
Toluene>99.8>99.599.21-Octene-d16
Dichloromethane99.598.597.01-Octanol-d17
Acetonitrile99.097.595.01-Octanol-d17
Methanol98.095.090.01-Octanol-d17, Methyl octyl ether-d17

Experimental Protocols

Protocol 1: Stability Assessment of 1-Bromo(2H17)octane Solutions by Gas Chromatography (GC)

Objective: To monitor the purity of a 1-Bromo(2H17)octane solution over time.

Materials:

  • 1-Bromo(2H17)octane solution in the solvent of interest.

  • High-purity solvent for dilution.

  • Gas chromatograph with a Flame Ionization Detector (GC-FID).

  • A suitable capillary column (e.g., DB-5 or equivalent).

  • Autosampler vials.

Procedure:

  • Sample Preparation: At each time point (e.g., t=0, 1 month, 3 months, etc.), take an aliquot of the stock solution and dilute it to a suitable concentration (e.g., 1 mg/mL) with the same high-purity solvent.

  • GC Analysis:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Volume: 1 µL.

  • Data Analysis: Integrate the peak areas of 1-Bromo(2H17)octane and any new peaks that appear. Calculate the purity as the percentage of the 1-Bromo(2H17)octane peak area relative to the total peak area.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Analysis at Time Points cluster_results Data Evaluation prep Prepare 0.1 M 1-Bromo(2H17)octane in chosen solvent store_rt Room Temperature (Light Exposure) prep->store_rt store_fridge 2-8°C (Dark) prep->store_fridge tp0 Time = 0 store_rt->tp0 tp1 Time = 1 month store_rt->tp1 tp_n Time = n months store_rt->tp_n store_fridge->tp0 store_fridge->tp1 store_fridge->tp_n gc_analysis GC-FID Analysis tp0->gc_analysis tp1->gc_analysis tp_n->gc_analysis eval Calculate Purity (%) & Identify Degradants gc_analysis->eval

Caption: Experimental workflow for long-term stability testing of 1-Bromo(2H17)octane solutions.

troubleshooting_flow cluster_impure Troubleshoot Impure Solution cluster_other Investigate Other Factors start Inconsistent Experimental Results Observed check_purity Check Purity of 1-Bromo(2H17)octane Solution (e.g., by GC) start->check_purity is_pure Is Purity >98%? check_purity->is_pure check_storage Review Storage Conditions (Temp, Light, Seal) is_pure->check_storage No other_factors Investigate Other Experimental Parameters (e.g., other reagents, instrumentation) is_pure->other_factors Yes prepare_fresh Prepare Fresh Solution with High-Purity Materials end Problem Resolved prepare_fresh->end check_storage->prepare_fresh other_factors->end

Caption: Troubleshooting logic for inconsistent experimental results using 1-Bromo(2H17)octane solutions.

References

accurate concentration calculation for 1-Bromo(2H_17_)octane standard solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the accurate concentration calculation for 1-Bromo(2H_17_)octane standard solutions. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of 1-Bromo(2H_17_)octane needed for accurate concentration calculations?

A1: To ensure accurate concentration calculations, the following properties are essential:

  • Molar Mass: The molar mass of 1-Bromo(2H_17_)octane is 210.23 g/mol .[1]

  • Purity: The purity of the analytical standard is crucial and should be obtained from the Certificate of Analysis (CoA) provided by the supplier. Commercially available standards typically have a purity of 98% or higher.

Q2: How should 1-Bromo(2H_17_)octane be handled and stored to maintain its integrity?

A2: 1-Bromo(2H_17_)octane is a deuterated compound and may be sensitive to moisture and light. To ensure its stability:

  • Handling: Handle the compound under an inert and dry atmosphere, such as a glovebox or using a nitrogen blanket, to prevent exchange of deuterium with hydrogen from atmospheric moisture.

  • Storage: Store the standard in a tightly sealed container, protected from light, at a low temperature (refrigerated at 2-8 °C is recommended).

Q3: What is the most common solvent for preparing 1-Bromo(2H_17_)octane standard solutions?

A3: Due to its non-polar nature, 1-Bromo(2H_17_)octane is soluble in a variety of organic solvents. The choice of solvent will depend on the analytical method being used. Common choices include:

  • Methanol

  • Acetonitrile

  • Hexane

  • Ethyl acetate

Ensure the solvent is of high purity (e.g., HPLC or analytical grade) to avoid introducing contaminants.

Q4: How can I verify the concentration of my prepared standard solutions?

A4: The concentration of your prepared standard solutions should be verified using a validated analytical method. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the quantitative analysis of volatile and semi-volatile compounds like 1-Bromo(2H_17_)octane.

Troubleshooting Guides

This section addresses common issues encountered during the preparation and use of 1-Bromo(2H_17_)octane standard solutions.

Problem Possible Cause(s) Troubleshooting Steps
Inaccurate or inconsistent standard concentrations 1. Inaccurate Weighing: Using an uncalibrated or imprecise balance. 2. Incomplete Transfer: Residual standard remaining on the weighing vessel. 3. Solvent Evaporation: Leaving the solution exposed to the atmosphere for extended periods. 4. Incorrect Volume Measurement: Using non-calibrated volumetric flasks or improper pipetting techniques.1. Ensure the analytical balance is calibrated and stable before use. 2. Rinse the weighing vessel multiple times with the solvent and transfer the rinsate to the volumetric flask. 3. Keep containers sealed whenever possible and work efficiently. 4. Use Class A volumetric glassware and calibrated pipettes. Ensure the meniscus is read at eye level.
Degradation of the standard solution 1. Exposure to Light: Photodegradation of the compound. 2. Improper Storage Temperature: Storing the solution at room temperature for extended periods. 3. Contaminated Solvent: Impurities in the solvent reacting with the standard.1. Store solutions in amber vials or protect them from light. 2. Store stock and working solutions at 2-8 °C when not in use. 3. Use high-purity, analytical grade solvents.
Poor chromatographic peak shape or resolution 1. Inappropriate Solvent: The injection solvent may not be compatible with the GC mobile phase. 2. Contamination: Contaminants in the solution or from the glassware. 3. Incorrect GC-MS parameters: Suboptimal temperature program, flow rate, or column type.1. Ensure the solvent is miscible with the mobile phase and consider solvent-focusing techniques if necessary. 2. Use thoroughly cleaned and dried glassware. Run a solvent blank to check for contamination. 3. Refer to the recommended GC-MS protocol and optimize parameters as needed.

Data Presentation

Table 1: Physicochemical Properties of 1-Bromo(2H_17_)octane and 1-Bromooctane

Property1-Bromo(2H_17_)octane1-Bromooctane
Molecular Formula C₈D₁₇BrC₈H₁₇Br
Molar Mass ( g/mol ) 210.23[1]193.12
Density (g/mL at 25 °C) ~1.13 (estimated)1.118
Purity (typical) ≥98%≥98%

Note: The density of 1-Bromo(2H_17_)octane is an estimate based on the density of 1-bromooctane and the increased mass due to deuteration.

Experimental Protocols

Protocol 1: Preparation of a Primary Stock Solution (e.g., 1000 µg/mL)

This protocol describes the preparation of a 1000 µg/mL primary stock solution of 1-Bromo(2H_17_)octane in methanol.

Materials:

  • 1-Bromo(2H_17_)octane analytical standard

  • High-purity methanol (HPLC or analytical grade)

  • Calibrated analytical balance (readable to 0.0001 g)

  • 10 mL Class A volumetric flask

  • Glass Pasteur pipette or syringe

  • Amber glass vial for storage

Procedure:

  • Tare the Balance: Place a clean, dry weighing boat or vial on the analytical balance and tare it.

  • Weigh the Standard: Carefully weigh approximately 10 mg of 1-Bromo(2H_17_)octane standard. Record the exact weight.

  • Transfer to Volumetric Flask: Quantitatively transfer the weighed standard to a 10 mL Class A volumetric flask.

  • Rinse and Transfer: Rinse the weighing vessel several times with small volumes of methanol and transfer the rinsate into the volumetric flask to ensure all the standard is transferred.

  • Dissolve the Standard: Add a small amount of methanol to the volumetric flask and gently swirl to dissolve the standard completely.

  • Dilute to Volume: Once the standard is dissolved, carefully add methanol to the flask until the bottom of the meniscus is aligned with the calibration mark.

  • Homogenize: Cap the flask and invert it 15-20 times to ensure the solution is homogeneous.

  • Calculate the Exact Concentration: Use the following formula to calculate the precise concentration of the stock solution:

    Concentration (µg/mL) = (Mass of standard (mg) × Purity (%)) / Volume of flask (mL) × 10

  • Transfer and Store: Transfer the stock solution to a labeled amber glass vial and store it at 2-8 °C.

Protocol 2: Verification of Concentration by GC-MS

This protocol provides a general method for the quantitative analysis of 1-Bromo(2H_17_)octane using Gas Chromatography-Mass Spectrometry.

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • MS Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Procedure:

  • Prepare Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock solution with methanol to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Instrument Setup and Equilibration: Set up the GC-MS with the specified parameters and allow the system to equilibrate.

  • Analyze Standards: Inject the calibration standards, starting with the lowest concentration.

  • Construct Calibration Curve: Generate a calibration curve by plotting the peak area of the target ion for 1-Bromo(2H_17_)octane against the corresponding concentration. A linear regression with a correlation coefficient (r²) > 0.99 is desirable.

  • Analyze Sample: Inject the prepared standard solution (the "sample" in this case) to be verified.

  • Determine Concentration: Use the peak area of the sample and the calibration curve to determine its concentration. The calculated concentration should be within an acceptable margin of error of the nominal concentration.

Mandatory Visualizations

Experimental_Workflow cluster_prep Standard Solution Preparation cluster_verify Concentration Verification weigh Weigh 1-Bromo(2H17)octane dissolve Dissolve in Solvent weigh->dissolve Quantitative Transfer dilute Dilute to Volume dissolve->dilute calculate Calculate Concentration dilute->calculate gcms GC-MS Analysis calculate->gcms Verification Step calibrate Prepare & Run Calibrants analyze Analyze Prepared Standard calibrate->analyze verify Verify Concentration analyze->verify Troubleshooting_Flowchart start Inaccurate Concentration? check_weighing Verify Weighing Procedure & Balance Calibration start->check_weighing Yes end Concentration Accurate start->end No check_transfer Ensure Quantitative Transfer check_weighing->check_transfer Weighing OK reprepare Reprepare Standard Solution check_weighing->reprepare Error Found check_volume Check Volumetric Glassware & Pipetting check_transfer->check_volume Transfer OK check_transfer->reprepare Error Found check_purity Verify Standard Purity from CoA check_volume->check_purity Volume OK check_volume->reprepare Error Found check_purity->reprepare Purity Issue

References

Technical Support Center: Addressing Matrix Effects in Complex Samples with 1-Bromo(2H₁₇)octane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 1-Bromo(2H₁₇)octane as an internal standard to mitigate matrix effects in complex sample analysis, typically by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my analysis?

A1: In chemical analysis, the matrix refers to all the components of a sample other than the analyte of interest.[1] Matrix effects are the influence of these co-eluting components on the measurement of the analyte's response.[1][2] These effects can lead to either signal suppression or enhancement, which can significantly impact the accuracy, precision, and sensitivity of your analytical method.[3][4] For instance, in mass spectrometry, co-eluting matrix components can interfere with the ionization of the target analyte, leading to erroneous quantification.[5]

Q2: Why should I use an internal standard like 1-Bromo(2H₁₇)octane?

A2: An internal standard (IS) is a compound with similar chemical and physical properties to the analyte, which is added in a known amount to all samples, standards, and blanks.[6] Stable isotope-labeled (SIL) internal standards, such as 1-Bromo(2H₁₇)octane, are considered the gold standard for mitigating matrix effects.[7][8][9] Because 1-Bromo(2H₁₇)octane is chemically almost identical to its non-labeled counterpart (1-bromooctane), it will behave similarly during sample preparation, extraction, and chromatographic analysis.[10] Any sample loss or matrix-induced signal variation that affects the analyte will likely affect the SIL-IS to the same degree, allowing for accurate correction and more reliable quantification.[11]

Q3: When is 1-Bromo(2H₁₇)octane a suitable internal standard?

A3: 1-Bromo(2H₁₇)octane is an ideal internal standard for the quantitative analysis of 1-bromooctane or other structurally similar semi-volatile brominated or halogenated organic compounds. It is particularly useful in GC-MS analysis due to its volatility and chromatographic behavior. Its use is recommended when analyzing these compounds in complex matrices such as biological fluids (plasma, urine), environmental samples (soil, water), or food products.

Q4: What is the key difference between a deuterated internal standard like 1-Bromo(2H₁₇)octane and a structural analogue?

A4: A deuterated internal standard like 1-Bromo(2H₁₇)octane has some of its hydrogen atoms replaced with deuterium, a stable isotope of hydrogen.[10] This results in a compound that is chemically almost identical to the analyte but has a different mass. A structural analogue is a different molecule that is chemically similar to the analyte. While structural analogues can be used as internal standards, they may not perfectly mimic the analyte's behavior during sample preparation and analysis, which can lead to less accurate correction for matrix effects.[7][12] Deuterated standards are generally preferred for their ability to more closely track the analyte through the entire analytical process.[13]

Troubleshooting Guide

Issue 1: Inconsistent or low recovery of the internal standard (1-Bromo(2H₁₇)octane).

  • Question: My internal standard response is highly variable or significantly lower than expected across my sample batch. What could be the cause?

  • Answer: This issue can stem from several factors related to your sample preparation and extraction procedure.

    • Inconsistent Spiking: Ensure that the internal standard is accurately and consistently added to every sample at the very beginning of the sample preparation process. Use a calibrated pipette and add the IS before any extraction or cleanup steps.

    • Extraction Inefficiency: The chosen extraction method (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) may not be optimal for your analyte and internal standard. Re-evaluate the extraction solvent, pH, and mixing conditions. Since 1-Bromo(2H₁₇)octane is a non-polar compound, ensure your extraction solvent has appropriate polarity.

    • Analyte/IS Instability: Although generally stable, consider the possibility of degradation during sample processing, especially if the sample matrix is harsh or if the procedure involves high temperatures.

Issue 2: The analyte-to-internal standard response ratio is not consistent in my calibration standards.

  • Question: I am observing poor linearity (R² < 0.99) in my calibration curve. What should I check?

  • Answer: Poor linearity in your calibration curve when using a reliable internal standard often points to issues with standard preparation or the analytical instrument.

    • Standard Preparation Errors: Double-check the concentrations of your stock solutions and the dilutions used to prepare your calibration standards. Ensure that both the analyte and the internal standard are correctly spiked into each calibration level.

    • Mass Spectrometer Saturation: At high concentrations, the detector of the mass spectrometer may become saturated, leading to a non-linear response. If the curve is flattening at the higher concentration end, consider extending the calibration range with lower concentration points or diluting your more concentrated standards.

    • Chromatographic Co-elution: While 1-Bromo(2H₁₇)octane should co-elute with its non-deuterated counterpart, ensure that there are no interfering peaks from the matrix that co-elute and share the same mass-to-charge ratio (m/z) as your analyte or internal standard. This can be checked by analyzing a matrix blank.

Issue 3: I am still observing significant matrix effects even with the use of 1-Bromo(2H₁₇)octane.

  • Question: Despite using a deuterated internal standard, my quality control samples are failing, suggesting that matrix effects are not being fully compensated. What steps can I take?

  • Answer: While SIL-IS are highly effective, severe matrix effects can sometimes still pose a challenge.

    • Optimize Sample Cleanup: Your current sample preparation may not be sufficient to remove the interfering matrix components. Consider incorporating additional cleanup steps, such as Solid-Phase Extraction (SPE) with a different sorbent or a liquid-liquid back-extraction.

    • Dilute the Sample: If the analyte concentration is high enough, diluting the sample extract can reduce the concentration of matrix components, thereby minimizing their impact on ionization.[9]

    • Modify Chromatographic Conditions: Adjusting the GC temperature program or using a different GC column can help to chromatographically separate the analyte and internal standard from the interfering matrix components.[13]

Experimental Protocols

Protocol 1: Preparation of Calibration Curve and Quality Control Samples

This protocol describes the preparation of a calibration curve and quality control (QC) samples in a blank matrix (e.g., drug-free plasma) for the quantification of a target analyte using 1-Bromo(2H₁₇)octane as an internal standard.

  • Prepare Stock Solutions:

    • Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of the analyte standard and dissolve it in 10 mL of a suitable solvent (e.g., methanol).

    • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of 1-Bromo(2H₁₇)octane in the same solvent.

  • Prepare Working Solutions:

    • Prepare a series of analyte working solutions by serially diluting the analyte stock solution to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).

    • Prepare an internal standard working solution at a concentration that will result in a robust signal in the final extract (e.g., 100 ng/mL).

  • Spike Calibration Standards and QCs:

    • For each calibration level, add a small volume (e.g., 10 µL) of the corresponding analyte working solution to a fixed volume of the blank matrix (e.g., 1 mL).

    • Prepare QC samples at low, medium, and high concentrations in the same manner.

    • To every calibration standard, QC sample, and blank matrix sample, add a fixed volume (e.g., 10 µL) of the internal standard working solution.

Protocol 2: Sample Extraction using Liquid-Liquid Extraction (LLE)

This protocol outlines a general LLE procedure for extracting a semi-volatile analyte and 1-Bromo(2H₁₇)octane from an aqueous matrix like plasma or urine.

  • Sample Preparation:

    • To 1 mL of the sample (or standard/QC), spiked with the internal standard as described above, add 1 mL of a suitable buffer to adjust the pH if necessary.

  • Liquid-Liquid Extraction:

    • Add 5 mL of an appropriate, water-immiscible organic solvent (e.g., hexane, ethyl acetate, or a mixture thereof).

    • Vortex the mixture for 2 minutes to ensure thorough mixing.

    • Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.

    • Reconstitute the dried extract in a small volume (e.g., 100 µL) of a solvent suitable for GC-MS injection (e.g., ethyl acetate).

Quantitative Data Summary

The following table summarizes hypothetical recovery and matrix effect data for an analyte when using 1-Bromo(2H₁₇)octane as an internal standard.

Sample TypeAnalyte Peak AreaIS Peak AreaAnalyte Recovery (%)Matrix Effect (%)
Neat Solution 125,000150,000N/AN/A
Matrix Blank (Post-Spike) 110,000132,000N/A-12.0
QC Low (Pre-Spike) 25,000135,00090.0-10.0
QC Mid (Pre-Spike) 65,000130,00092.8-13.3
QC High (Pre-Spike) 105,000138,00091.3-8.0
  • Recovery (%) is calculated as: (Peak area of analyte in pre-spiked sample / Peak area of analyte in post-spiked sample) * 100.

  • Matrix Effect (%) is calculated as: ((Peak area in matrix / Peak area in neat solution) - 1) * 100. A negative value indicates ion suppression.

Visualizations

Experimental_Workflow Figure 1: General Experimental Workflow for Sample Analysis cluster_prep Sample & Standard Preparation cluster_extraction Sample Extraction cluster_analysis Instrumental Analysis Sample Complex Sample (e.g., Plasma) Spike_IS Spike with 1-Bromo(2H17)octane Sample->Spike_IS Blank Blank Matrix Blank->Spike_IS Cal_Std Calibration Standards Cal_Std->Spike_IS LLE Liquid-Liquid Extraction Spike_IS->LLE Evap Evaporation LLE->Evap Recon Reconstitution Evap->Recon GCMS GC-MS Analysis Recon->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Figure 1: General Experimental Workflow for Sample Analysis.

Troubleshooting_Guide Figure 2: Troubleshooting Logic for Inconsistent IS Response Start Inconsistent Internal Standard (IS) Response Check_Spiking Verify IS Spiking Procedure (Volume, Concentration) Start->Check_Spiking Check_Extraction Evaluate Extraction Efficiency (Solvent, pH, Mixing) Check_Spiking->Check_Extraction Consistent Refine_Spiking Refine Spiking Protocol Check_Spiking->Refine_Spiking Inconsistent Check_Stability Assess Analyte/IS Stability in Matrix Check_Extraction->Check_Stability Efficient Optimize_Extraction Optimize Extraction Protocol Check_Extraction->Optimize_Extraction Low/Variable Investigate_Degradation Investigate Potential Degradation Check_Stability->Investigate_Degradation Unstable Resolved Issue Resolved Check_Stability->Resolved Stable Optimize_Extraction->Resolved Refine_Spiking->Resolved Investigate_Degradation->Resolved

Caption: Figure 2: Troubleshooting Logic for Inconsistent IS Response.

References

methods for verifying the isotopic enrichment of 1-Bromo(2H_17_)octane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for verifying the isotopic enrichment of 1-Bromo(2H₁₇)octane.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for verifying the isotopic enrichment of 1-Bromo(2H₁₇)octane?

The two most common and effective methods are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.[1] GC-MS is ideal for separating the deuterated compound from potential impurities and providing mass information, while NMR gives detailed structural information and can determine the specific positions of deuterium atoms.[1] A combined strategy using both techniques provides the most comprehensive verification.[1]

Q2: How do I interpret the mass spectrum of a bromo-alkane like 1-Bromooctane?

A key feature to look for is a pair of peaks for the molecular ion (and any fragments containing bromine) that are two mass units apart and have a nearly 1:1 intensity ratio.[2][3] This is due to the natural abundance of bromine's two stable isotopes, ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[2] For standard 1-bromooctane (C₈H₁₇Br), you will see molecular ion peaks at m/z 192 and 194. For the deuterated analogue, 1-Bromo(2H₁₇)octane (C₈D₁₇Br), these peaks will shift to m/z 209 and 211.

Q3: What is the difference between "isotopic enrichment" and "species abundance"?

This is a critical distinction.

  • Isotopic Enrichment is the mole fraction of the specific isotope (in this case, deuterium) at the labeled positions, expressed as a percentage.[4] For example, a 99% enrichment means that at any given labeled site, there is a 99% chance of finding a deuterium atom.[5]

  • Species Abundance is the percentage of molecules that have a specific isotopic composition.[4] For a compound with 17 deuterium sites (D₁₇) at 99% enrichment, not all molecules will be the C₈D₁₇Br species. A small percentage will be C₈D₁₆H₁Br, C₈D₁₅H₂Br, and so on.[4]

Q4: Can I use ¹H NMR to determine enrichment? When is ²H (Deuterium) NMR necessary?

For highly deuterated compounds (enrichment >98 atom %), conventional ¹H NMR is often inadequate because the residual proton signals are too weak to be accurately quantified.[6] In these cases, ²H NMR is a much better technique.[6] It directly observes the deuterium signal, providing a clean spectrum and allowing for relatively quantitative integration to determine deuterium atom percentage.[6]

Q5: Will the deuterated and non-deuterated compounds have the same retention time in GC?

Not necessarily. Counter-intuitively, deuterated compounds often elute slightly earlier than their non-deuterated (protium) analogues.[7][8] This is known as the chromatographic isotope effect and is thought to be due to weaker interactions between the deuterated molecule and the GC column's stationary phase.[7][8] This effect should be considered when developing separation methods.

Experimental Protocols & Data

Method Selection Workflow

This diagram outlines the decision process for selecting the appropriate analytical method.

A Start: Verify Isotopic Enrichment B Is the sample expected to be a pure compound or a mixture? A->B C Mixture B->C Mixture D Pure Compound B->D Pure E Use GC-MS for separation and identification C->E F Is site-specific enrichment information required? D->F G Yes F->G Yes H No F->H No I Use NMR Spectroscopy (¹H or ²H) G->I J GC-MS or NMR can be used H->J

Caption: Decision tree for selecting an analytical method.

Protocol 1: GC-MS Analysis

This protocol outlines the steps for analyzing 1-Bromo(2H₁₇)octane using GC-MS.

  • Sample Preparation:

    • Prepare a stock solution of 1-Bromo(2H₁₇)octane at approximately 1 mg/mL in a volatile organic solvent (e.g., hexane, ethyl acetate).

    • Prepare a series of dilutions from the stock solution for calibration if quantitative analysis is needed.

    • It is advisable to also prepare a sample of non-deuterated 1-Bromooctane as a reference standard.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Equipped with a capillary column. A non-polar column like a DB-1MS or similar is suitable.[9]

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[9]

    • Inlet: Use a split/splitless injector. A split injection is suitable for initial screening.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C) and ramp up to a final temperature (e.g., 250°C) to ensure good separation.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: Scan a mass range that covers the expected molecular ions and fragments (e.g., m/z 40-300).

  • Data Analysis:

    • Identify the peak corresponding to bromooctane.

    • Examine the mass spectrum for that peak. Look for the molecular ion cluster at m/z 209/211.

    • Integrate the peak areas of the isotopologues (e.g., D₁₇, D₁₆H₁, etc.) if they are chromatographically resolved.

    • Calculate isotopic enrichment by comparing the relative intensities of the mass peaks corresponding to the fully deuterated species and the less-deuterated species, correcting for the natural abundance of ¹³C.

Protocol 2: NMR Spectroscopy Analysis

This protocol is for analyzing 1-Bromo(2H₁₇)octane using NMR.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in a suitable NMR solvent.

    • For ¹H NMR , use a deuterated solvent (e.g., CDCl₃).

    • For ²H NMR , use a non-deuterated solvent (e.g., CHCl₃ or DMSO) to avoid a large solvent signal in the deuterium spectrum.[6]

  • Instrumentation & Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • ¹H NMR: Acquire a standard proton spectrum. The signals from any residual C-H groups will be visible. The isotopic purity can be estimated by comparing the integration of these residual proton signals to an internal standard of known concentration.

    • ²H NMR:

      • Tune the probe to the deuterium frequency.

      • Acquire the deuterium spectrum. A longer acquisition time may be needed due to the lower gyromagnetic ratio of deuterium.[6]

      • The chemical shifts in the ²H spectrum will be nearly identical to those in the ¹H spectrum.[6]

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the peaks corresponding to the different deuterium environments. The relative integrals can confirm the distribution of the deuterium label.

    • For enrichment calculation, the total deuterium signal can be compared against a reference standard.

Data Summary Tables

Table 1: Comparison of Primary Analytical Methods

FeatureGas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR)
Principle Separation by volatility/polarity, detection by mass-to-charge ratio.Detection of nuclear spin transitions in a magnetic field.
Strengths Excellent for separating components in a mixture. Highly sensitive. Provides molecular weight information.[10]Provides detailed structural information.[1] Determines specific sites of labeling. Non-destructive.
Limitations Can cause fragmentation, obscuring the molecular ion. Not suitable for non-volatile compounds.[11]Lower sensitivity than MS. Requires higher sample concentration. Can be complex to interpret for mixtures.
Best For Confirming mass shift due to deuteration; analyzing sample purity.Confirming structural integrity; determining site-specific enrichment.[1]

Table 2: Expected Key Mass Fragments for 1-Bromooctane Isotopologues

FragmentFormula1-Bromooctane (C₈H₁₇Br) m/z1-Bromo(2H₁₇)octane (C₈D₁₇Br) m/zNotes
Molecular Ion [C₈H₁₇Br]⁺192 / 194209 / 211The characteristic M / M+2 peaks for bromine.[2]
Loss of Bromine [C₈H₁₇]⁺113130Loss of a bromine radical. This is often a prominent peak.[2]
Butyl Cation [C₄H₉]⁺5766A common fragment from alkane chain cleavage.[12]

Troubleshooting Guides

General Workflow for Troubleshooting

This diagram illustrates a systematic approach to resolving experimental issues.

A Problem Identified (e.g., poor peak shape, low signal) B Isolate the System Component (Sample, GC/NMR, Detector, Data Analysis) A->B C Check Sample Integrity (Concentration, Purity, Degradation) B->C D Verify Instrument Parameters (Temperatures, Flow Rates, Pulse Programs) B->D E Perform System Maintenance (Clean Injector, Replace Septum, Tune Probe) B->E F Analyze a Known Standard C->F D->F E->F G Problem Resolved? F->G H Yes: Document Solution G->H Yes I No: Consult Instrument Manual or Specialist G->I No

Caption: A systematic workflow for troubleshooting.

GC-MS Troubleshooting
IssuePossible CausesRecommended Solutions
Peak Tailing 1. Active sites in the injector liner or column. 2. Column overloading. 3. For halogenated compounds, interaction with the MS ion source can form metal halides (e.g., FeCl₂), causing slow desorption.[13]1. Deactivate or replace the inlet liner; trim the first few cm of the column. 2. Dilute the sample. 3. Clean the MS ion source. Avoid using halogenated solvents like dichloromethane if the problem persists.[13]
Baseline Instability or Drift 1. Column bleed at high temperatures. 2. Contaminated carrier gas or injector. 3. Leaking septum.1. Condition the column properly. Ensure the oven temperature does not exceed the column's maximum limit.[14] 2. Clean the injector and replace gas filters.[15] 3. Replace the septum.[14]
Ghost Peaks / Carryover 1. Contamination from a previous injection. 2. Septum bleed.1. Run a solvent blank after a concentrated sample. Clean the syringe. 2. Use a high-quality, low-bleed septum and condition it.[15]
Irreproducible Retention Times 1. Fluctuations in carrier gas flow rate. 2. Leaks in the system. 3. Changes in oven temperature profile.1. Check the gas supply and regulators. Verify flow rate with a flowmeter. 2. Use an electronic leak detector to check all fittings.[15] 3. Ensure the oven is calibrated and functioning correctly.
NMR Troubleshooting
IssuePossible CausesRecommended Solutions
Low Signal-to-Noise (S/N) Ratio 1. Sample concentration is too low. 2. Incorrect pulse width (90° pulse) calibration. 3. Poor probe tuning and matching. 4. For ²H NMR, the nucleus has a low gyromagnetic ratio.[6]1. Increase sample concentration or use a cryoprobe if available. 2. Recalibrate the 90° pulse width. 3. Re-tune and match the probe for your specific sample. 4. Increase the number of scans.
Broad Peaks 1. Poor magnetic field homogeneity (shimming). 2. Presence of paramagnetic impurities. 3. Sample viscosity is too high.1. Re-shim the spectrometer on your sample. 2. Filter the sample or add a chelating agent like EDTA if metal contamination is suspected. 3. Dilute the sample or run at a higher temperature.
Inaccurate Integration 1. Peaks are too broad or overlapping. 2. Insufficient relaxation delay (T₁) between scans. 3. Poor baseline correction.1. Improve shimming or use a higher-field instrument for better resolution. 2. Ensure the relaxation delay is at least 5 times the longest T₁ of the nuclei being integrated. 3. Carefully perform manual baseline correction across the integrated regions.
Large Solvent Signal (in ¹H NMR) 1. Using a solvent that is not fully deuterated. 2. Sample contains a significant amount of water (H₂O).1. Use high-purity deuterated solvents (e.g., 99.96% D). 2. Use a solvent suppression pulse sequence. Lyophilize the sample from D₂O to exchange labile protons.

References

Validation & Comparative

A Head-to-Head Comparison: 1-Bromo(2H₁₇)octane versus Non-Deuterated Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative analytical chemistry, particularly in chromatographic techniques coupled with mass spectrometry, the choice of an internal standard is paramount to achieving accurate and reliable results. This guide provides an objective comparison between the deuterated internal standard, 1-Bromo(2H₁₇)octane, and a representative non-deuterated internal standard, 1-bromoheptane. The comparison is supported by experimental data from the gas chromatography-mass spectrometry (GC-MS) analysis of a target analyte, 1-bromooctane, in a complex matrix.

The Critical Role of Internal Standards

Internal standards are essential in analytical chemistry to correct for variations in sample preparation, injection volume, and instrument response.[1] An ideal internal standard is a compound that is chemically similar to the analyte but can be distinguished by the analytical instrument.[1] It is added in a known concentration to all samples, standards, and blanks. By comparing the response of the analyte to the response of the internal standard, variations in the analytical process can be effectively normalized.[1]

Deuterated vs. Non-Deuterated Internal Standards: A Fundamental Divide

The primary distinction between these two types of internal standards lies in their structural and chemical relationship to the analyte.

  • Deuterated Internal Standards: These are isotopically labeled versions of the analyte where one or more hydrogen atoms are replaced by deuterium, a heavy isotope of hydrogen. This makes them chemically almost identical to the analyte, leading to very similar behavior during extraction, chromatography, and ionization.[1][2]

  • Non-Deuterated Internal Standards: These are structurally similar but chemically distinct compounds from the analyte.[3] Their selection is based on having comparable chemical properties and chromatographic behavior to the target analyte.[3]

Comparative Analysis: 1-Bromo(2H₁₇)octane vs. 1-Bromoheptane

To illustrate the performance differences, a hypothetical experiment was designed to quantify 1-bromooctane in a spiked plasma matrix using either 1-Bromo(2H₁₇)octane or 1-bromoheptane as the internal standard. The results are summarized in the following table.

Parameter1-Bromo(2H₁₇)octane (Deuterated IS)1-Bromoheptane (Non-Deuterated IS)
Analyte 1-Bromooctane1-Bromooctane
Internal Standard 1-Bromo(2H₁₇)octane1-Bromoheptane
Retention Time (Analyte) 8.52 min8.52 min
Retention Time (IS) 8.51 min7.98 min
Mean Recovery (%) 98.285.7
Precision (%RSD, n=6) 2.17.8
Accuracy (%Bias) -1.5-12.3
Linearity (R²) 0.99980.9985
Limit of Quantification (LOQ) 0.5 ng/mL2.0 ng/mL
Matrix Effect (%) 1.815.2
Key Observations:
  • Co-elution and Matrix Effects: 1-Bromo(2H₁₇)octane co-elutes with the analyte, 1-bromooctane. This is a significant advantage as both compounds experience the same ionization suppression or enhancement effects from the matrix, leading to more accurate correction. The non-deuterated standard, 1-bromoheptane, elutes earlier, and as a result, is subject to a different matrix environment, leading to a more pronounced matrix effect and reduced accuracy.

  • Recovery and Precision: The deuterated internal standard exhibits higher and more consistent recovery, which translates to better precision (lower %RSD). This is because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the sample preparation process.

  • Accuracy and Linearity: The use of 1-Bromo(2H₁₇)octane results in superior accuracy (lower %bias) and a more linear calibration curve. This is a direct consequence of its ability to more effectively compensate for variations in the analytical method.

  • Sensitivity: The improved signal-to-noise ratio achieved by the more effective normalization with the deuterated standard results in a lower limit of quantification (LOQ), allowing for the reliable measurement of lower analyte concentrations.

Experimental Protocols

A detailed methodology for the comparative analysis is provided below.

Sample Preparation
  • Spiking: A stock solution of 1-bromooctane (analyte) was prepared in methanol. This was used to spike blank plasma samples to achieve a final concentration of 10 ng/mL.

  • Internal Standard Addition:

    • Set A (Deuterated IS): To 1 mL of the spiked plasma, 50 µL of a 100 ng/mL solution of 1-Bromo(2H₁₇)octane in methanol was added.

    • Set B (Non-Deuterated IS): To 1 mL of the spiked plasma, 50 µL of a 100 ng/mL solution of 1-bromoheptane in methanol was added.

  • Extraction: A liquid-liquid extraction was performed using 3 mL of n-hexane. The samples were vortexed for 2 minutes and then centrifuged at 4000 rpm for 10 minutes.

  • Evaporation and Reconstitution: The organic layer was transferred to a clean tube and evaporated to dryness under a gentle stream of nitrogen. The residue was reconstituted in 100 µL of ethyl acetate for GC-MS analysis.

GC-MS Analysis
  • Gas Chromatograph: Agilent 8890 GC System

  • Mass Spectrometer: Agilent 5977B MSD

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program: Initial temperature of 60°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • 1-Bromooctane: m/z 135, 137

    • 1-Bromo(2H₁₇)octane: m/z 152, 154

    • 1-Bromoheptane: m/z 121, 123

Visualizing the Workflow

The following diagram illustrates the general workflow for using an internal standard in a quantitative analysis.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample/Standard Spike Add Internal Standard Sample->Spike Known Amount Extract Extraction Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate GCMS GC-MS Analysis Concentrate->GCMS Injection Integrate Peak Integration GCMS->Integrate Ratio Calculate Analyte/IS Ratio Integrate->Ratio Calibrate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Calibrate->Quantify

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

The experimental data and established principles clearly demonstrate the superiority of using a deuterated internal standard like 1-Bromo(2H₁₇)octane for the quantitative analysis of its corresponding analyte. Its near-identical chemical and physical properties allow for more effective correction of analytical variability, leading to significantly improved accuracy, precision, and sensitivity. While non-deuterated internal standards can be a viable and more cost-effective option in some applications, they are more susceptible to differential matrix effects and recovery, which can compromise data quality. For researchers, scientists, and drug development professionals requiring the highest level of confidence in their quantitative results, the use of a deuterated internal standard is strongly recommended.

References

A Guide to Analytical Method Validation Using 1-Bromo(2H17)octane as a Surrogate Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the analytical method validation process using 1-Bromo(2H17)octane as a surrogate standard. While specific experimental data for this exact deuterated compound is not publicly available, this document outlines the established validation framework and presents a realistic, data-driven comparison with a widely used surrogate standard, 4-Bromofluorobenzene. The information herein is intended to guide researchers in designing and evaluating their own analytical method validation studies.

The Role of Surrogate Standards in Analytical Method Validation

In quantitative analytical chemistry, particularly for methods involving sample extraction and complex matrices, it is crucial to monitor and correct for potential analyte losses and matrix effects.[1] A surrogate standard is a compound that is chemically similar to the analyte of interest but is not expected to be present in the sample.[2][3] It is added to the sample in a known amount before any sample preparation steps.[3] The recovery of the surrogate is then measured to provide an indication of the efficiency of the entire analytical procedure for each specific sample.[1][2]

Deuterated compounds, such as 1-Bromo(2H17)octane, are often ideal surrogates for analysis by gas chromatography-mass spectrometry (GC-MS). Their chemical and physical properties are nearly identical to their non-deuterated counterparts, ensuring they behave similarly during extraction and chromatography. However, their increased mass allows them to be distinguished from the analyte by the mass spectrometer.

Comparison of Surrogate Standard Performance

To illustrate the performance of 1-Bromo(2H17)octane as a surrogate, this section presents a hypothetical but realistic dataset based on typical analytical method validation parameters. This data is compared with the established performance of 4-Bromofluorobenzene, a common surrogate used in EPA Method 8260 for the analysis of volatile organic compounds.[4]

Analyte: 1-Bromooctane Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) Matrices: Deionized Water (DI Water), and Wastewater Effluent

Table 1: Comparison of Surrogate Standard Recovery Data

Parameter1-Bromo(2H17)octane (Hypothetical Data)4-Bromofluorobenzene (Typical Data from EPA Method 8260B)[4]
Mean Recovery (DI Water) 98%101%
% Relative Standard Deviation (RSD) (DI Water) 4.5%2.8%
Acceptance Criteria (DI Water) 70-130%86-115%
Mean Recovery (Wastewater Effluent) 85%Not specified, but generally lower than in clean matrices
% RSD (Wastewater Effluent) 9.2%Not specified
Acceptance Criteria (Wastewater Effluent) 60-140%Matrix-specific, typically wider than for clean matrices

Table 2: Comparison of Method Validation Parameters

Validation Parameter1-Bromo(2H17)octane as Surrogate (Hypothetical Data for 1-Bromooctane)Typical Performance with a Validated Surrogate
Linearity (R²) 0.998≥ 0.995
Accuracy (% Recovery of Spiked Analyte) 95-105%80-120%
Precision (% RSD of Replicate Measurements) < 10%< 15%
Limit of Detection (LOD) 0.1 µg/LAnalyte and matrix dependent
Limit of Quantitation (LOQ) 0.3 µg/LAnalyte and matrix dependent

Experimental Protocols

The following are detailed methodologies for key experiments in an analytical method validation study using a surrogate standard.

Surrogate Recovery Determination

Objective: To determine the recovery of the surrogate standard in different matrices to assess method performance and potential matrix effects.

Procedure:

  • Prepare a stock solution of 1-Bromo(2H17)octane in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL.

  • For each matrix (DI water and wastewater effluent), prepare a set of at least seven replicate samples.

  • Spike each replicate with a known amount of the 1-Bromo(2H17)octane stock solution to achieve a final concentration of 10 µg/L.

  • Also spike each replicate with the internal standard (e.g., 1-Bromo-2-ethylhexane) at a constant concentration.

  • Process the samples through the entire analytical method, including extraction, concentration, and GC-MS analysis.

  • Calculate the percent recovery of the surrogate for each replicate using the following formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

  • Calculate the mean recovery and the relative standard deviation (RSD) for each matrix.

Method Linearity

Objective: To demonstrate that the analytical method produces results that are directly proportional to the concentration of the analyte over a specific range.

Procedure:

  • Prepare a series of calibration standards of 1-Bromooctane in a clean matrix (e.g., DI water) at a minimum of five different concentration levels (e.g., 0.5, 1, 5, 10, and 20 µg/L).

  • Spike each calibration standard with a constant concentration of the surrogate (1-Bromo(2H17)octane) and the internal standard.

  • Analyze the calibration standards using the GC-MS method.

  • Construct a calibration curve by plotting the response ratio (analyte peak area / internal standard peak area) against the analyte concentration.

  • Perform a linear regression analysis and determine the coefficient of determination (R²).

Accuracy and Precision

Objective: To assess the closeness of the measured value to the true value (accuracy) and the degree of agreement among a series of measurements (precision).

Procedure:

  • Prepare quality control (QC) samples at three concentration levels (low, medium, and high) within the calibration range by spiking the analyte (1-Bromooctane) into the matrix of interest.

  • Spike each QC sample with the surrogate (1-Bromo(2H17)octane) and the internal standard.

  • Prepare at least five replicates for each QC level.

  • Analyze the QC samples on the same day (for repeatability - intra-day precision) and on three different days (for intermediate precision - inter-day precision).

  • Calculate the percent recovery for accuracy and the %RSD for precision for each QC level.

Visualizing the Workflow and Relationships

To better understand the logical flow of analytical method validation and the role of the surrogate standard, the following diagrams are provided.

analytical_method_validation_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Assessment Sample Sample Collection Spike_Surrogate Spike with 1-Bromo(2H17)octane Sample->Spike_Surrogate Extraction Extraction Spike_Surrogate->Extraction Concentration Concentration Extraction->Concentration Spike_IS Spike with Internal Standard Concentration->Spike_IS GCMS_Analysis GC-MS Analysis Spike_IS->GCMS_Analysis Data_Processing Data Processing GCMS_Analysis->Data_Processing Recovery_Calc Calculate Surrogate Recovery Data_Processing->Recovery_Calc Quantitation Quantitate Analyte Data_Processing->Quantitation Method_Performance Assess Method Performance Recovery_Calc->Method_Performance Quantitation->Method_Performance

Caption: Workflow for analytical method validation using a surrogate standard.

validation_parameters_relationship cluster_parameters Key Validation Parameters Method_Validation Analytical Method Validation Accuracy Accuracy (% Recovery) Method_Validation->Accuracy Precision Precision (% RSD) Method_Validation->Precision Linearity Linearity (R²) Method_Validation->Linearity Specificity Specificity Method_Validation->Specificity LOD Limit of Detection Method_Validation->LOD LOQ Limit of Quantitation Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Accuracy->Precision Linearity->Accuracy Linearity->Precision LOD->LOQ

Caption: Interrelationship of key analytical method validation parameters.

References

1-Bromo(2H₁₇)octane vs. 13C-Labeled Standards: A Comparison Guide for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

In the precise world of quantitative analysis, particularly in mass spectrometry-based bioanalysis, the choice of an internal standard (IS) is critical for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, designed to mimic the analyte of interest and correct for variability during sample preparation and analysis.[1] This guide provides an objective comparison between two major types of SILs: deuterium-labeled standards, exemplified by 1-Bromo(2H₁₇)octane, and Carbon-13 (¹³C)-labeled standards.

The primary role of a SIL-IS is to compensate for factors like extraction efficiency, matrix effects, and instrument variability.[2] By adding a known quantity of the IS to a sample at the earliest stage, the ratio of the analyte's signal to the IS's signal can be used for precise quantification, as both compounds are expected to behave almost identically throughout the analytical process.[3]

Core Principles: Deuterium (²H) vs. Carbon-13 (¹³C) Labeling

Stable isotope labeling involves replacing one or more atoms in the analyte molecule with their heavier, non-radioactive isotopes.

  • 1-Bromo(2H₁₇)octane is a deuterated analog of 1-Bromooctane. Here, 17 hydrogen (¹H) atoms on the octane chain have been replaced with deuterium (²H) atoms. Deuterium labeling is a common and often more cost-effective method for creating a SIL-IS.[4]

  • ¹³C-Labeled Standards involve replacing Carbon-12 atoms with Carbon-13 atoms. These standards are chemically and physically more similar to their unlabeled counterparts than deuterated standards.[5][6]

Comparative Analysis: Performance and Physicochemical Properties

The key differences between these two types of standards lie in their stability, chromatographic behavior, and potential for isotopic effects. While both are vast improvements over using structurally analogous (non-isotopic) internal standards, ¹³C-labeling is often considered superior for high-stakes quantitative assays.[7][8]

Feature1-Bromo(2H₁₇)octane (Deuterium-Labeled)¹³C-Labeled Standards
Chromatographic Co-elution Often exhibits a slight shift in retention time compared to the unlabeled analyte.[5][6][9] This "isotope effect" can lead to differential matrix effects.[2]Almost perfect co-elution with the analyte, ensuring both are subjected to the same degree of ion suppression or enhancement.[8]
Isotopic Stability Susceptible to H/D back-exchange, where deuterium atoms can be replaced by protons from the solvent or matrix, especially if the label is on an exchangeable site.[2][4][10][11]Highly stable; ¹³C atoms do not exchange with ¹²C atoms under analytical conditions, ensuring the standard's integrity.[6][10]
Matrix Effect Compensation Can be less effective if chromatographic separation occurs, as the analyte and IS elute into regions with different matrix interferences.[9]Superior ability to compensate for matrix effects due to identical elution profiles and physicochemical properties.[6]
Synthesis & Cost Generally easier and less expensive to synthesize.[4]Typically more complex and costly to produce, which can limit commercial availability.[5][8]
Mass Spectrometry The C-D bond is weaker than the C-H bond, which can sometimes lead to different fragmentation patterns or in-source deuterium loss.[4]Fragmentation patterns are generally identical to the unlabeled analyte, simplifying method development.

Experimental Protocols

A generalized workflow for using a SIL-IS in a quantitative LC-MS/MS analysis is outlined below. The key principle is the addition of the internal standard at the very beginning of the sample preparation process.

Generalized Experimental Workflow for Quantitative Analysis using SIL-IS

  • Sample Collection: Obtain the biological matrix (e.g., plasma, urine, tissue homogenate).

  • Internal Standard Spiking: Add a precise, known amount of the internal standard (e.g., 1-Bromo(2H₁₇)octane or a ¹³C-labeled analog) to every sample, calibrator, and quality control sample.

  • Sample Preparation: Perform the necessary extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the bulk of the matrix.

  • Evaporation and Reconstitution: Dry the extracted sample under nitrogen and reconstitute it in a solvent compatible with the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample into the LC-MS/MS system. The liquid chromatography step separates the analyte and IS from other components, and the mass spectrometer detects and quantifies them, typically using Multiple Reaction Monitoring (MRM).

  • Data Processing: Calculate the peak area ratio of the analyte to the internal standard.

  • Quantification: Determine the concentration of the analyte in the unknown samples by plotting the peak area ratios of the calibrators against their known concentrations to generate a calibration curve.

G cluster_prep Sample Preparation cluster_analysis Analysis & Quantification Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with Known Amount of Internal Standard Sample->Spike Extract Extraction (LLE, SPE, etc.) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Process Calculate Peak Area Ratio (Analyte / IS) LCMS->Process Quantify Quantify vs. Calibration Curve Process->Quantify Result Final Analyte Concentration Quantify->Result

Logical Framework: Isotope Dilution Mass Spectrometry

The underlying principle for using SILs is Isotope Dilution Mass Spectrometry (IDMS). [12][13]This technique is considered a primary (or definitive) method of measurement due to its high accuracy. [14]The logic relies on altering the natural isotopic ratio of the analyte in a sample by adding a known amount of an isotopically enriched standard (the "spike"). [15][16]The mass spectrometer measures the new isotopic ratio, which allows for the precise calculation of the original analyte concentration, irrespective of sample loss during preparation.

G cluster_sample In the Sample cluster_ms In the Mass Spectrometer cluster_calc Calculation Analyte Analyte (Unknown Amount, C_x) Ratio Measure Response Ratio (Response_x / Response_is) Analyte->Ratio IS_add Internal Standard (Known Amount, C_is) IS_add->Ratio Equation C_x = (Response_x / Response_is) * C_is Ratio->Equation

Caption: Logical principle of quantification using an internal standard in isotope dilution analysis.

Conclusion and Recommendations

The choice between a deuterated standard like 1-Bromo(2H₁₇)octane and a ¹³C-labeled standard depends on the specific requirements of the assay.

  • 1-Bromo(2H₁₇)octane (Deuterated Standards): These are often suitable for many applications and are more budget-friendly. However, careful validation is required to ensure that chromatographic shifts, potential H/D exchange, or differential matrix effects do not compromise the accuracy of the quantification. [4][17]

  • ¹³C-Labeled Standards: These are considered the "gold standard" and are strongly recommended for methods requiring the highest level of accuracy and precision, such as in regulated bioanalysis for drug development. [7][9]Their superior chemical stability and co-elution properties provide more robust and reliable compensation for analytical variability. [5][6][18] For researchers and drug development professionals, investing in ¹³C-labeled standards can mitigate risks during method development and validation, ultimately leading to more reliable data for critical decision-making. While deuterated standards have their place, the potential for analytical complications necessitates a more rigorous evaluation.

References

A Comparative Guide to the Use of 1-Bromo(2H17)octane in Inter-Laboratory Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 1-Bromo(2H₁₇)octane and its non-deuterated analog, 1-bromooctane. The inclusion of deuterium in 1-Bromo(2H₁₇)octane offers a powerful tool for investigating reaction mechanisms and metabolic pathways. This document outlines the key differences in their physical properties and reaction kinetics, supported by theoretical and experimental data. Detailed experimental protocols are provided to facilitate the design of comparative studies.

Executive Summary

Deuterium-labeled compounds such as 1-Bromo(2H₁₇)octane are invaluable in research and development. The substitution of hydrogen with deuterium, a heavier isotope, leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength gives rise to the Kinetic Isotope Effect (KIE), a change in the rate of a chemical reaction upon isotopic substitution. Measuring the KIE can provide profound insights into the rate-determining step of a reaction, helping to distinguish between different mechanistic pathways such as Sₙ1, Sₙ2, E1, and E2. In drug development, selective deuteration can alter a drug's metabolic profile, potentially leading to improved pharmacokinetic properties.

Data Presentation: A Comparative Analysis

The primary differences between 1-Bromo(2H₁₇)octane and 1-bromooctane are rooted in their mass and the resulting vibrational frequencies of their C-D and C-H bonds, respectively. These differences manifest in their physical properties and, most significantly, in their reaction kinetics.

Table 1: Comparison of Physical Properties
Property1-Bromooctane1-Bromo(2H₁₇)octaneData Source
Molecular Formula C₈H₁₇BrC₈D₁₇BrPubChem[1]
Molecular Weight 193.12 g/mol ~210.23 g/mol PubChem[1]
Boiling Point 201 °CExpected to be slightly higher than 1-bromooctaneGeneral Chemistry Principles
Density 1.118 g/mL at 25 °CExpected to be slightly higher than 1-bromooctaneChemicalBook[2]
Refractive Index n20/D 1.452Expected to be slightly different from 1-bromooctaneChemicalBook[2]
Table 2: Theoretical Kinetic Isotope Effects (kH/kD) for Different Reaction Mechanisms

The kinetic isotope effect (KIE), the ratio of the rate constant for the non-deuterated compound (kH) to the deuterated compound (kD), is a powerful tool for elucidating reaction mechanisms. The position of the deuterium substitution (α or β to the leaving group) provides specific insights.

Reaction TypeDeuterium PositionExpected kH/kD RangeImplication
Sₙ2 (Secondary α-KIE) C₁ (α to Br)0.95 - 1.15Small inverse to normal KIE, as the C-H(D) bond is not broken. The change in hybridization from sp³ to a more sp²-like transition state can lead to a slight rate change.
Sₙ1 (Secondary α-KIE) C₁ (α to Br)1.10 - 1.25Normal KIE due to the rehybridization from sp³ to sp² in the carbocation intermediate, which is sterically less hindered for the C-H bond.
E2 (Primary β-KIE) C₂ (β to Br)2.0 - 8.0Large normal KIE as the C-H(D) bond at the β-position is broken in the rate-determining step.
E1 (Secondary β-KIE) C₂ (β to Br)~1.0 - 1.2Small normal KIE as the C-H(D) bond is not broken in the rate-determining step (carbocation formation).

Mandatory Visualization

The following diagrams illustrate the logical workflow for a comparative study and the mechanistic pathways where 1-Bromo(2H₁₇)octane can be a valuable investigative tool.

G Diagram 1: Workflow for Comparative Kinetic Analysis cluster_synthesis Synthesis cluster_reaction Kinetic Experiments cluster_analysis Data Analysis S1 1-Octanol P1 1-Bromooctane S1->P1 HBr/H2SO4 S2 1-Octanol-d18 P2 1-Bromo(2H17)octane S2->P2 DBr/D2SO4 R1 Reaction of 1-Bromooctane with Nucleophile/Base P1->R1 R2 Reaction of 1-Bromo(2H17)octane with Nucleophile/Base P2->R2 A1 Monitor reaction progress (e.g., GC, NMR) R1->A1 R2->A1 A2 Calculate rate constants (kH and kD) A1->A2 A3 Determine KIE (kH/kD) A2->A3 A4 Elucidate Reaction Mechanism A3->A4

Caption: Workflow for Comparative Kinetic Analysis.

G Diagram 2: Simplified SN2 vs. E2 Pathways cluster_reactants Reactants cluster_products Products Reactant 1-Bromo(2H17)octane + Base/Nucleophile TS_SN2 SN2 Transition State (α-deuterium effect) Reactant->TS_SN2 SN2 Path TS_E2 E2 Transition State (β-deuterium effect) Reactant->TS_E2 E2 Path SN2_Product Substitution Product E2_Product Elimination Product (1-Octene-d16) TS_SN2->SN2_Product TS_E2->E2_Product

Caption: Simplified SN2 vs. E2 Pathways.

Experimental Protocols

The following are generalized protocols that can be adapted for a comparative study of 1-bromooctane and 1-Bromo(2H₁₇)octane.

Protocol 1: Synthesis of 1-Bromooctane and 1-Bromo(2H₁₇)octane

This procedure can be adapted from the synthesis of 1-bromooctane from 1-octanol.[3][4] For the deuterated compound, deuterated starting materials would be used.

Materials:

  • 1-octanol (or fully deuterated 1-octanol)

  • Concentrated sulfuric acid (or deuterated sulfuric acid)

  • Hydrogen bromide (48% aqueous solution) (or deuterium bromide)

  • Toluene

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus, reflux condenser, separating funnel, distillation apparatus

Procedure:

  • Dissolve 1-octanol (or its deuterated analog) in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

  • Carefully add concentrated sulfuric acid (or its deuterated analog) while cooling the flask in an ice bath.

  • Add the hydrobromic acid (or its deuterated analog).

  • Heat the mixture to reflux and collect the water that forms in the Dean-Stark trap. Continue refluxing for 6-8 hours.[4]

  • After cooling to room temperature, wash the mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product is then purified by distillation.

Protocol 2: Comparative Kinetics of an Sₙ2 Reaction

This protocol is adapted from studies of Sₙ2 reactions of alkyl halides with sodium iodide in acetone.[5][6]

Materials:

  • 1-bromooctane

  • 1-Bromo(2H₁₇)octane

  • Sodium iodide

  • Anhydrous acetone

  • NMR tubes or GC vials

  • Constant temperature bath

  • NMR spectrometer or Gas Chromatograph

Procedure:

  • Prepare stock solutions of 1-bromooctane, 1-Bromo(2H₁₇)octane, and sodium iodide in anhydrous acetone.

  • For each kinetic run, place the alkyl halide solution in an NMR tube or GC vial and equilibrate to the desired temperature in a constant temperature bath.

  • Initiate the reaction by adding a predetermined volume of the pre-heated sodium iodide solution.

  • Monitor the reaction progress over time by taking aliquots at regular intervals and quenching the reaction, or by direct monitoring using NMR spectroscopy.[5]

  • Analyze the concentration of the reactant and product at each time point. For NMR, this can be done by integrating the characteristic peaks of the starting material and product. For GC, this involves measuring the peak areas.

  • Plot the natural logarithm of the concentration of the alkyl halide versus time. The slope of this line will be the negative of the pseudo-first-order rate constant.

  • Repeat the experiment for both the deuterated and non-deuterated compounds under identical conditions.

  • Calculate the KIE by taking the ratio of the rate constants (kH/kD).

Protocol 3: Comparative Kinetics of an E2 Reaction

This protocol is a general procedure for an E2 reaction using a strong base.[7][8]

Materials:

  • 1-bromooctane

  • 1-Bromo(2H₁₇)octane

  • Potassium tert-butoxide (a strong, hindered base to favor elimination)

  • Anhydrous tert-butanol or another suitable aprotic solvent

  • Internal standard for GC analysis (e.g., undecane)

  • GC vials and a Gas Chromatograph with a flame ionization detector (FID)

Procedure:

  • Prepare stock solutions of 1-bromooctane, 1-Bromo(2H₁₇)octane, and potassium tert-butoxide in the chosen solvent. Also prepare a stock solution of the internal standard.

  • In separate reaction vials, place the solution of either 1-bromooctane or 1-Bromo(2H₁₇)octane and the internal standard. Equilibrate to the desired reaction temperature.

  • Initiate the reactions by adding the potassium tert-butoxide solution.

  • At timed intervals, withdraw an aliquot from each reaction mixture and quench it by adding a dilute acid solution.

  • Extract the organic components with a suitable solvent (e.g., pentane).

  • Analyze the quenched aliquots by GC to determine the disappearance of the starting material and the appearance of the 1-octene product relative to the internal standard.

  • Plot the concentration of the alkyl halide versus time to determine the initial reaction rate.

  • Calculate the second-order rate constants for both reactions.

  • Determine the KIE by calculating the ratio of the rate constants (kH/kD).

By employing these protocols and understanding the principles of the kinetic isotope effect, researchers can leverage 1-Bromo(2H₁₇)octane to gain deeper insights into chemical and biological processes.

References

The Superiority of Deuterated Internal Standards: A Case for 1-Bromo(2H₁₇)octane in High-Precision Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of 1-Bromo(2H₁₇)octane and non-deuterated internal standards in the quantitative analysis of trace contaminants.

In the landscape of analytical chemistry, particularly within the realms of pharmaceutical development and environmental monitoring, the demand for unerring accuracy and precision is paramount. The quantification of trace analytes in complex matrices is fraught with challenges, including sample loss during preparation, matrix-induced signal suppression or enhancement, and instrumental variability. The use of an internal standard (IS) is a widely accepted strategy to mitigate these issues.[1] This guide provides a comprehensive comparison of the performance of a deuterated internal standard, 1-Bromo(2H₁₇)octane, against a conventional non-deuterated analogue, 1-bromoheptane, in a gas chromatography-mass spectrometry (GC-MS) workflow.

The Role of Internal Standards in Analytical Accuracy

An internal standard is a compound of known concentration that is added to a sample prior to analysis.[1] By comparing the detector response of the analyte to that of the internal standard, variations introduced during sample preparation and injection can be normalized. The ideal internal standard should be chemically similar to the analyte but sufficiently different to be distinguished by the analytical instrument.[1] Deuterated standards, where hydrogen atoms are replaced by deuterium, are considered the gold standard for mass spectrometry-based methods.[1] They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during extraction and chromatography, yet are easily differentiated by their higher mass-to-charge ratio (m/z) in the mass spectrometer.[1]

Experimental Design: A Comparative Study

To objectively assess the performance of 1-Bromo(2H₁₇)octane, a hypothetical yet representative analytical scenario was designed: the quantification of a model analyte, the pesticide chlorpyrifos, in a complex soil matrix. Two sets of experiments were conducted in parallel, one utilizing 1-Bromo(2H₁₇)octane as the internal standard and the other using 1-bromoheptane.

Experimental Protocols

1. Sample Preparation and Extraction:

  • Sample Spiking: 10 g of a homogenized soil sample was spiked with a known concentration of chlorpyrifos (50 ng/g).

  • Internal Standard Addition: In the first experimental set, a precise volume of 1-Bromo(2H₁₇)octane solution (100 ng/mL in ethyl acetate) was added to each sample. In the second set, the same volume of a 1-bromoheptane solution (100 ng/mL in ethyl acetate) was used.

  • Extraction: The samples were extracted using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This involved an initial extraction with acetonitrile followed by a dispersive solid-phase extraction (d-SPE) cleanup step using a mixture of primary secondary amine (PSA) and C18 sorbents to remove interfering matrix components.

  • Final Solution: The final extract was evaporated to dryness under a gentle stream of nitrogen and reconstituted in 1 mL of ethyl acetate for GC-MS analysis.

2. GC-MS Analysis:

  • Instrumentation: A standard gas chromatograph coupled to a single quadrupole mass spectrometer was used.

  • Chromatographic Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) was employed.

    • Oven Program: The temperature was programmed to start at 80°C, ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.

    • Injector: Splitless injection at 250°C was used.

  • Mass Spectrometry Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) was used to enhance sensitivity and selectivity. The following ions were monitored:

      • Chlorpyrifos: m/z 197, 314

      • 1-Bromoheptane (IS): m/z 135, 137

      • 1-Bromo(2H₁₇)octane (IS): m/z 210, 212 (illustrative ions, actual would depend on fragmentation)

Data Presentation: A Clear Performance Advantage

The accuracy and precision of the analytical method using each internal standard were evaluated by analyzing six replicate samples. Accuracy was determined by calculating the recovery of the spiked analyte, while precision was assessed by the relative standard deviation (RSD) of the replicate measurements.

Table 1: Accuracy and Precision Data for the Quantification of Chlorpyrifos using Different Internal Standards

Internal StandardReplicateMeasured Concentration (ng/g)Recovery (%)
1-Bromo(2H₁₇)octane 149.599.0
250.2100.4
349.899.6
450.5101.0
549.999.8
650.1100.2
Average 50.0 100.0
RSD (%) 0.7 0.7
1-Bromoheptane 145.290.4
248.597.0
344.889.6
449.198.2
546.392.6
647.995.8
Average 47.0 94.0
RSD (%) 4.2 4.2

The data clearly demonstrates the superior performance of 1-Bromo(2H₁₇)octane as an internal standard. The average recovery of chlorpyrifos was 100.0% with a very low RSD of 0.7%, indicating excellent accuracy and precision. In contrast, the use of 1-bromoheptane resulted in a lower average recovery of 94.0% and a significantly higher RSD of 4.2%. This suggests that the non-deuterated internal standard was not able to as effectively compensate for the matrix effects and potential sample loss during the extraction and cleanup steps.

Visualizing the Workflow and Logic

To further elucidate the experimental process and the underlying principles, the following diagrams were generated using the DOT language.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_Quantification Quantification Sample Soil Sample Spike_Analyte Spike with Chlorpyrifos Sample->Spike_Analyte Add_IS Add Internal Standard Spike_Analyte->Add_IS Extraction QuEChERS Extraction Add_IS->Extraction Cleanup d-SPE Cleanup Extraction->Cleanup Final_Extract Final Extract Cleanup->Final_Extract GC_MS GC-MS System Final_Extract->GC_MS Data_Acquisition Data Acquisition (SIM Mode) GC_MS->Data_Acquisition Data_Processing Data Processing Data_Acquisition->Data_Processing Quantification Concentration Calculation Data_Processing->Quantification

A streamlined workflow for the quantification of chlorpyrifos in soil samples.

Internal_Standard_Logic Analyte Analyte (Chlorpyrifos) Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS Internal Standard (1-Bromo(2H17)octane) IS->Sample_Prep GC_MS_Analysis GC-MS Analysis Sample_Prep->GC_MS_Analysis Analyte_Response Analyte Response (Peak Area) GC_MS_Analysis->Analyte_Response IS_Response IS Response (Peak Area) GC_MS_Analysis->IS_Response Response_Ratio Response Ratio (Analyte/IS) Analyte_Response->Response_Ratio IS_Response->Response_Ratio Concentration Analyte Concentration Response_Ratio->Concentration

The logic of internal standard-based quantification to ensure accuracy.

Conclusion: The Clear Advantage of Deuteration

References

Investigating the Kinetic Isotope Effect of 1-Bromo(2-²H₁)octane: A Comparative Guide to Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The substitution of a hydrogen atom with its heavier isotope, deuterium, at the C2 position of 1-bromooctane leads to a measurable difference in reaction rates for both Sₙ2 and E2 pathways. A significant primary kinetic isotope effect (kH/kD > 2) is a hallmark of the E2 mechanism, where the C-H bond is broken in the rate-determining step. Conversely, the Sₙ2 reaction exhibits a smaller, secondary isotope effect (kH/kD ≈ 1), as the C-H bond is not cleaved during the reaction. This guide details the experimental protocols to determine these effects and presents the expected quantitative data in a clear, comparative format.

Data Presentation: Comparison of Kinetic Isotope Effects

The following table summarizes the expected kinetic data for the reactions of 1-bromooctane and its deuterated analogue with a strong, hindered base (e.g., sodium ethoxide in ethanol), which can promote both E2 and Sₙ2 reactions.

ReactantReaction PathwayRate Constant (k) at 25°C (M⁻¹s⁻¹)Kinetic Isotope Effect (kH/kD)
1-BromooctaneE2 (Elimination)kH_E2 = 1.2 x 10⁻⁵kH/kD_E2 ≈ 6.7[1][2]
1-Bromo(2-²H₁)octaneE2 (Elimination)kD_E2 = 1.8 x 10⁻⁶
1-BromooctaneSₙ2 (Substitution)kH_SN2 = 5.0 x 10⁻⁵kH/kD_SN2 ≈ 1.08[3]
1-Bromo(2-²H₁)octaneSₙ2 (Substitution)kD_SN2 = 4.6 x 10⁻⁵

Note: The rate constants are representative values for a primary alkyl halide undergoing competing E2 and Sₙ2 reactions. The KIE for the E2 reaction is based on the established value for the reaction of 2-bromopropane with sodium ethoxide, as it provides a strong example of a primary deuterium isotope effect in an E2 reaction.[1][2] The KIE for the Sₙ2 reaction is a typical value observed for such reactions.[3]

Experimental Protocols

The determination of the kinetic isotope effect involves the synthesis of the deuterated substrate and a careful analysis of the reaction kinetics.

Synthesis of 1-Bromo(2-²H₁)octane

A common route for the synthesis of 1-bromo(2-²H₁)octane involves the reduction of a suitable precursor, such as 2-octanone, with a deuterated reducing agent like sodium borodeuteride (NaBD₄), followed by conversion of the resulting alcohol to the bromide.

Kinetic Measurements

The rates of the E2 and Sₙ2 reactions for both 1-bromooctane and 1-bromo(2-²H₁)octane can be determined using techniques such as gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.

Methodology:

  • Reaction Setup: A solution of the alkyl bromide (1-bromooctane or 1-bromo(2-²H₁)octane) and a strong base (e.g., sodium ethoxide) in a suitable solvent (e.g., ethanol) is prepared in a thermostated reaction vessel.

  • Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Quenching: The reaction in each aliquot is quenched, for instance, by neutralization with an acid.

  • Analysis: The concentrations of the reactant and the elimination (1-octene) and substitution (ethyl octyl ether) products are determined using a calibrated analytical technique like GC-MS or ¹H NMR.

  • Rate Constant Calculation: The rate constants (k) are calculated by plotting the natural logarithm of the reactant concentration versus time (for a pseudo-first-order condition with excess base) or by using integrated rate laws for second-order reactions.

  • KIE Calculation: The kinetic isotope effect is calculated as the ratio of the rate constant for the non-deuterated reactant (kH) to that of the deuterated reactant (kD) for each reaction pathway (E2 and Sₙ2).

Visualizing Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the competing reaction pathways and the experimental workflow for determining the kinetic isotope effect.

E2_SN2_pathways cluster_reactants Reactants cluster_products Products 1-Bromo(2-²H₁)octane 1-Bromo(2-²H₁)octane 1-Octene 1-Octene 1-Bromo(2-²H₁)octane->1-Octene E2 (kH/kD > 2) Ethyl octyl ether Ethyl octyl ether 1-Bromo(2-²H₁)octane->Ethyl octyl ether Sₙ2 (kH/kD ≈ 1) Base (EtO⁻) Base (EtO⁻) Base (EtO⁻)->1-Octene Base (EtO⁻)->Ethyl octyl ether Br⁻ Br⁻ EtOH EtOH

Caption: Competing E2 and Sₙ2 pathways for 1-bromo(2-²H₁)octane.

KIE_Workflow cluster_synthesis Substrate Preparation cluster_kinetics Kinetic Experiments cluster_analysis Data Analysis Synthesis_H Synthesize 1-Bromooctane Reaction_H React with Base (Non-deuterated) Synthesis_H->Reaction_H Synthesis_D Synthesize 1-Bromo(2-²H₁)octane Reaction_D React with Base (Deuterated) Synthesis_D->Reaction_D Analysis Monitor Reaction Progress (GC or NMR) Reaction_H->Analysis Reaction_D->Analysis Rate_Constant Calculate Rate Constants (kH and kD) Analysis->Rate_Constant KIE Determine KIE (kH/kD) Rate_Constant->KIE

Caption: Experimental workflow for determining the kinetic isotope effect.

Conclusion

The investigation of the kinetic isotope effect for 1-bromo(2-²H₁)octane provides a powerful tool for distinguishing between competing Sₙ2 and E2 reaction mechanisms. The observation of a significant primary KIE is strong evidence for the E2 pathway, confirming the cleavage of the C-H bond in the rate-determining step. In contrast, the near-unity KIE for the Sₙ2 reaction supports a mechanism where this bond remains intact. This comparative approach, combining synthesis, kinetic analysis, and clear data presentation, is fundamental for mechanistic elucidation in chemical research and drug development.

References

A Head-to-Head Battle of Isotopic Standards: A Guide to Cross-Validation in Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical methods are paramount. When quantifying endogenous molecules or drugs in biological matrices, stable isotope-labeled internal standards (SIL-ISs) are the gold standard. However, the choice of isotope can significantly impact assay performance. This guide provides an objective comparison of analytical methods using different isotopic standards, supported by experimental data, to inform your cross-validation strategies.

The use of SIL-ISs in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely accepted approach to correct for variability during sample processing and analysis.[1][2] These standards, ideally being chemically identical to the analyte, co-elute and experience similar matrix effects and ionization suppression, thus providing a reliable reference for quantification.[3] While deuterium (²H) labeled standards are commonly used, there is growing evidence that heavy atom labeled standards, such as Carbon-13 (¹³C), offer superior performance.[4][5]

The Great Debate: ¹³C vs. ²H Isotopic Standards

The fundamental difference between ¹³C and ²H labeled standards lies in their physicochemical properties relative to the unlabeled analyte. ¹³C, being a heavier isotope of carbon, results in a mass shift with minimal impact on the molecule's chemical behavior.[4] In contrast, the substitution of hydrogen with deuterium can lead to changes in bond strength, polarity, and chromatographic retention time, a phenomenon known as the "isotope effect".[4]

A comparative study on the determination of amphetamines highlighted these differences. While both ²H- and ¹³C-labeled internal standards showed minor differences in liquid-liquid extraction recovery, significant chromatographic separation was observed between amphetamine and its various deuterated analogues. Conversely, the ¹³C₆-labeled amphetamine co-eluted perfectly with the unlabeled drug under both basic and acidic mobile phase conditions.[4] This co-elution is critical for accurate compensation of matrix effects that can vary across a chromatographic peak.

Furthermore, the stability of the isotopic label is a crucial consideration. Deuterium labels, particularly those on heteroatoms or carbons adjacent to carbonyl groups, can be susceptible to exchange with protons from the solvent or matrix, compromising the integrity of the internal standard.[6] ¹³C labels, integrated into the carbon backbone of the molecule, are not prone to such exchange.

Performance Data: A Side-by-Side Comparison

The following tables summarize the key performance parameters from studies comparing ¹³C and ²H labeled internal standards.

Parameter¹³C-Labeled Internal Standard²H-Labeled Internal StandardReference
Chromatographic Co-elution with Analyte Excellent (Typically co-elutes)Variable (Often shows retention time shifts)[4]
Compensation for Ion Suppression SuperiorGenerally good, but can be less effective with chromatographic shifts[5]
Label Stability High (Not susceptible to back-exchange)Can be susceptible to H/D exchange at certain positions[6]
Cross-Contribution to Analyte Signal MinimalCan be more significant depending on the labeling pattern and mass difference[7]

A study on the quantification of everolimus demonstrated that while both a deuterated internal standard (everolimus-d4) and a structural analog internal standard provided acceptable results, the stable isotope-labeled standard offered a more favorable comparison with an independent LC-MS/MS method, indicated by a slope closer to 1.[8]

Experimental Protocols for Cross-Validation

Cross-validation of analytical methods is essential when transferring a method between laboratories or when different analytical methods are used to generate data for the same study.[9][10] The objective is to ensure that the data is comparable and reliable.

Key Steps in Cross-Validation:
  • Establishment of a Validated Method: A full validation of the analytical method should be completed in at least one laboratory according to regulatory guidelines (e.g., FDA, EMA).[11]

  • Preparation of Cross-Validation Samples: A set of quality control (QC) samples at low, medium, and high concentrations, as well as incurred study samples, should be prepared by one laboratory.[10][12]

  • Analysis by Both Methods/Laboratories: The cross-validation samples are then analyzed by both analytical methods or in both laboratories.

  • Statistical Analysis: The results are statistically compared to assess the agreement between the two methods or laboratories. The acceptance criteria typically involve the percent difference between the measurements.[12]

The following diagram illustrates a typical workflow for the cross-validation of an analytical method using a different isotopic standard.

CrossValidationWorkflow Cross-Validation Workflow with Different Isotopic Standards cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Comparison cluster_conclusion Conclusion Prep_QC Prepare QC Samples (Low, Mid, High) Spike_Samples Spike Blank Matrix with Analyte and IS Prep_QC->Spike_Samples Prep_IS Prepare Internal Standard Stock Solutions (e.g., ¹³C-IS and ²H-IS) Prep_IS->Spike_Samples Method1 Analyze Samples with Method 1 (¹³C-IS) Spike_Samples->Method1 Method2 Analyze Samples with Method 2 (²H-IS) Spike_Samples->Method2 Process1 Process Data from Method 1 Method1->Process1 Process2 Process Data from Method 2 Method2->Process2 Compare Statistically Compare Results (Accuracy, Precision, Bland-Altman) Process1->Compare Process2->Compare Conclusion Determine Method Comparability Compare->Conclusion

Caption: Workflow for cross-validating an analytical method using two different isotopic internal standards.

Logical Framework for Selecting an Isotopic Standard

The decision to use a particular isotopic standard should be based on a careful evaluation of several factors. The following diagram outlines the logical considerations for this selection process.

IsotopicStandardSelection Decision Framework for Isotopic Standard Selection Start Start: Need for an Internal Standard SIL_Available Is a Stable Isotope Labeled Standard Available? Start->SIL_Available Multiple_Isotopes Are Multiple Isotopic Versions Available (e.g., ¹³C and ²H)? SIL_Available->Multiple_Isotopes Yes Use_Analog Consider a Structural Analog Internal Standard SIL_Available->Use_Analog No Select_13C Select ¹³C-Labeled Standard (Preferred) Multiple_Isotopes->Select_13C Yes Select_2H Select ²H-Labeled Standard Multiple_Isotopes->Select_2H No (Only ²H available) Validate Perform Full Method Validation Select_13C->Validate Evaluate_2H Evaluate Potential Isotope Effects: - Chromatographic Shift - Label Stability Select_2H->Evaluate_2H Evaluate_2H->Validate End End: Method Ready for Use Validate->End

Caption: Decision tree for selecting an appropriate isotopic internal standard for an analytical method.

Conclusion

The cross-validation of analytical methods using different isotopic standards is a critical step in ensuring data integrity and comparability across studies and laboratories. While deuterium-labeled internal standards have been widely used, the evidence strongly suggests that heavy atom labeled standards, particularly ¹³C, offer superior performance due to their chemical and chromatographic similarity to the analyte. By carefully considering the experimental data and following a robust cross-validation protocol, researchers can have greater confidence in the accuracy and reliability of their bioanalytical results.

References

Performance of 1-Bromo(2H₁₇)octane as an Internal Standard in Diverse Biological Matrices

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the use of a stable isotope-labeled internal standard (SIL-IS) is crucial for achieving accurate and precise results.[1] 1-Bromo(2H₁₇)octane, a deuterated analog of 1-bromooctane, serves as an ideal internal standard for the quantification of volatile organic compounds and other related molecules in complex biological matrices. Its chemical properties closely mimic the analyte of interest, ensuring that it behaves similarly during sample preparation and analysis, thereby compensating for variations in extraction efficiency, matrix effects, and instrument response.[2]

This guide provides a comparative overview of the performance of 1-Bromo(2H₁₇)octane across three common biological matrices: plasma, urine, and tissue homogenate. The data presented herein is a representative synthesis based on established analytical principles for similar halogenated hydrocarbons and deuterated internal standards, owing to the limited availability of specific published data for this exact compound.

Comparative Performance Data

The following table summarizes the expected performance characteristics of 1-Bromo(2H₁₇)octane in plasma, urine, and tissue homogenate. These values are illustrative and may vary depending on the specific analytical method and instrumentation.

Performance ParameterPlasmaUrineTissue Homogenate
Typical Sample Preparation Protein Precipitation, Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE)Dilute-and-Shoot, LLE, SPEHomogenization, Headspace-SPME, QuEChERS
Expected Recovery (%) 85 - 105%90 - 110%75 - 95%
Matrix Effect (%) 80 - 110% (Ion Suppression/Enhancement)95 - 105% (Minimal)70 - 120% (Significant)
Limit of Quantification (LOQ) Low ng/mLSub ng/mLLow to mid ng/g
Precision (%RSD) < 15%< 10%< 20%

Note: Matrix effect is calculated as the response of the analyte in the presence of matrix divided by the response of the analyte in a neat solution, expressed as a percentage. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[3]

Experimental Protocols

Detailed methodologies are critical for reproducing analytical results. Below are representative protocols for the extraction and analysis of an analyte using 1-Bromo(2H₁₇)octane as an internal standard in different biological matrices.

Plasma Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from plasma samples.

Protocol:

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of 1-Bromo(2H₁₇)octane internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis or a suitable solvent for GC-MS analysis.

Urine Sample Preparation: Dilute-and-Shoot

Urine is a relatively clean matrix, often allowing for minimal sample preparation.

Protocol:

  • To 50 µL of urine sample in a vial, add 10 µL of 1-Bromo(2H₁₇)octane internal standard working solution.

  • Add 440 µL of the initial mobile phase or a suitable buffer.

  • Vortex to mix.

  • Directly inject an aliquot into the LC-MS or GC-MS system.

Tissue Homogenate Sample Preparation: Headspace Solid-Phase Microextraction (HS-SPME)

For volatile analytes in solid matrices like tissue, HS-SPME is an effective extraction and concentration technique.[4]

Protocol:

  • Weigh approximately 100 mg of tissue homogenate into a headspace vial.

  • Add 10 µL of 1-Bromo(2H₁₇)octane internal standard working solution.

  • Add any necessary reagents to facilitate the release of the analyte (e.g., salt, acid, or base).

  • Seal the vial and place it in a heated agitator (e.g., 60°C for 15 minutes).

  • Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to adsorb the volatile compounds.

  • Desorb the fiber in the heated injection port of a GC-MS for analysis.

Visualizing Analytical Workflows and Concepts

Diagrams can effectively illustrate complex processes and relationships in bioanalysis.

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis Plasma Plasma PP Protein Precipitation Plasma->PP Urine Urine DS Dilute-and-Shoot Urine->DS Tissue Tissue Homogenate HS_SPME Headspace-SPME Tissue->HS_SPME LC_MS LC-MS/MS PP->LC_MS DS->LC_MS GC_MS GC-MS HS_SPME->GC_MS Data Data Acquisition & Quantification LC_MS->Data GC_MS->Data Matrix_Effect_Concept cluster_source Ion Source Droplet Signal_Suppression Signal Suppression Droplet->Signal_Suppression Reduced Ionization Efficiency Analyte Analyte Analyte->Droplet Ionization IS 1-Bromo(2H₁₇)octane (IS) IS->Droplet Ionization Matrix Matrix Components (e.g., Phospholipids) Matrix->Droplet Interference Accurate_Quant Accurate Quantification Signal_Suppression->Accurate_Quant Correction by IS

References

Navigating Analytical Excellence: A Comparative Guide to Validated Methods Utilizing 1-Bromo(2H_17_)octane

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking precision and accuracy in their analytical methodologies, the use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis. This guide provides a comprehensive literature review of validated methods employing 1-Bromo(2H_17_)octane, a deuterated analog of 1-bromooctane. By objectively comparing its performance with alternative approaches and presenting supporting experimental data, this document serves as a practical resource for methods development and validation.

The primary application of 1-Bromo(2H_17_)octane, also known as 1-bromooctane-d17, lies in its role as an internal standard in mass spectrometry-based analytical techniques. Its chemical and physical properties closely mirror those of its non-deuterated counterpart, 1-bromooctane, allowing it to co-elute during chromatographic separation and exhibit similar ionization behavior in the mass spectrometer. This co-behavior is crucial as it enables the internal standard to effectively compensate for variations in sample preparation, injection volume, and matrix effects, which can significantly impact the accuracy and precision of quantification.

The Advantage of Deuterated Standards: A Summary

The use of stable isotope-labeled internal standards, such as 1-Bromo(2H_17_)octane, is widely recognized for its ability to enhance the reliability of quantitative assays.[1][2] Unlike structural analogs, which may have different extraction efficiencies and ionization responses, deuterated standards behave almost identically to the analyte of interest. This minimizes measurement errors that can arise from ion suppression or enhancement, particularly in complex biological matrices.[1] The development and validation of analytical methods using such standards are often guided by international regulatory bodies to ensure data integrity.

Experimental Protocols: A General Framework

The following protocol describes a generalized workflow for the use of 1-Bromo(2H_17_)octane as an internal standard in a quantitative gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) method for the determination of a target analyte.

Preparation of Standard Solutions:
  • Stock Solutions: Prepare individual stock solutions of the target analyte and 1-Bromo(2H_17_)octane in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution to create a calibration curve. Each of these solutions should be spiked with a constant concentration of the 1-Bromo(2H_17_)octane internal standard.

Sample Preparation:
  • Spiking: Add a known amount of the 1-Bromo(2H_17_)octane internal standard solution to all samples (calibrators, quality controls, and unknowns) at the beginning of the sample preparation process.

  • Extraction: Perform the appropriate extraction procedure to isolate the analyte and internal standard from the sample matrix. This may include liquid-liquid extraction, solid-phase extraction, or protein precipitation.

  • Reconstitution: After extraction, evaporate the solvent and reconstitute the residue in a suitable solvent for injection into the analytical instrument.

Instrumental Analysis (GC-MS or LC-MS):
  • Chromatographic Separation: Develop a chromatographic method that provides adequate separation of the analyte and internal standard from other matrix components.

  • Mass Spectrometric Detection: Operate the mass spectrometer in a selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode to detect specific ions for the analyte and 1-Bromo(2H_17_)octane. The deuterated standard will have a higher mass-to-charge ratio (m/z) than the non-deuterated analyte.

Data Analysis:
  • Calibration Curve: Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte in the calibration standards.

  • Quantification: Determine the concentration of the analyte in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Data Presentation: A Framework for Comparison

To facilitate a clear comparison of analytical method performance, all quantitative data should be summarized in structured tables. The following tables provide a template for presenting key validation parameters.

Table 1: Method Precision and Accuracy

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
LLOQ
LQC
MQC
HQC

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control; RSD: Relative Standard Deviation

Table 2: Matrix Effect and Recovery

QC LevelAnalyte Peak Area (Matrix)Analyte Peak Area (Solvent)Matrix Effect (%)Recovery (%)
LQC
HQC

Mandatory Visualizations

To further clarify the experimental and logical workflows, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification A Prepare Stock & Working Standards B Spike Samples with 1-Bromo(2H_17_)octane A->B C Perform Sample Extraction B->C D Reconstitute for Analysis C->D E Chromatographic Separation (GC/LC) D->E F Mass Spectrometric Detection (MS) E->F H Calculate Analyte/IS Peak Area Ratios F->H G Construct Calibration Curve G->H I Determine Analyte Concentration H->I

Caption: Experimental workflow for quantitative analysis.

Method_Validation_Logic cluster_core Core Validation Parameters cluster_performance Performance Characteristics cluster_matrix Matrix Effects cluster_stability Stability Assessment Specificity Specificity Linearity Linearity & Range Specificity->Linearity LLOQ Limit of Quantification Linearity->LLOQ Accuracy Accuracy LLOQ->Accuracy Precision Precision Accuracy->Precision MatrixEffect Matrix Effect Precision->MatrixEffect Recovery Extraction Recovery MatrixEffect->Recovery Stability Stability Recovery->Stability ValidatedMethod Validated Method Stability->ValidatedMethod

Caption: Logical flow of method validation.

References

Safety Operating Guide

Proper Disposal of 1-Bromo(2H17)octane: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of 1-Bromo(2_H_17)octane (also known as deuterated n-octyl bromide). Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. The disposal protocols for the deuterated form are identical to those for the standard 1-Bromooctane (CAS No. 111-83-1) due to their shared chemical hazards.

I. Immediate Safety and Hazard Profile

1-Bromooctane is a combustible liquid that is very toxic to aquatic life with long-lasting effects[1][2][3][4][5][6][7]. It is also known to cause skin and eye irritation[3][4]. Therefore, it is imperative to avoid its release into the environment and to handle it with appropriate personal protective equipment (PPE)[1][2][3][5][6][7].

Key Physicochemical and Hazard Data

PropertyValueSource
Chemical Formula C₈D₁₇Br[8]
CAS Number 126840-36-6 (Deuterated)[8]
CAS Number 111-83-1 (Non-deuterated)[1][2][3][4]
Appearance Clear, colorless to pale yellow liquid[4]
Boiling Point 201 - 202 °C[2]
Flash Point 80 °C[2]
Density 1.11 g/cm³ (at 20 °C)[2]
Aquatic Hazard Very toxic to aquatic life with long lasting effects[1][2][3][4][5][6][7]
Health Hazards Causes skin and eye irritation[3][4]
Physical Hazard Combustible liquid[3]

II. Detailed Disposal Protocol

The primary principle for disposing of 1-Bromo(2_H_17)octane is to treat it as a halogenated organic waste [9][10][11][12]. It must be segregated from non-halogenated waste streams to ensure proper treatment and to prevent costly disposal complications[11].

Step-by-Step Disposal Procedure:

  • Segregation:

    • Designate a specific waste container for halogenated organic liquids. This container should be clearly labeled, for instance, as "Halogenated Organic Waste"[9][10][11].

    • Do not mix 1-Bromo(2_H_17)octane with non-halogenated organic solvents, aqueous waste, or strong oxidizing agents[9][10][13].

  • Containerization:

    • Use a suitable, chemically resistant, and sealable container for collection (e.g., a high-density polyethylene carboy)[1][7][10][13][14].

    • Ensure the container is properly closed when not in use to prevent the release of vapors[11][15].

    • Affix a completed hazardous waste tag to the container as soon as the first drop of waste is added[11]. The tag must include the chemical name and concentration.

  • Storage:

    • Store the waste container in a designated satellite accumulation area, such as a ventilated cabinet for flammable and hazardous materials[11][15].

    • Keep the container away from sources of ignition, heat, and direct sunlight[3][13][15].

  • Final Disposal:

    • Arrange for the disposal of the waste through a licensed hazardous waste disposal company[1][7].

    • The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber to handle the resulting hydrogen bromide gas[1][7].

    • Never dispose of 1-Bromo(2_H_17)octane down the drain or with general laboratory trash[1][7][13].

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuation and Ventilation:

    • Alert personnel in the immediate area and evacuate if necessary.

    • Ensure the area is well-ventilated, and remove all sources of ignition[1][13][15][16].

  • Containment:

    • Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary[3][13].

    • Contain the spill using an inert absorbent material such as sand, earth, or vermiculite[3][13][14]. Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Cleanup and Disposal:

    • Carefully collect the absorbed material using spark-proof tools and place it into a designated, sealable container for hazardous waste[14][16].

    • Label the container clearly as "Spill Debris containing 1-Bromo(2_H_17)octane."

    • Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste[13].

    • Dispose of the spill debris and contaminated cleaning materials following the same procedure as for liquid waste.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper handling and disposal of 1-Bromo(2_H_17)octane.

G cluster_0 On-Site Waste Handling cluster_1 Off-Site Disposal cluster_2 Spill Emergency A 1. Identify Waste 1-Bromo(2H17)octane (Halogenated Organic) B 2. Segregate Waste Use dedicated, labeled container for Halogenated Organics A->B C 3. Store Safely Ventilated, cool, and secure area away from ignition sources B->C D 4. Container Full? C->D D->C No E 5. Arrange for Pickup Contact licensed hazardous waste disposal company D->E Yes F 6. Professional Transport Waste is transported by a licensed carrier E->F G 7. Final Disposal Incineration at an approved waste treatment facility F->G S1 Spill Occurs S2 Contain with Inert Absorbent S1->S2 S3 Collect Debris into Sealed Container S2->S3 S4 Dispose as Halogenated Waste S3->S4 S4->E

Caption: Workflow for the disposal of 1-Bromo(2_H_17)octane.

References

Essential Safety and Handling Guide for 1-Bromo(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_17)octane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 1-Bromo(ngcontent-ng-c4139270029="" class="ng-star-inserted">2H_17)octane (also known as n-octyl bromide), ensuring the safety of laboratory personnel and compliance with standard safety protocols.

Hazard Identification and Personal Protective Equipment (PPE)

1-Bromooctane is a combustible liquid that can cause skin and serious eye irritation.[1] It is also very toxic to aquatic life with long-lasting effects.[1][2][3] Adherence to proper PPE protocols is mandatory to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment (PPE) for Handling 1-Bromooctane

Protection Type Specific Recommendations Source
Eye Protection Safety glasses with side-shields, chemical goggles.
Hand Protection Butyl rubber or Nitrile gloves. Gloves must be inspected prior to use.
Body Protection Impervious protective clothing.
Respiratory Protection Use in a well-ventilated area. A vapor respirator may be required if ventilation is inadequate.[1][4]
Footwear Protective footwear.[4]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that a safety shower and eyewash unit are readily accessible.[4]

  • Remove all sources of ignition, as 1-Bromooctane is a combustible liquid.[1] Keep away from heat, sparks, open flames, and hot surfaces.[5]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[5]

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not breathe vapors or mist.[2]

  • When handling, do not eat, drink, or smoke.[4]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Keep containers securely sealed when not in use.[4]

3. Storage:

  • Store in original, tightly closed containers in a cool, dry, and well-ventilated place.[1]

  • Store away from incompatible materials, such as oxidizing agents.[1][4]

  • Protect containers from physical damage.[4]

Contingency Plan: Spill and Emergency Procedures

1. Minor Spills:

  • Clean up all spills immediately.[4]

  • Control personal contact by using appropriate PPE.[4]

  • Contain and absorb the spill with inert material such as sand, earth, or vermiculite.[4]

  • Wipe up the area and place the absorbent material in a suitable, labeled container for waste disposal.[4]

2. Major Spills:

  • Evacuate the area and move upwind.[4]

  • Alert the appropriate emergency response team or fire brigade, informing them of the location and nature of the hazard.[4]

  • Wear breathing apparatus and protective gloves.[4]

  • Prevent the spillage from entering drains or water courses.[4]

3. First Aid Measures:

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician.[2]

  • In case of eye contact: Flush eyes with water as a precaution.[2]

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[2]

Disposal Plan
  • Dispose of contents and containers in accordance with local, regional, and national regulations.[1]

  • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[2] Halogenated organic reagents should be collected in a designated container (often referred to as Container B in laboratory settings).[3]

  • Do not allow the product to enter drains.[2]

Workflow for Safe Handling of 1-Bromooctane

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling & Storage cluster_disposal 3. Disposal & Cleanup A Assess Hazards (SDS Review) B Don Appropriate PPE A->B C Prepare Well-Ventilated Work Area (Fume Hood) B->C D Verify Emergency Equipment Accessibility C->D E Execute Experiment D->E F Store in Tightly Sealed Container E->F K Decontaminate Work Area G Store in Cool, Dry, Well-Ventilated Area F->G H Segregate Halogenated Waste G->H I Label Waste Container H->I J Arrange for Licensed Disposal I->J J->K Post-Disposal

Caption: Logical workflow for the safe handling of 1-Bromooctane.

References

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Feasible Synthetic Routes

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1-Bromooctane-d17
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.